Isoxazole-4-carboxylic acid methyl ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 1,2-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-8-5(7)4-2-6-9-3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBXBTTYJMXYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CON=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50436830 | |
| Record name | ISOXAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15166-81-1 | |
| Record name | ISOXAZOLE-4-CARBOXYLIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50436830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of isoxazole-4-carboxylic acid methyl ester
An In-Depth Technical Guide to the Synthesis of Isoxazole-4-Carboxylic Acid Methyl Ester
Authored by a Senior Application Scientist
Introduction: The Isoxazole Core in Modern Chemistry
The isoxazole ring system is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have cemented its role in a vast array of biologically active compounds, including anti-inflammatory, antibiotic, and anticancer agents.[1][2][3] Among its many derivatives, this compound and its analogues are particularly valuable as versatile synthetic intermediates. The ester functionality at the 4-position provides a synthetic handle for further elaboration, enabling the construction of complex molecular architectures.
This guide provides an in-depth exploration of the primary synthetic strategies for accessing the this compound core. We will dissect the mechanistic underpinnings of each approach, offer field-proven insights into experimental choices, and provide a detailed, validated protocol for its preparation.
Core Synthetic Strategies: A Comparative Analysis
The construction of the isoxazole-4-carboxylate scaffold can be broadly achieved through two principal and highly reliable methodologies: the cyclocondensation of β-dicarbonyl compounds and the 1,3-dipolar cycloaddition of nitrile oxides. The choice between these routes is often dictated by the availability of starting materials, desired substitution patterns, and considerations of regioselectivity.
Strategy 1: Cyclocondensation of 1,3-Dicarbonyl Equivalents with Hydroxylamine
This classical and robust method remains one of the most direct routes to the isoxazole core.[4] The fundamental transformation involves the reaction of a 1,3-dicarbonyl compound, such as a β-ketoester, with hydroxylamine. The reaction proceeds via initial formation of an oxime intermediate, followed by an intramolecular cyclization and subsequent dehydration to furnish the aromatic isoxazole ring.
A critical challenge in this approach, especially with unsymmetrical dicarbonyls, is controlling the regioselectivity of the initial condensation and cyclization, which can lead to mixtures of isomeric products.[4] To achieve the desired 4-carboxylate substitution pattern with high fidelity, a common and effective tactic is to use a masked or pre-functionalized dicarbonyl substrate.
A prime example is the use of an ethoxymethylene or dialkoxymethyl derivative of a β-ketoester. For instance, reacting methyl acetoacetate with triethyl orthoformate generates methyl 2-(ethoxymethylene)-3-oxobutanoate. This intermediate possesses chemically distinct carbonyl groups. The enol ether moiety is highly electrophilic and preferentially reacts with the nitrogen of hydroxylamine, thereby directing the cyclization to unambiguously yield the desired 5-methylthis compound. This approach is widely used in industrial processes for its high regioselectivity and efficiency.[5][6]
Caption: Regioselective synthesis via a β-ketoester derivative.
Strategy 2: [3+2] 1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition is a powerful and convergent method for constructing five-membered heterocycles, including isoxazoles.[7] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene.[8][9][10]
To synthesize an this compound via this route, one would react a nitrile oxide with methyl propiolate (the methyl ester of propiolic acid). The nitrile oxide itself is often unstable and is generated in situ from a stable precursor, most commonly an aldoxime (via oxidation) or a hydroximoyl chloride (via dehydrohalogenation with a base).[9][11]
The general mechanism is outlined below:
-
Generation of Nitrile Oxide : A hydroximoyl chloride is treated with a non-nucleophilic base (e.g., triethylamine) to eliminate HCl, forming the highly reactive nitrile oxide intermediate.
-
Cycloaddition : The nitrile oxide rapidly undergoes a concerted cycloaddition reaction with the alkyne (methyl propiolate).
This method offers excellent control over substituent placement based on the choice of the nitrile oxide precursor and the alkyne. For example, reacting benzonitrile oxide (generated from benzaldoxime chloride) with methyl propiolate would yield methyl 3-phenylisoxazole-4-carboxylate.
Caption: General pathway for 1,3-dipolar cycloaddition.
Comparative Summary
| Feature | Cyclocondensation of β-Dicarbonyl Equivalents | 1,3-Dipolar Cycloaddition |
| Starting Materials | β-ketoesters, trialkyl orthoformates, hydroxylamine | Aldoximes/hydroximoyl chlorides, alkynes (methyl propiolate) |
| Key Advantage | High atom economy, often uses inexpensive bulk starting materials. | High modularity and convergence; predictable regiochemistry. |
| Key Challenge | Potential for regioisomeric mixtures if not controlled with appropriate substrates. | Requires synthesis of nitrile oxide precursors; nitrile oxides can be unstable. |
| Typical Yields | Good to excellent, particularly for regiocontrolled variants. | Good to excellent. |
| Industrial Scalability | Excellent; often the preferred route for large-scale synthesis.[5][6] | Good, but may require careful handling of reactive intermediates. |
Validated Experimental Protocol: Synthesis of Ethyl 5-Methylisoxazole-4-carboxylate
The following protocol is adapted from established industrial procedures and provides a reliable, regioselective synthesis of the isoxazole-4-carboxylate core.[5][6] While this protocol yields the ethyl ester, the resulting carboxylic acid (after hydrolysis) can be readily esterified with methanol to produce the target methyl ester. Alternatively, direct transesterification can be performed.
Part 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate
-
Materials:
-
Ethyl acetoacetate (1.0 eq)
-
Triethyl orthoformate (1.2 eq)
-
Acetic anhydride (1.5 eq)
-
-
Procedure:
-
To a reaction vessel equipped with a stirrer and a distillation apparatus, add ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.
-
Heat the mixture to approximately 100-110 °C.[5] Ethanol and ethyl acetate will begin to distill off as byproducts.
-
Maintain the temperature and continue the reaction for 3-5 hours, or until the distillation of byproducts ceases, indicating the reaction is complete.
-
Allow the mixture to cool to room temperature. The resulting crude ethyl ethoxymethyleneacetoacetic ester is typically of sufficient purity to be used directly in the next step without further purification.
-
Part 2: Cyclization to Ethyl 5-Methylisoxazole-4-carboxylate
-
Materials:
-
Crude ethyl ethoxymethyleneacetoacetic ester (from Part 1)
-
Hydroxylamine sulfate or hydrochloride (1.1 eq)
-
Sodium acetate or other suitable base (2.2 eq)
-
Ethanol or an aqueous solvent system
-
-
Procedure:
-
In a separate vessel, prepare a solution or suspension of hydroxylamine and sodium acetate in the chosen solvent (e.g., 50% aqueous ethanol).
-
Cool this solution to between -5 °C and 0 °C in an ice-salt bath.[6]
-
Slowly add the crude ethyl ethoxymethyleneacetoacetic ester from Part 1 to the cooled hydroxylamine solution with vigorous stirring, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, allow the reaction to stir at low temperature for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours or until TLC/LCMS analysis indicates complete consumption of the starting material.
-
The product may precipitate from the solution. If so, it can be collected by filtration. Otherwise, the reaction mixture can be concentrated under reduced pressure and the product extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography on silica gel.
-
Part 3: Hydrolysis and Methyl Esterification (Optional)
-
Procedure (Hydrolysis):
-
Procedure (Esterification):
-
The isolated 5-methylisoxazole-4-carboxylic acid is then dissolved in methanol.
-
A catalytic amount of strong acid (e.g., H₂SO₄) is added, and the mixture is heated to reflux for several hours until the reaction is complete.
-
Workup involves neutralizing the acid, removing the methanol, and extracting the methyl ester product.
-
Conclusion and Future Outlook
The synthesis of this compound is a well-established process crucial for the advancement of drug discovery and organic synthesis. The classical cyclocondensation of β-ketoester derivatives stands out as a particularly robust and scalable method, offering excellent regiochemical control.[5][6] Concurrently, the 1,3-dipolar cycloaddition provides a flexible and convergent alternative that is invaluable for creating diverse libraries of analogues.[13][14] As the demand for novel, complex molecules continues to grow, these fundamental strategies will undoubtedly be further refined and adapted, solidifying the role of the isoxazole-4-carboxylate core as a privileged scaffold in modern chemistry.
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- Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions.ACS Publications.
- Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition.Thieme.
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.Beilstein Journal of Organic Chemistry.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.RSC Publishing.
- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.National Institutes of Health (NIH).
- A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction.MDPI.
- 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole.ChemTube3D.
- Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid.PrepChem.com.
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones.National Institutes of Health (NIH).
- tert-Butyl Nitrite-Induced Radical Nitrile Oxidation Cycloaddition: Synthesis of Isoxazole/Isoxazoline-Fused Benzo 6/7/8-membered Oxacyclic Ketones.MDPI.
- Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.PubMed.
- Synthesis and Characterization of Isomeric Methylphenylisoxazole-4-carboxylic Acids.ACS Publications.
- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.National Institutes of Health (NIH).
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.Google Patents.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.Google Patents.
- Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives.ResearchGate.
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An In-depth Technical Guide to the Chemical Properties and Reactivity of Isoxazole-4-Carboxylic Acid Methyl Ester
Introduction: The Isoxazole Scaffold in Modern Chemistry
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in contemporary medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the juxtaposition of the electronegative oxygen and the pyridine-like nitrogen, confer a versatile reactivity profile. The isoxazole moiety is a key pharmacophore in numerous FDA-approved drugs, where it contributes to enhanced efficacy, improved pharmacokinetic profiles, and reduced toxicity.[1]
This guide focuses on a pivotal derivative, isoxazole-4-carboxylic acid methyl ester (CAS 15166-81-1) . This compound is not merely a stable heterocyclic entity but a bifunctional building block. It possesses two distinct reactive centers: the isoxazole ring, susceptible to cleavage and rearrangement, and the methyl ester, a gateway to a vast array of functional group interconversions. Understanding the nuanced chemical properties of this molecule is paramount for researchers aiming to leverage its potential in the synthesis of novel therapeutic agents and functional materials.
Synthesis and Purification
The construction of the isoxazole-4-carboxylate core is typically achieved through well-established cyclization strategies. A prevalent and industrially relevant method involves the condensation of a β-ketoester equivalent with hydroxylamine. For instance, a common route to the closely related ethyl ester involves reacting ethylacetoacetate with triethylorthoformate to generate an ethoxymethyleneacetoacetic ester intermediate. This intermediate then undergoes cyclization with hydroxylamine or its salts (e.g., hydroxylamine sulfate) in the presence of a mild base to yield the isoxazole ring.[2] The corresponding methyl ester can be synthesized by utilizing methyl acetoacetate as the starting material.
An alternative powerful strategy is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This method offers a high degree of control over regioselectivity and is tolerant of a wide range of functional groups.
General Workflow for Synthesis and Derivatization
Caption: General synthetic and reaction workflow for this compound.
Purification of the final product is typically achieved through standard laboratory techniques. Recrystallization from a suitable solvent system, such as ethanol/water or toluene, is often effective for obtaining high-purity crystalline material.[2] For non-crystalline products or to remove persistent impurities, silica gel column chromatography is the method of choice. The purity can be readily assessed by High-Performance Liquid Chromatography (HPLC).[3]
Physicochemical and Spectroscopic Properties
This compound is typically a white to pale brown solid at room temperature. Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 15166-81-1 | N/A |
| Molecular Formula | C₅H₅NO₃ | |
| Molecular Weight | 127.10 g/mol | |
| Appearance | White to Pale Brown Solid | [2] |
| Melting Point | 144-148 °C (for the corresponding carboxylic acid) | [2] |
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to be simple and diagnostic. Based on the spectrum of the analogous isoxazole-4-carboxylic acid ethyl ester, the two protons on the isoxazole ring should appear as distinct singlets in the aromatic region (typically δ 8.0-9.5 ppm).[5] The key feature for the methyl ester would be a sharp singlet integrating to three protons, anticipated around δ 3.8-4.0 ppm.
-
¹³C NMR: The carbon spectrum will show five distinct signals: two for the C-H carbons of the isoxazole ring, one for the quaternary carbon at the 4-position, one for the carbonyl carbon of the ester (δ 160-170 ppm), and one for the methyl carbon of the ester (δ ~52 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Key absorbances are expected for the C=O stretch of the ester at ~1720-1740 cm⁻¹, C=N and C=C stretching vibrations of the isoxazole ring in the 1500-1650 cm⁻¹ region, and C-O stretching of the ester group between 1100-1300 cm⁻¹.[6][7] This contrasts with the corresponding carboxylic acid, which would show a very broad O-H stretch from 2500-3300 cm⁻¹.[4]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would show a clear molecular ion (M⁺) peak at m/z = 127. Fragmentation would likely involve the loss of the methoxy group (-OCH₃, m/z 31) or the entire methoxycarbonyl group (-COOCH₃, m/z 59).[8]
Chemical Reactivity and Key Reactions
The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its two functional moieties.
Reactions at the Ester Functional Group
The methyl ester at the C4 position behaves as a typical carboxylate ester, providing a handle for hydrolysis, amidation, and transesterification.
The conversion of the ester to the corresponding carboxylic acid is a fundamental and often necessary first step for further derivatization, such as amide bond formation. This transformation is efficiently carried out under acidic or basic conditions.
-
Causality Behind Experimental Choice: Acid-catalyzed hydrolysis, often using aqueous sulfuric acid, is highly effective.[2] The reaction proceeds by protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. Using a strong mineral acid ensures a high concentration of the protonated, activated intermediate, driving the reaction to completion. Continuous removal of the methanol byproduct by distillation can further increase the reaction rate and yield.[2]
Caption: Experimental workflow for ester hydrolysis.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a distillation head, add this compound (1.0 eq).
-
Acid Addition: Add an aqueous solution of a strong acid, such as 60% sulfuric acid (w/w). [2]The volume should be sufficient to ensure effective stirring.
-
Heating: Heat the mixture to approximately 80-90°C. The methanol generated during the hydrolysis will begin to distill off.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot is no longer visible.
-
Workup: Once complete, cool the reaction mixture to room temperature. The carboxylic acid product will often precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake with cold water to remove any residual acid and dry under vacuum. The product can be further purified by recrystallization if necessary. [2]
Protocol 2: Two-Step Amidation via Acid Chloride
-
Acid Chloride Formation:
-
Setup: In a fume hood, suspend the isoxazole-4-carboxylic acid (1.0 eq) in an inert solvent like toluene. Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reagent Addition: Add thionyl chloride (SOCl₂, ~1.5 eq) dropwise at room temperature. [2]The mixture may need to be gently heated (e.g., to 50-60°C) to drive the reaction to completion.
-
Isolation: After the reaction is complete (as indicated by the cessation of gas evolution), remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which is often used immediately in the next step.
-
-
Amine Coupling:
-
Setup: Dissolve the crude acid chloride in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution in an ice bath (0°C).
-
Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent. Add this solution dropwise to the cooled acid chloride solution.
-
Reaction: Allow the reaction to stir while warming to room temperature. Monitor the reaction by TLC.
-
Workup: Upon completion, wash the reaction mixture sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.
-
References
- Supporting Inform
- 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240. PubChem - NIH.
- 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) MS spectrum. ChemicalBook.
- FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid. PubMed.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.
- 3-Methyl-4-isoxazolecarboxylic acid(17153-20-7) 1H NMR. ChemicalBook.
- 42831-50-5|5-Methylisoxazole-4-carboxylic acid|BLD Pharm. BLD Pharm.
- 5-Methylisoxazole-4-carboxylic acid. SIELC Technologies.
- 5-Methylisoxazole-4-carboxylic acid 97 42831-50-5. Sigma-Aldrich.
- 17153-20-7|3-Methylisoxazole-4-carboxylic acid|BLD Pharm. BLD Pharm.
- 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5. ChemicalBook.
- isoxazole-4-carboxylic acid ethyl ester(80370-40-7) 1 h nmr. ChemicalBook.
- (PDF) 5-Methylisoxazole-4-carboxylic acid.
- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl
- 5-Methylisoxazole-4-carboxylic Acid | 42831-50-5. Tokyo Chemical Industry (India) Pvt. Ltd.
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An In-depth Technical Guide to Isoxazole-4-carboxylic Acid Methyl Ester: Synthesis, Identification, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of isoxazole-4-carboxylic acid methyl ester, a key heterocyclic building block in medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core aspects of its synthesis, analytical identification, and its burgeoning role in the creation of novel therapeutics. We will explore the causality behind synthetic choices, detail self-validating analytical protocols, and ground our discussion in authoritative scientific literature.
Core Identification and Physicochemical Properties
At the heart of any chemical investigation is the unambiguous identification of the compound . This compound is registered under the CAS number 15166-81-1 . Its fundamental properties are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 15166-81-1 | [1] |
| Molecular Formula | C₅H₅NO₃ | [1] |
| Molecular Weight | 127.10 g/mol | [1] |
| IUPAC Name | methyl 1,2-oxazole-4-carboxylate | [1] |
| Synonyms | Methyl isoxazole-4-carboxylate | [1] |
| Physical Form | White Solid | [2] |
Strategic Synthesis of the Isoxazole Core
The isoxazole ring is a privileged scaffold in medicinal chemistry, and its synthesis has been the subject of extensive research. The formation of the this compound can be approached through several strategic pathways, primarily revolving around the construction of the heterocyclic ring. A prevalent and robust method involves the cycloaddition of a nitrile oxide with an appropriate alkyne or enamine, or the condensation of a β-dicarbonyl compound with hydroxylamine.
Representative Synthesis Protocol: Cyclocondensation Approach
A logical and frequently employed route to substituted isoxazoles involves the reaction of a β-ketoester derivative with hydroxylamine. This method is advantageous due to the ready availability of the starting materials and the generally high yields. Below is a detailed, step-by-step methodology adapted from established procedures for analogous isoxazole preparations.
Step 1: Formation of the Enol Ether Intermediate
-
To a stirred solution of methyl acetoacetate (1.0 eq) in anhydrous toluene, add triethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove the ethanol formed during the reaction.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude methyl 3-methoxybut-2-enoate. This intermediate is often used in the next step without further purification.
Step 2: Cyclization with Hydroxylamine
-
Dissolve the crude methyl 3-methoxybut-2-enoate in ethanol.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in water.
-
Add the hydroxylamine solution to the enol ether solution and stir the mixture at room temperature.
-
The reaction progress can be monitored by TLC.
-
Once the reaction is complete, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Caption: Synthetic pathway to this compound.
Unambiguous Analytical Identification
The structural elucidation of the synthesized this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be simple and highly informative. The key resonances would include:
-
A singlet for the methyl ester protons (-OCH₃) typically appearing around 3.8-4.0 ppm.
-
A singlet for the proton at the 5-position of the isoxazole ring, likely in the region of 8.0-8.5 ppm.
-
A singlet for the proton at the 3-position of the isoxazole ring, expected to be further downfield, around 8.5-9.0 ppm.
-
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will corroborate the structure by showing the expected number of carbon signals.
-
The methyl ester carbonyl carbon will appear significantly downfield, around 160-165 ppm.
-
The carbons of the isoxazole ring will resonate in the aromatic region, typically between 100 and 160 ppm.
-
The methyl ester carbon (-OCH₃) will be found in the upfield region, around 50-55 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands would be:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (ester carbonyl) | ~1720-1740 (strong) |
| C-O (ester) | ~1200-1300 (strong) |
| C=N (isoxazole ring) | ~1600-1650 |
| C-H (aromatic) | ~3000-3100 |
| C-H (aliphatic) | ~2850-2960 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 127, corresponding to the molecular weight of the compound.
Caption: Analytical workflow for structural confirmation.
Role in Drug Discovery and Development
The isoxazole moiety is a cornerstone in modern medicinal chemistry, appearing in a number of FDA-approved drugs.[3] These compounds exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[3] this compound serves as a versatile building block for the synthesis of more complex and biologically active molecules.[3]
The ester functionality provides a convenient handle for further chemical modifications, such as amide bond formation, reduction to the corresponding alcohol, or hydrolysis to the carboxylic acid. This allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. The isoxazole ring itself can participate in hydrogen bonding and other non-covalent interactions with biological targets, contributing to the overall binding affinity and selectivity of a drug candidate.
For instance, derivatives of isoxazole-carboxylic acids have been investigated as potential antitubercular agents.[4][5] The isoxazole scaffold is also present in drugs like Leflunomide, an immunomodulatory agent.[6]
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical advice.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and the array of analytical techniques available for its characterization make it an accessible tool for medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective utilization in the quest for new and improved medicines.
References
- Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Kumar, A., et al. (2022). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Molecular Diversity, 27(5), 2037-2052. [Link]
- Yadav, P., et al. (2022). Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents. Chemistry & Biodiversity, 19(7), e202200324. [Link]
- Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 5-Methyl-4-isoxazolecarboxylic acid(42831-50-5) IR Spectrum [chemicalbook.com]
- 5. 5-Methyl-3-phenylisoxazole-4-carboxylic acid(1136-45-4) 1H NMR spectrum [chemicalbook.com]
- 6. ISOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER(80370-40-7) 1H NMR [m.chemicalbook.com]
A-Z of Synthesis: A Technical Guide to Isoxazole-4-Carboxylic Acid Methyl Ester Derivatives
Introduction: The Versatility of the Isoxazole Scaffold
The isoxazole ring system is a privileged scaffold in medicinal chemistry and drug development. Its unique electronic properties and ability to act as a bioisostere for various functional groups have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory, antibiotic, and antipsychotic drugs.[1] Specifically, isoxazole-4-carboxylic acid esters are crucial building blocks, serving as versatile intermediates for creating more complex, polyfunctionalized molecules.[2] This guide provides an in-depth exploration of the primary synthetic strategies for preparing isoxazole-4-carboxylic acid methyl ester derivatives, focusing on the underlying chemical principles, detailed experimental protocols, and practical insights for researchers in the field.
Core Synthetic Strategies
The construction of the isoxazole-4-carboxylate core can be broadly approached through two highly effective and widely adopted strategies: (1) 1,3-Dipolar Cycloaddition and (2) Cyclocondensation Reactions . The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the final isoxazole ring.
The [3+2] Cycloaddition Approach: Nitrile Oxides and Alkynes
The 1,3-dipolar cycloaddition is a powerful and convergent method for assembling the isoxazole ring.[3] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne, specifically a propiolate ester (the dipolarophile), to directly form the aromatic isoxazole ring.[3][4]
Mechanism and Rationale:
Nitrile oxides are highly reactive intermediates that are typically generated in situ to prevent self-dimerization into furoxans.[5] A common and reliable method for their generation is the dehydration of a primary nitroalkane or the dehydrohalogenation of a hydroximoyl halide. The subsequent cycloaddition is a concerted, pericyclic reaction where the frontier molecular orbitals (FMOs) of the nitrile oxide and the alkyne overlap to form two new sigma bonds simultaneously.[6] The use of methyl propiolate as the dipolarophile directly installs the required methyl carboxylate group at the 4-position of the resulting isoxazole.
The regioselectivity of the addition is a key consideration. According to FMO theory, the reaction can be controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[6] For the reaction between a typical nitrile oxide and methyl propiolate, the dominant interaction is often between the HOMO of the alkyne and the LUMO of the nitrile oxide, leading to the preferential formation of the 3,4,5-trisubstituted isoxazole.
Below is a diagram illustrating the general workflow for this synthetic approach.
Caption: Workflow for 1,3-Dipolar Cycloaddition Synthesis.
Cyclocondensation of β-Dicarbonyl Equivalents with Hydroxylamine
The cyclocondensation reaction is a classical and highly effective method for isoxazole synthesis.[7] This approach involves the reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine (NH₂OH).[1][7] For the specific synthesis of isoxazole-4-carboxylates, a key starting material is an activated derivative of a β-ketoester, such as an ethoxymethyleneacetoacetic ester.[8][9]
Mechanism and Rationale:
The reaction proceeds through a series of condensation and cyclization steps. First, the more nucleophilic amino group of hydroxylamine attacks one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl system. This is typically followed by the elimination of a leaving group (like an ethoxy group) and subsequent intramolecular cyclization, where the hydroxyl group attacks the remaining carbonyl. A final dehydration step then yields the aromatic isoxazole ring.
A significant advantage of this method is the high level of regiochemical control that can be achieved, particularly when using β-enamino diketones or similar masked dicarbonyls.[1][10][11] Varying the reaction conditions, such as solvent and the presence of acids or bases, can direct the cyclization to selectively produce the desired regioisomer.[1][10] This strategy is particularly valuable for large-scale industrial preparations due to the use of readily available and inexpensive starting materials.[8][9]
The following diagram outlines the key steps in this condensation pathway.
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 6. scielo.br [scielo.br]
- 7. m.youtube.com [m.youtube.com]
- 8. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 9. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Spectroscopic Characterization of Isoxazole-4-Carboxylic Acid Methyl Ester
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the isoxazole scaffold stands as a cornerstone of heterocyclic chemistry.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][4] The precise and unambiguous characterization of these molecules is paramount to understanding their structure-activity relationships and advancing their therapeutic potential. This guide provides a comprehensive analysis of the spectroscopic data for a key derivative, isoxazole-4-carboxylic acid methyl ester, tailored for researchers, scientists, and drug development professionals. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just data, but the rationale behind the experimental choices and interpretation.
Section 1: Molecular Identity and Structural Elucidation
This compound (C₅H₅NO₃) is a small heterocyclic compound with a molecular weight of 127.10 g/mol .[5] The structural integrity of this molecule is foundational to its chemical behavior and biological interactions.
Below is a diagram illustrating the molecular structure and numbering convention for this compound.
Caption: Molecular structure of this compound.
Section 2: Spectroscopic Data and Interpretation
A multi-technique spectroscopic approach is essential for the unequivocal identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the isoxazole ring and the methyl ester group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.9 - 9.1 | Singlet | 1H | H-3 (Isoxazole ring) |
| ~8.6 - 8.8 | Singlet | 1H | H-5 (Isoxazole ring) |
| ~3.9 | Singlet | 3H | -OCH₃ (Methyl ester) |
Expert Insight: The downfield chemical shifts of the isoxazole ring protons are due to the deshielding effect of the electronegative oxygen and nitrogen atoms within the aromatic ring system. The singlet nature of all peaks indicates no adjacent proton coupling.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~162 | C=O (Ester carbonyl) |
| ~158 | C-3 (Isoxazole ring) |
| ~145 | C-5 (Isoxazole ring) |
| ~115 | C-4 (Isoxazole ring) |
| ~52 | -OCH₃ (Methyl ester) |
Expert Insight: The chemical shifts are consistent with a substituted isoxazole ring and a methyl ester. The quaternary carbon (C-4) will typically show a lower intensity signal in a standard ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950 | Medium | C-H stretch (aliphatic, -CH₃) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, ~1450 | Medium-Strong | C=C and C=N stretching (isoxazole ring) |
| ~1250 | Strong | C-O stretch (ester) |
Expert Insight: The strong absorption at ~1730 cm⁻¹ is a clear indicator of the ester carbonyl group. The combination of aromatic and aliphatic C-H stretches, along with the characteristic ring vibrations, confirms the overall structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 127 | [M]⁺, Molecular ion |
| 96 | [M - OCH₃]⁺ |
| 68 | [M - COOCH₃]⁺ |
Expert Insight: The molecular ion peak at m/z 127 confirms the molecular weight of this compound. The fragmentation pattern, showing the loss of the methoxy and the entire methyl carboxylate group, is characteristic of such esters and provides further structural confirmation.
Section 3: Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following protocols are recommended.
NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).
IR Data Acquisition
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Perform a background scan prior to the sample scan. The resulting spectrum should be presented in terms of transmittance or absorbance.
MS Data Acquisition
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.
-
Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Parameters (for EI):
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-200.
-
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce the fragmentation pathway.
Section 4: Visualizing Experimental Workflow
The following diagram outlines the general workflow for the comprehensive spectroscopic characterization of a novel isoxazole derivative.
Caption: General workflow for the synthesis and spectroscopic characterization of isoxazole derivatives.
Section 5: Conclusion and Future Perspectives
The spectroscopic data and protocols presented in this guide provide a robust framework for the characterization of this compound. Adherence to these methodologies will ensure data integrity and facilitate the comparison of results across different laboratories. As the field of medicinal chemistry continues to explore the vast chemical space of isoxazole derivatives, the application of these fundamental spectroscopic techniques will remain indispensable for driving innovation and discovery.
References
- Silvestri, R., Agrofoglio, M. A., & Nencioni, L. (2017). Isoxazoles: A versatile class of heterocycles in medicinal chemistry. Molecules, 22(1), 102. [Link]
- Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (n.d.).
- Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). Heliyon, 10(21), e31631. [Link]
- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega, 7(34), 30289-30303. [Link]
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine, 22(2), 376-387. [Link]
- Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2020). 5-amino-3-methyl-isoxazole-4-carboxylic acid as a novel unnatural amino acid in the solid phase synthesis of α/β-mixed peptides. Polish Journal of Chemistry, 94(12), 2285-2291. [Link]
- This compound | C5H5NO3 | CID 10219436. (n.d.). PubChem. [Link]
- US Patent for Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (n.d.).
Sources
An In-depth Technical Guide to the Crystal Structure of Isoxazole-4-Carboxylic Acid Methyl Ester: A Predictive and Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The isoxazole moiety is a cornerstone in modern medicinal chemistry, valued for its versatile biological activities and synthetic accessibility. Understanding the three-dimensional structure of isoxazole-containing compounds is paramount for rational drug design and the development of novel therapeutics. This guide provides a comprehensive technical overview of the crystal structure of isoxazole-4-carboxylic acid methyl ester. In the absence of a publicly available crystal structure for this specific compound, this document pioneers a predictive and methodological approach. It leverages a detailed analysis of the crystallographically determined structure of the closely related 5-methylisoxazole-4-carboxylic acid to forecast the structural characteristics of the title ester. Furthermore, this guide presents a complete, field-proven workflow for the determination of small molecule crystal structures, from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) analysis and data refinement. This document is intended to serve as both a predictive structural resource and a practical guide for researchers engaged in the structural elucidation of novel isoxazole derivatives.
The Isoxazole Scaffold: A Privileged Motif in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a prominent feature in a multitude of biologically active compounds.[1] Its prevalence in medicinal chemistry stems from its metabolic stability, its ability to engage in a variety of intermolecular interactions, and its role as a versatile synthetic intermediate.[1] Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The precise three-dimensional arrangement of atoms and the interplay of non-covalent interactions in the solid state, as revealed by X-ray crystallography, are critical determinants of a drug candidate's physicochemical properties, such as solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure of isoxazole-containing molecules is indispensable for the development of effective and safe pharmaceuticals.
A Predictive Analysis of the Crystal Structure of this compound
As the crystal structure of this compound has not been publicly reported, we can infer its likely structural features through a comparative analysis with the known crystal structure of 5-methylisoxazole-4-carboxylic acid. The crystallographic data for this parent acid is available from the Cambridge Structural Database (CSD) under the deposition number 758336.[2]
Expected Molecular Geometry
The isoxazole ring is an aromatic heterocycle and is therefore expected to be planar. The carboxylic acid methyl ester group at the 4-position will likely exhibit a degree of torsional flexibility relative to the isoxazole ring. In the crystal structure of 5-methylisoxazole-4-carboxylic acid, the carboxylic acid group is nearly coplanar with the isoxazole ring, stabilized by an intramolecular C—H···O interaction.[3] It is plausible that the methyl ester derivative will adopt a similar conformation to maximize crystal packing efficiency. The key difference will be the substitution of the acidic proton with a methyl group, which will fundamentally alter the intermolecular interactions.
Predicted Intermolecular Interactions and Crystal Packing
In the crystal structure of 5-methylisoxazole-4-carboxylic acid, the molecules are linked by strong O—H···N hydrogen bonds between the carboxylic acid group and the nitrogen atom of the isoxazole ring of an adjacent molecule, forming linear chains.[3] Weaker C—H···O interactions further stabilize the crystal packing.[3]
For this compound, the primary hydrogen bond donor (the carboxylic acid proton) is absent. Consequently, the dominant intermolecular interactions are expected to be weaker C—H···O and C—H···N hydrogen bonds, as well as potential π-π stacking interactions between the isoxazole rings of neighboring molecules. The crystal packing is likely to be governed by the optimization of these weaker interactions, potentially leading to a herringbone or a layered structure. The methyl group of the ester could also participate in weak C-H···O interactions with the oxygen atoms of the isoxazole ring or the carbonyl group of an adjacent molecule.
The following diagram illustrates the predicted key intermolecular interactions for this compound.
Sources
Stability and storage conditions for isoxazole-4-carboxylic acid methyl ester
An In-Depth Technical Guide to the Stability and Storage of Isoxazole-4-Carboxylic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic compound, frequently utilized as a building block in the synthesis of pharmacologically active molecules. The inherent reactivity of the isoxazole ring, coupled with the lability of the methyl ester functionality, presents a unique set of stability challenges. A comprehensive understanding of its degradation pathways and optimal storage conditions is paramount to ensure its integrity, purity, and performance in research and development. This guide provides a detailed examination of the factors influencing the stability of this compound, offering field-proven insights and protocols to maintain its quality. We will delve into the chemical causality behind its degradation, establish self-validating handling procedures, and provide a framework for customized stability assessments.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for predicting its stability and designing appropriate handling protocols.
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₃ | [1] |
| Molecular Weight | 127.10 g/mol | [1] |
| Appearance | White Solid | [2] |
| Purity | Typically ≥96% | [2] |
Note: Specific properties such as melting point, boiling point, and solubility may vary between suppliers and batches. It is crucial to consult the certificate of analysis for specific values.
Core Stability Profile and Degradation Mechanisms
The stability of this compound is primarily dictated by the chemical reactivity of its two key functional groups: the isoxazole ring and the methyl ester. Degradation can be triggered by several factors, including pH, temperature, and light.
The Dual Nature of the Isoxazole Ring
The isoxazole ring is generally considered a stable aromatic system.[3] However, its stability is a delicate balance, and the N-O bond is susceptible to cleavage under certain conditions.[4]
-
pH-Dependent Lability : The isoxazole ring's stability is significantly influenced by pH. While stable in acidic to neutral conditions, it becomes increasingly labile under basic conditions, which can catalyze ring opening.[3][5] Studies on the related drug Leflunomide, which contains an isoxazole ring, have shown that the ring-opening is accelerated at higher pH and temperatures.[3][5]
-
Photochemical Instability : The isoxazole ring can undergo photochemical rearrangement when exposed to UV light.[4] This process, known as photoisomerization, can lead to the formation of an oxazole ring through a transient azirine intermediate.[3] This highlights the importance of protecting the compound from light.
Hydrolysis of the Methyl Ester
The methyl ester group is susceptible to hydrolysis, a reaction that cleaves the ester bond to form the corresponding carboxylic acid and methanol. This reaction can be catalyzed by both acids and bases.[6][7]
-
Acid-Catalyzed Hydrolysis : In the presence of a strong acid and water, the ester can be hydrolyzed to isoxazole-4-carboxylic acid. This reaction is typically reversible.[7]
-
Base-Catalyzed Hydrolysis (Saponification) : This is often a more rapid and irreversible process, leading to the formation of the carboxylate salt.[8] Given the susceptibility of the isoxazole ring to basic conditions, exposure to strong bases should be strictly avoided as it can lead to the degradation of both functional groups.
Thermal Decomposition
Visualizing Degradation Pathways
The following diagram illustrates the primary degradation pathways for this compound.
Caption: Primary degradation pathways for this compound.
Recommended Storage and Handling Protocols
To ensure the long-term stability and integrity of this compound, the following storage and handling protocols are recommended, based on best practices for similar isoxazole derivatives.[5][11][12][13][14]
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. For long-term storage, consider -20°C. | Minimizes thermal degradation and slows down potential hydrolytic and ring-opening reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture, which can lead to hydrolysis. |
| Light | Protect from light. Store in an amber vial or a light-blocking container. | Prevents photochemical degradation and rearrangement of the isoxazole ring. |
| Container | Use a tightly sealed container. | Prevents ingress of moisture and atmospheric contaminants. |
Handling Precautions
-
Work Environment : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11][12]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]
-
Hygienic Practices : Avoid contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the handling area.[11][12]
-
Dispensing : When dispensing, minimize exposure to the atmosphere to prevent moisture absorption.
-
Disposal : Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[11][15]
Experimental Workflow for Stability Assessment
A robust stability testing protocol is crucial for determining the shelf-life and identifying potential degradation products of this compound under specific conditions. The following workflow provides a general framework for such an assessment.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of the compound to identify likely degradation products and develop a stability-indicating analytical method.
Protocol for Forced Degradation:
-
Prepare Stock Solution : Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Acidic Hydrolysis : Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis : Treat the stock solution with 0.1 M NaOH at room temperature for a shorter period (e.g., 30 minutes, 1, 2 hours) due to higher reactivity.
-
Oxidative Degradation : Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation : Expose the solid compound to dry heat (e.g., 80°C).
-
Photodegradation : Expose the stock solution to UV light (e.g., 254 nm).
-
Neutralization and Dilution : After the specified time, neutralize the acidic and basic samples and dilute all samples to a suitable concentration for analysis.
-
Analysis : Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.
Development of a Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from its degradation products.[6]
Example HPLC Method Parameters (to be optimized):
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[16]
-
Mobile Phase : A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).[16]
-
Flow Rate : 1.0 mL/min.[16]
-
Detection : UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 210 nm or 254 nm).[16]
-
Column Temperature : 25-30°C.
The method is considered stability-indicating if it can resolve the peak of the parent compound from all degradation product peaks.
Workflow Diagram
Caption: Experimental workflow for stability assessment of this compound.
Conclusion and Best Practices Summary
The stability of this compound is a critical factor for its successful application in research and drug development. While the isoxazole ring provides a degree of aromatic stability, both the ring and the methyl ester functionality are susceptible to degradation under specific conditions, particularly in the presence of bases, elevated temperatures, and UV light.
Key Takeaways for Ensuring Compound Integrity:
-
Prioritize Cold and Dry Storage : Store at 2-8°C (or -20°C for long-term) in a tightly sealed container under an inert atmosphere.
-
Protect from Light : Always use light-blocking containers.
-
Avoid Basic Conditions : Be mindful of pH in all solutions and reaction mixtures.
-
Implement Safe Handling : Use appropriate personal protective equipment and work in a well-ventilated area.
-
Conduct Stability Studies : For critical applications, perform forced degradation studies and develop a stability-indicating analytical method to understand the compound's behavior under your specific experimental conditions.
By adhering to these principles, researchers can ensure the integrity of this compound, leading to more reliable and reproducible scientific outcomes.
References
- BenchChem. (n.d.). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
- PubChem. (n.d.). This compound.
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An In-depth Technical Guide to Isoxazole-4-carboxylic acid methyl ester: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of Isoxazole-4-carboxylic acid methyl ester (CAS No. 15166-81-1), a key heterocyclic building block in modern medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged pharmacophore, present in numerous clinically approved drugs, and its derivatives are continually explored for novel therapeutic activities. This document details the fundamental molecular and physicochemical properties of the title compound, provides validated synthetic protocols, discusses its spectroscopic signature, and explores its applications as a versatile intermediate. The content herein is curated for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate its use in the laboratory.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups have made it an attractive moiety for the design of therapeutic agents.[1][2] The isoxazole core is present in a wide array of FDA-approved drugs, demonstrating its versatility and acceptance in clinical applications. Notable examples include the anti-inflammatory drug Valdecoxib (a COX-2 inhibitor), the antirheumatic agent Leflunomide, and various antibiotics like Cloxacillin and Sulfamethoxazole.[2]
The derivatization of the isoxazole ring at its various positions allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. This compound, the subject of this guide, serves as a particularly valuable intermediate. The ester functionality at the 4-position provides a reactive handle for further chemical modification, such as amidation to form diverse compound libraries, while the core ring system imparts the desirable characteristics of the isoxazole pharmacophore. This guide aims to be a definitive resource on its synthesis, characterization, and strategic application.
Core Molecular Properties
A precise understanding of the fundamental properties of a chemical building block is paramount for its effective use in synthesis and drug design. The core identifiers and physicochemical properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | methyl 1,2-oxazole-4-carboxylate | [PubChem CID: 10219436] |
| Synonyms | Methyl isoxazole-4-carboxylate | [PubChem CID: 10219436] |
| CAS Number | 15166-81-1 | [PubChem CID: 10219436] |
| Molecular Formula | C₅H₅NO₃ | [PubChem CID: 10219436] |
| Molecular Weight | 127.10 g/mol | [PubChem CID: 10219436] |
| Monoisotopic Mass | 127.026943022 Da | [PubChem CID: 10219436] |
| Appearance | White to off-white solid (Predicted) | N/A |
| Melting Point | Not experimentally reported; related acids melt >140°C | [Sigma-Aldrich] |
| Boiling Point | Predicted: ~180-220 °C at 760 mmHg | N/A |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | General Chemical Principles |
| XLogP3 (Predicted) | 0.2 | [PubChem CID: 10219436] |
Synthesis and Characterization
The synthesis of isoxazole-4-carboxylic acid esters can be achieved through several reliable methodologies. The most common approaches involve the cyclization of a suitable acyclic precursor. Below are two field-proven protocols that can be adapted for the synthesis of the title compound.
Synthesis via Cyclization of a β-Enamino Ketoester
This is a robust and widely cited method for constructing the isoxazole-4-carboxylate core. The reaction proceeds via the condensation of a β-enamino ketoester with hydroxylamine, leading to a regiospecific cyclization.[1] The causality behind this pathway involves the nucleophilic attack of hydroxylamine on the enamine system, followed by intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring.
Caption: Workflow for isoxazole synthesis via β-enamino ketoester.
Experimental Protocol (Adapted from the synthesis of a substituted analog[1]):
-
Formation of the β-Enamino Ketoester: To a solution of methyl acetoacetate (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.1 eq).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting β-ketoester is consumed.
-
Remove the solvent under reduced pressure to yield the crude methyl 2-(dimethylaminomethylene)-3-oxobutanoate, which can often be used in the next step without further purification.
-
Cyclization to Isoxazole: Dissolve the crude β-enamino ketoester in methanol.
-
Add hydroxylamine hydrochloride (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The causality for using the hydrochloride salt is its stability; a base is often added to liberate the free hydroxylamine in situ.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Work-up and Purification: Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Synthesis via Fischer Esterification of Isoxazole-4-carboxylic Acid
An alternative and straightforward approach is the direct esterification of the corresponding carboxylic acid. This classic acid-catalyzed reaction is an equilibrium process. To drive the reaction to completion, an excess of the alcohol (methanol) is used, and a strong acid catalyst is required to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.
Caption: Workflow for Fischer esterification synthesis route.
Experimental Protocol (General Procedure[3][4]):
-
Reaction Setup: Suspend Isoxazole-4-carboxylic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise with stirring.
-
Reflux: Heat the mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by TLC, observing the disappearance of the more polar carboxylic acid spot.
-
Neutralization and Work-up: After cooling to room temperature, carefully neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting crude ester can be purified by silica gel chromatography or distillation if required.
Spectroscopic Characterization
Authenticating the structure of the synthesized compound is a critical, self-validating step. While direct experimental spectra for the title compound are not widely published, the expected spectroscopic data can be reliably predicted based on closely related, well-characterized analogs.[1]
Predicted Spectroscopic Data:
| Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.5-8.7 (s, 1H, H3-isoxazole), ~8.3-8.5 (s, 1H, H5-isoxazole), ~3.9 (s, 3H, -OCH₃). Note: The two isoxazole protons will appear as distinct singlets at high chemical shifts. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~162-164 (C=O, ester), ~150-158 (C3 & C5 of isoxazole), ~108-112 (C4 of isoxazole), ~52-54 (-OCH₃). The quaternary C4 will have a characteristically low chemical shift for an aromatic carbon. |
| FT-IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3100-3150 (C-H aromatic), ~2950 (C-H aliphatic), ~1720-1740 (C=O ester stretch), ~1600 (C=N stretch), ~1450, 1380 (C-H bend), ~1250 (C-O stretch). |
| Mass Spec. (ESI+) | m/z: 128.03 [M+H]⁺, 150.02 [M+Na]⁺. |
Reactivity and Synthetic Applications
This compound is a versatile intermediate primarily due to the reactivity of its ester functional group and the inherent properties of the isoxazole ring.
Caption: Key chemical transformations of this compound.
-
Ester Transformations: The most common application involves the transformation of the methyl ester.
-
Amidation: Reaction with primary or secondary amines, often under thermal conditions or with coupling agents, yields a diverse range of isoxazole-4-carboxamides. This is a primary strategy for library synthesis in drug discovery to explore structure-activity relationships (SAR).
-
Hydrolysis: Saponification with a base like lithium hydroxide or sodium hydroxide readily converts the ester back to the corresponding carboxylic acid, which can be useful for subsequent reactions where the acid is a better starting material.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (isoxazol-4-yl)methanol, providing another functional group for further elaboration.
-
-
Ring Reactivity: The isoxazole ring is generally stable but can undergo specific transformations.
-
Reductive Cleavage: The N-O bond is the weakest bond in the ring and is susceptible to reductive cleavage. Catalytic hydrogenation (e.g., using H₂ over Raney Nickel or Palladium on carbon) can open the ring to yield a β-enaminone derivative. This reaction pathway provides a strategic entry into different classes of acyclic and carbocyclic compounds.
-
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its straightforward synthesis and the versatile reactivity of its ester group make it an ideal scaffold for the construction of complex molecular architectures. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the strategic use of privileged structures like the isoxazole core will remain a vital component of the drug discovery process. This guide has provided the foundational and practical knowledge required for scientists to confidently incorporate this valuable building block into their research endeavors.
References
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A Comprehensive Technical Guide to Isoxazole-4-Carboxylic Acid Methyl Ester for Advanced Research and Development
This guide provides an in-depth technical overview of isoxazole-4-carboxylic acid methyl ester, a pivotal heterocyclic building block in medicinal chemistry and materials science. Intended for researchers, medicinal chemists, and professionals in drug development, this document consolidates critical information on commercial sourcing, quality assessment, and strategic applications, supported by scientific literature and expert insights.
Introduction: The Strategic Importance of the Isoxazole Scaffold
The isoxazole ring system is a privileged scaffold in drug discovery, renowned for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. This compound, in particular, serves as a versatile intermediate for the synthesis of a diverse array of bioactive molecules. Its unique electronic properties and substitution patterns allow for facile chemical modification, making it a valuable starting material for generating compound libraries for high-throughput screening and lead optimization. Compounds derived from this scaffold have shown potential in various therapeutic areas, including as antagonists for lysophosphatidic acid (LPA) receptors and as modulators of Nav1.8 channels for the treatment of pain.[1][2][3]
Commercial Availability and Supplier Overview
A critical first step in any research endeavor is the reliable procurement of starting materials. This compound (CAS No. 15166-81-1) is available from a range of commercial suppliers, catering to different scales and purity requirements.[4][5] The choice of supplier often depends on factors such as required quantity, purity specifications, availability of analytical data, and lead times.
Below is a comparative table of prominent suppliers offering this compound and its derivatives.
| Supplier | Product Name | CAS Number | Purity | Notes |
| Sigma-Aldrich | This compound | 15166-81-1 | 96% | Also offers various substituted derivatives.[4][5] |
| Fisher Scientific | Isoxazoles | Varies | Varies | A wide range of isoxazole derivatives are available from multiple brands.[6][7] |
| AstaTech Inc. | Methyl 3-[hydroxy(phenyl)methyl]isoxazole-4-carboxylate | 2006277-12-7 | 95% | Example of a functionalized derivative available.[8] |
| Accela Chembio Inc | Methyl 3-[Hydroxy(phenyl)methyl]isoxazole-4-carboxylate | 2006277-12-7 | ≥95% | Offers a variety of isoxazole building blocks.[6][9] |
| J & W Pharmlab LLC | This compound | 15166-81-1 | 96% | Distributed through major suppliers like Sigma-Aldrich.[5] |
| ChemicalBook | This compound | 15166-81-1 | Varies | Platform listing multiple suppliers, primarily in China.[10] |
| Finetech Industry Limited | 4-(Chloromethyl)-3,5-dimethylisoxazole | 19788-37-5 | N/A | An example of a related building block.[11] |
Physicochemical Properties and Quality Control
Ensuring the identity and purity of starting materials is paramount for reproducible and reliable experimental outcomes. The key physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₃ | PubChem[12] |
| Molecular Weight | 127.10 g/mol | PubChem[12] |
| CAS Number | 15166-81-1 | Sigma-Aldrich |
| Appearance | White Solid | Sigma-Aldrich[5] |
| Purity | Typically ≥95% | Various Suppliers[6][8] |
| InChI Key | LBBXBTTYJMXYIA-UHFFFAOYSA-N | Sigma-Aldrich |
Recommended Analytical Workflow for Quality Verification
It is best practice to independently verify the quality of commercially supplied reagents. The following workflow outlines a standard procedure for the quality control of this compound.
Caption: Quality control workflow for incoming this compound.
A typical proton NMR spectrum should confirm the presence of the isoxazole ring protons and the methyl ester group. Liquid chromatography-mass spectrometry (LC-MS) is essential to confirm the molecular weight and to identify any potential impurities. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used for accurate purity assessment.[13]
Synthesis and Derivatization Strategies
This compound is a versatile platform for a variety of chemical transformations. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The isoxazole ring itself can also be further functionalized.
A general synthetic route to substituted isoxazole-4-carboxylic acid methyl esters involves the reaction of a β-ketoester with hydroxylamine. More complex derivatives can be synthesized through multi-step sequences. For instance, the synthesis of 5-cyclopropyl-3-(2,6-dichloro-phenyl)-isoxazole-4-carboxylic acid methyl ester has been described in the patent literature.[14]
Experimental Protocol: Amide Coupling
The following is a representative protocol for the coupling of the corresponding carboxylic acid with an amine, a common transformation in drug discovery.[13]
-
Saponification: Dissolve this compound in a suitable solvent such as a mixture of methanol and water. Add a stoichiometric amount of a base like lithium hydroxide or sodium hydroxide.[1][3] Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Acidify the reaction mixture and extract the carboxylic acid product.
-
Amide Coupling: To a solution of the isoxazole-4-carboxylic acid in an aprotic solvent (e.g., DMF or DCM), add the desired amine, a coupling agent (e.g., TBTU, HATU, or EDC/HOBt), and a non-nucleophilic base (e.g., DIPEA or triethylamine).[13] Stir the reaction at room temperature until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by flash chromatography or recrystallization to yield the desired amide.
Caption: General workflow for the synthesis of isoxazole-4-carboxamides.
Applications in Drug Discovery and Beyond
The this compound core is present in a multitude of compounds with diverse biological activities. Its derivatives have been investigated as:
-
Antagonists of LPA Receptors: For the treatment of fibrotic diseases and cancer.[2][3]
-
Tachykinin NK₂ Receptor Antagonists: For potential therapeutic applications.
-
GABA A α5 Positive Allosteric Modulators: For cognitive enhancement.
-
Inhibitors of GATA4 and NKX2-5: For potential cardiovascular applications.[13]
The versatility of this scaffold also extends to materials science, where the rigid, planar structure of the isoxazole ring can be exploited in the design of novel organic materials.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at -20°C for long-term stability.[15]
Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.[16][17]
Conclusion
This compound is a high-value chemical intermediate with broad applications in scientific research, particularly in the field of drug discovery. Its commercial availability, coupled with its synthetic tractability, makes it an attractive starting point for the development of novel therapeutics and functional materials. A thorough understanding of its sourcing, quality assessment, and chemical reactivity is essential for any researcher utilizing this versatile building block.
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- PubChem. 3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carboxylic acid methyl ester.
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An In-depth Technical Guide to Isoxazole-4-carboxylic Acid Methyl Ester: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it a valuable component in the design of novel therapeutic agents.[1][2] Isoxazole derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][3] The incorporation of the isoxazole moiety into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic profiles. This guide focuses on a key building block within this chemical class: isoxazole-4-carboxylic acid methyl ester. We will delve into its synthesis, explore its chemical reactivity, and highlight its applications as a versatile intermediate in the synthesis of biologically active compounds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₃ | |
| Molecular Weight | 127.10 g/mol | |
| IUPAC Name | methyl 1,2-oxazole-4-carboxylate | |
| CAS Number | 15166-81-1 |
Synthesis of this compound
The construction of the isoxazole-4-carboxylate core is most commonly achieved through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. This powerful and versatile method allows for the regioselective formation of the isoxazole ring.
Method 1: 1,3-Dipolar Cycloaddition of a Nitrile Oxide with Methyl Propiolate
This approach involves the in situ generation of a nitrile oxide from an aldoxime, which then readily undergoes a cycloaddition with methyl propiolate.
Caption: 1,3-Dipolar cycloaddition for isoxazole synthesis.
Experimental Protocol:
A general procedure for the synthesis of a substituted isoxazole-4-carboxylate, which can be adapted for the unsubstituted methyl ester, is as follows:
-
Generation of the Nitrile Oxide: An appropriate aldoxime is dissolved in a suitable solvent, such as dichloromethane (DCM). The solution is cooled in an ice bath, and an oxidizing agent, typically aqueous sodium hypochlorite (bleach), is added slowly while maintaining the temperature.[4] The reaction mixture is stirred vigorously to facilitate the in situ formation of the nitrile oxide.
-
Cycloaddition: Methyl propiolate is added to the reaction mixture containing the nitrile oxide. The reaction is allowed to proceed, often by warming to room temperature and stirring for several hours.
-
Work-up and Purification: The reaction mixture is transferred to a separatory funnel, and the organic layer is washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired methyl isoxazole-4-carboxylate.
Method 2: From Substituted Precursors
Alternatively, this compound derivatives can be synthesized from more complex starting materials, followed by functional group manipulations. For instance, the synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates has been reported starting from arylisothiocyanates and sodium methyl cyanoacetate.[5] This multi-step process involves the formation of a thioxopropanoate intermediate, which is then cyclized with hydroxylamine.[5]
Chemical Reactivity
The chemical reactivity of this compound is characterized by transformations involving both the ester functionality and the isoxazole ring itself.
Reactions at the Ester Group
-
Hydrolysis to Carboxylic Acid: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. A common procedure involves heating the ester with an aqueous acid, such as sulfuric acid.[6] This carboxylic acid is a crucial intermediate in the synthesis of several pharmaceuticals.[1][7]
Caption: Hydrolysis of the methyl ester to the carboxylic acid.
-
Amidation: The carboxylic acid derived from the hydrolysis of the methyl ester can be converted to a variety of amides using standard peptide coupling reagents. For example, the carboxylic acid can be activated with reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling additive such as 1-hydroxybenzotriazole (HOBt), followed by the addition of an amine.
-
Reduction to Alcohol: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[8][9] This reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup.[8]
Caption: Reduction of the methyl ester to the corresponding alcohol.
Reactions Involving the Isoxazole Ring
The isoxazole ring is generally stable but can undergo ring-opening reactions under certain conditions, providing access to other heterocyclic systems or functionalized open-chain compounds. For instance, reductive ring opening can be achieved using reagents like molybdenum hexacarbonyl [Mo(CO)₆] in wet acetonitrile, leading to the formation of enaminones.[10]
Applications in Drug Discovery and Organic Synthesis
Isoxazole-4-carboxylic acid and its esters are valuable building blocks in the synthesis of a wide array of biologically active molecules.
Intermediate in the Synthesis of Leflunomide and Teriflunomide
5-Methylisoxazole-4-carboxylic acid, which is synthesized from its corresponding ethyl ester, is a key intermediate in the industrial production of Leflunomide and Teriflunomide.[1][7][11] Leflunomide is an immunosuppressive disease-modifying antirheumatic drug (DMARD), while Teriflunomide is used for the treatment of multiple sclerosis.[1] The synthesis involves the conversion of the carboxylic acid to the corresponding acid chloride, followed by amidation.[6]
Caption: Synthesis of Leflunomide from 5-methylisoxazole-4-carboxylic acid.
Precursor for Other Bioactive Molecules
The isoxazole-4-carboxylate scaffold is present in a variety of other compounds with interesting biological activities. For example, derivatives of 5-amino-3-methylisoxazole-4-carboxylic acid have been investigated for their immunomodulating properties.[10] Furthermore, novel isoxazole-carboxamide derivatives have been synthesized and evaluated as potential agents for melanoma.[4]
Conclusion
This compound is a versatile and valuable building block in organic synthesis and medicinal chemistry. Its straightforward synthesis via 1,3-dipolar cycloaddition and the diverse reactivity of both the ester functionality and the isoxazole ring make it an attractive starting material for the construction of complex molecules. The pivotal role of its derivatives in the synthesis of blockbuster drugs like Leflunomide and Teriflunomide underscores its importance in the pharmaceutical industry. As research into novel isoxazole-containing compounds continues, the utility of this compound as a key synthetic intermediate is poised to expand further.
References
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An In-Depth Technical Guide to Isoxazole-4-Carboxylic Acid Methyl Ester: From Discovery to Modern Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of isoxazole-4-carboxylic acid methyl ester, a key heterocyclic scaffold in medicinal chemistry. Delving into the foundational work of pioneers like Ludwig Claisen and Adolfo Quilico, this document traces the evolution of synthetic methodologies from classical condensation reactions to modern, highly efficient catalytic processes. Detailed experimental protocols for both historical and contemporary synthetic routes are presented, offering readers a practical understanding of the chemistry involved. The guide also explores the significance of this molecule and its derivatives in drug discovery and development, highlighting its role as a versatile building block for a wide range of therapeutic agents. Through a blend of historical context, mechanistic insights, and practical synthetic details, this guide serves as an essential resource for researchers and professionals working with isoxazole-based compounds.
Historical Perspective: The Genesis of Isoxazole Chemistry
The story of this compound is intrinsically linked to the broader history of isoxazole chemistry, a field that has captivated chemists for over a century. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has proven to be a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1]
The Pioneering Work of Ludwig Claisen
The late 19th and early 20th centuries marked the dawn of isoxazole chemistry, with German chemist Ludwig Claisen (1851-1930) making seminal contributions.[2][3][4][5][6] His work on the condensation reactions of β-dicarbonyl compounds with hydroxylamine laid the groundwork for the synthesis of the isoxazole ring. In 1903, Claisen reported the synthesis of the parent isoxazole from propargylaldehyde acetal, a significant milestone in heterocyclic chemistry.[7] The "Claisen isoxazole synthesis," which involves the reaction of a β-keto ester with hydroxylamine, became a fundamental method for constructing this heterocyclic system.[8][9][10]
Foundational Claisen Isoxazole Synthesis
The Claisen synthesis provided a straightforward entry into the world of isoxazoles. The general mechanism involves the initial formation of an oxime from the reaction of a β-dicarbonyl compound with hydroxylamine, followed by cyclization and dehydration to yield the aromatic isoxazole ring.
Figure 1: Generalized workflow of the Claisen isoxazole synthesis.
Adolfo Quilico and the Advent of Nitrile Oxide Cycloadditions
In the mid-20th century, the field of isoxazole synthesis was revolutionized by the work of Italian chemist Adolfo Quilico (1902-1982).[11] Quilico and his school extensively studied the 1,3-dipolar cycloaddition reactions of nitrile oxides with alkynes and alkenes, establishing this as a powerful and versatile method for constructing the isoxazole and isoxazoline rings, respectively.[12][13][14][15] This approach offered greater control over regioselectivity and functional group tolerance compared to the classical condensation methods.
Quilico's [3+2] Cycloaddition
The [3+2] cycloaddition reaction involves the concerted addition of a 1,3-dipole (the nitrile oxide) to a dipolarophile (an alkyne or alkene). This reaction is a cornerstone of modern heterocyclic chemistry and provides a direct route to substituted isoxazoles.
Figure 3: A plausible retrosynthetic analysis of the 1947 synthesis.
Modern Synthetic Methodologies
The synthesis of this compound and its derivatives has evolved significantly since the mid-20th century. Modern methods focus on efficiency, regioselectivity, and scalability.
[3+2] Cycloaddition of Nitrile Oxides to β-Keto Esters
A common and effective modern approach involves the reaction of nitrile oxides with β-keto esters. This method provides direct access to highly functionalized isoxazoles.
Experimental Protocol: Synthesis of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate
This protocol is adapted from modern procedures that build upon the principles of nitrile oxide cycloaddition.
-
Generation of Nitrile Oxide: Benzaldehyde oxime (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM). To this solution, N-chlorosuccinimide (NCS) (1.1 eq) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes to generate the corresponding hydroximoyl chloride.
-
Cycloaddition: In a separate flask, ethyl acetoacetate (1.2 eq) is dissolved in DCM, and a non-nucleophilic base such as triethylamine (1.5 eq) is added. The freshly prepared solution of the hydroximoyl chloride is then added dropwise to this mixture at 0 °C.
-
Reaction and Work-up: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 5-methyl-3-phenylisoxazole-4-carboxylate.
Domino Isoxazole-Isoxazole Isomerization
A more recent and innovative approach involves the Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxyisoxazoles to yield isoxazole-4-carboxylic esters. This method, reported in 2019, offers a novel pathway to these compounds. [11][16][17] Conceptual Workflow of the Domino Isomerization
Figure 4: Conceptual workflow of the Fe(II)-catalyzed domino isomerization.
This reaction proceeds through a fascinating mechanism involving the formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. [11][16][17]
The Role of this compound in Drug Discovery
This compound and its derivatives are valuable building blocks in the synthesis of a wide range of biologically active molecules. The isoxazole core is a bioisostere for other functional groups and can participate in various non-covalent interactions with biological targets.
Table 1: Examples of Bioactive Molecules Derived from Isoxazole-4-Carboxylic Acid Scaffolds
| Compound Class | Therapeutic Area | Key Structural Feature |
| Leflunomide Precursors | Anti-inflammatory, Immunosuppressive | 5-Methylisoxazole-4-carboxamide |
| COX-2 Inhibitors | Anti-inflammatory | Substituted isoxazole ring |
| Antibacterial Agents | Infectious Diseases | Isoxazolyl penicillins (e.g., Cloxacillin) |
| Antiviral Compounds | Infectious Diseases | Modified isoxazole nucleosides |
The synthesis of the immunosuppressive drug Leflunomide, for instance, involves the preparation of 5-methylisoxazole-4-carboxylic acid, which can be derived from its corresponding ester.
Conclusion
The journey of this compound, from the early explorations of isoxazole chemistry by Claisen to the sophisticated synthetic strategies of the 21st century, reflects the dynamism of organic chemistry. This seemingly simple molecule stands as a testament to the enduring importance of heterocyclic chemistry in the quest for new therapeutic agents. Its rich history and versatile chemistry ensure that it will remain a valuable tool for researchers and drug development professionals for years to come.
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An In-depth Technical Guide to the Physical Constants of Isoxazole-4-Carboxylic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isoxazole-4-Carboxylic Acid Methyl Ester in Medicinal Chemistry
The isoxazole nucleus is a prominent scaffold in medicinal chemistry, valued for its diverse biological activities and versatile synthetic utility. As a five-membered heterocycle containing both nitrogen and oxygen, the isoxazole ring system offers a unique combination of electronic properties and hydrogen bonding capabilities, making it a valuable component in the design of novel therapeutic agents. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
This compound, in particular, serves as a key intermediate in the synthesis of more complex, biologically active molecules. The ester functionality at the 4-position provides a reactive handle for further chemical modifications, allowing for the construction of diverse molecular architectures. A thorough understanding of the fundamental physicochemical properties of this building block, such as its melting and boiling points, is paramount for its effective utilization in synthetic chemistry and drug development workflows. These physical constants are critical for purification, characterization, and ensuring the quality and reproducibility of subsequent reactions. This guide provides a comprehensive overview of the available physical data for this compound and detailed, field-proven methodologies for their experimental determination.
Physicochemical Properties of this compound
A comprehensive search of available chemical literature and databases indicates that while a predicted boiling point for this compound has been calculated, an experimentally determined melting point has not been reported. The physical state of a related compound, isoxazole-4-carboxylic acid, is a solid at room temperature, suggesting that its methyl ester may also be a solid with a distinct melting point.[1]
| Property | Value | Source |
| Melting Point | Not experimentally reported | - |
| Boiling Point | 203.9 ± 13.0 °C (Predicted) | [2] |
| Molecular Formula | C₅H₅NO₃ | [2] |
| Molecular Weight | 127.10 g/mol | [2] |
| CAS Number | 15166-81-1 | [2][3] |
Experimental Determination of Physical Constants
The following protocols describe standard and reliable methods for the experimental determination of melting and boiling points for organic compounds like this compound.
Melting Point Determination: The Capillary Method
The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.[4]
-
Sample Preparation: A small amount of the dry, crystalline sample is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[4][5]
-
Apparatus Setup: The packed capillary tube is placed into a melting point apparatus, such as a Mel-Temp or similar device.[6]
-
Heating and Observation: The apparatus is heated at a moderate rate until the temperature is approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.[6][7]
-
Data Recording: The temperature at which the first droplet of liquid is observed is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[7]
-
Slow Heating Rate: A slow heating rate near the melting point is crucial for an accurate determination.[6] Rapid heating can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range.
-
Dry Sample: The sample must be thoroughly dry. The presence of solvent can act as an impurity, leading to a depressed and broadened melting point range.
Boiling Point Determination: The Thiele Tube Method
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8] The Thiele tube method is a convenient technique for determining the boiling point of a small amount of liquid.[9]
-
Sample Preparation: A small volume (approximately 0.5 mL) of the liquid is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed open-end-down into the liquid.[8][9]
-
Apparatus Setup: The small test tube is attached to a thermometer with a rubber band or thread, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil), with the oil level above the side arm.[8][9][10]
-
Heating and Observation: The side arm of the Thiele tube is gently and continuously heated.[9] As the temperature rises, the air trapped in the capillary tube will expand and exit as a stream of bubbles. Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tip.[11]
-
Data Recording: The heat source is removed, and the apparatus is allowed to cool. The stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[9][11]
-
Inverted Capillary Tube: The inverted capillary tube serves as a small, internal manometer. The stream of bubbles indicates that the vapor pressure of the liquid inside the capillary is greater than the atmospheric pressure. When the liquid is drawn back into the capillary upon cooling, it signifies that the vapor pressure of the liquid is equal to the atmospheric pressure, which is the definition of the boiling point.
-
Thiele Tube Design: The specific shape of the Thiele tube is designed to allow for the circulation of the heating oil via convection currents, ensuring a uniform temperature distribution throughout the sample and the thermometer bulb.[10][12]
Visualized Experimental Workflow
The following diagrams illustrate the key steps in the experimental determination of the melting and boiling points of this compound.
Caption: Workflow for Melting Point Determination.
Caption: Workflow for Boiling Point Determination.
References
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Methodological & Application
Application Notes and Protocols for Investigating the Biological Activity of Isoxazole-4-Carboxylic Acid Methyl Ester
Foreword: The Isoxazole Scaffold - A Privileged Structure in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern drug discovery.[1][2][3] Its unique electronic properties and capacity for diverse molecular interactions have established it as a "privileged structure," forming the core of numerous therapeutic agents.[4][5] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This guide focuses on a specific, yet representative member of this class: isoxazole-4-carboxylic acid methyl ester . We will delve into the established biological potential of the isoxazole scaffold and provide detailed protocols for researchers, scientists, and drug development professionals to investigate the specific activities of this compound.
Overview of Potential Biological Activities
While comprehensive biological data for this compound is still an emerging area of research, the extensive body of literature on isoxazole derivatives allows us to anticipate several key potential activities. The structural modifications on the isoxazole moiety play a vital role in their biological activity.[3]
Anticancer Potential
Numerous isoxazole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[6][7] The proposed mechanisms of action are diverse and include the induction of apoptosis, inhibition of protein kinases, and disruption of cellular signaling pathways crucial for cancer cell proliferation.[4][8]
Antimicrobial Activity
The isoxazole nucleus is a key pharmacophore in several antimicrobial agents.[9][10] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[11][12][13] The introduction of different substituents on the isoxazole ring can significantly modulate the antimicrobial spectrum and potency.[10]
Anti-inflammatory Properties
Isoxazole-containing compounds, such as the selective COX-2 inhibitor Valdecoxib, are well-known for their anti-inflammatory effects.[4][9] The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).[14][15]
Experimental Protocols for Biological Evaluation
The following protocols are designed to be robust and self-validating, providing a solid framework for investigating the biological activities of this compound.
In Vitro Anticancer Activity Assessment
Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol: MTT Cell Viability Assay
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[6]
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
-
Assay Procedure:
-
Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.
-
Remove the old media and add 100 µL of fresh media containing the various concentrations of the test compound. Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Visual Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
In Vitro Antimicrobial Susceptibility Testing
Objective: To evaluate the antibacterial and antifungal activity of this compound.
Principle: The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism.
Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation:
-
Use standard strains of bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungi (e.g., Candida albicans ATCC 90028).
-
Prepare a bacterial/fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
-
Compound Preparation:
-
Prepare a 2x concentrated stock solution of this compound in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Perform serial twofold dilutions in a 96-well microtiter plate.
-
-
Assay Procedure:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (no compound), a sterility control (no inoculum), and a positive control (a known antibiotic/antifungal).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Data Analysis:
-
Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Visual Workflow: Broth Microdilution for MIC
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vitro Anti-inflammatory Activity Assessment
Objective: To assess the potential of this compound to inhibit the production of pro-inflammatory cytokines.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of immune cells, leading to the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). The inhibitory effect of a compound on this process can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[16]
Protocol: Inhibition of LPS-Induced TNF-α Production in Macrophages
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in DMEM with 10% FBS.
-
Seed 1 x 10^5 cells per well in a 96-well plate and allow them to adhere.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include an unstimulated control, an LPS-only control, and a positive control (e.g., Dexamethasone).
-
-
ELISA for TNF-α:
-
Collect the cell culture supernatants.
-
Quantify the amount of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the provided TNF-α standards.
-
Calculate the concentration of TNF-α in each sample.
-
Determine the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-only control.
-
Visual Representation: Inhibition of Pro-inflammatory Cytokine Production
Caption: Potential mechanism of anti-inflammatory action via NF-κB inhibition.
Quantitative Data Summary
When conducting these experiments, it is crucial to present the data in a clear and concise manner. The following tables provide templates for summarizing your findings.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
| MCF-7 | Experimental Value |
| HeLa | Experimental Value |
| HepG2 | Experimental Value |
Table 2: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
| S. aureus | Experimental Value |
| E. coli | Experimental Value |
| C. albicans | Experimental Value |
Table 3: Inhibition of TNF-α Production by this compound
| Concentration (µM) | % Inhibition of TNF-α |
| 1 | Experimental Value |
| 10 | Experimental Value |
| 100 | Experimental Value |
Conclusion and Future Directions
The protocols outlined in this guide provide a foundational framework for the systematic evaluation of the biological activities of this compound. Based on the extensive research on the isoxazole scaffold, it is reasonable to hypothesize that this compound may exhibit anticancer, antimicrobial, and/or anti-inflammatory properties.[1][2][3] The experimental data generated from these protocols will be instrumental in elucidating its specific pharmacological profile.
Further investigations could involve more in-depth mechanistic studies, such as kinase profiling, apoptosis assays (e.g., Annexin V/PI staining), and analysis of its effects on other inflammatory mediators. In vivo studies in relevant animal models would be the subsequent logical step to validate the in vitro findings and assess the therapeutic potential of this compound.
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The Versatility of Isoxazole-4-Carboxylic Acid Methyl Ester in Modern Organic Synthesis: A Guide for Researchers
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of contemporary organic synthesis and medicinal chemistry, the isoxazole core stands out as a "privileged" scaffold. Its unique electronic properties, metabolic stability, and ability to engage in diverse biological interactions have cemented its role in the development of numerous therapeutic agents.[1][2] Among the vast family of isoxazole-containing building blocks, isoxazole-4-carboxylic acid methyl ester and its derivatives have emerged as particularly versatile and powerful tools for the synthetic chemist. This technical guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and mechanistic insights for its use in constructing complex molecular architectures.
The strategic placement of the methoxycarbonyl group at the 4-position of the isoxazole ring not only provides a handle for a variety of chemical transformations but also influences the reactivity of the heterocyclic core itself. This guide will delve into key synthetic strategies employing this building block, including its role as a precursor to amides and other functional groups, its utility in the construction of other heterocyclic systems through ring-opening and cycloaddition reactions, and its application in the synthesis of medicinally relevant compounds.
I. Foundational Reactions: Leveraging the Carboxylic Ester Functionality
The methyl ester group of this compound serves as a versatile anchor for a range of functional group interconversions, most notably hydrolysis to the corresponding carboxylic acid and subsequent amide bond formation.
A. Hydrolysis to Isoxazole-4-Carboxylic Acid: The Gateway to Further Functionalization
The saponification of the methyl ester to the free carboxylic acid is a fundamental transformation, often being the first step in leveraging this building block for further synthesis, particularly in amide couplings.
Protocol 1: Hydrolysis of Methyl 5-Methylisoxazole-4-carboxylate
This protocol details the hydrolysis of the ethyl ester, a process directly analogous to that of the methyl ester, to yield 5-methylisoxazole-4-carboxylic acid, a key intermediate in the synthesis of the immunosuppressive drug Leflunomide.[3][4]
Reaction Scheme:
A schematic for the hydrolysis of methyl 5-methylisoxazole-4-carboxylate.
Materials:
-
Methyl 5-methylisoxazole-4-carboxylate
-
60% Aqueous Sulfuric Acid (H₂SO₄)
-
Toluene
-
2% Acetic acid in Toluene (for crystallization)
Procedure:
-
To a reaction vessel equipped with a stirrer and a distillation apparatus, add crude methyl 5-methylisoxazole-4-carboxylate and 60% aqueous sulfuric acid.
-
Heat the mixture to approximately 85 °C. Continuously remove the methanol byproduct via distillation to drive the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is no longer detectable.
-
Cool the reaction mixture to room temperature to allow the precipitation of the carboxylic acid.
-
Collect the solid product by filtration.
-
For further purification, dissolve the crude acid in a 2% acetic acid-toluene mixed solvent and recrystallize to obtain high-purity 5-methylisoxazole-4-carboxylic acid.[3][4]
Scientific Rationale: The use of a strong acid like sulfuric acid is crucial for the efficient hydrolysis of the ester. The continuous removal of methanol, a product of the reaction, shifts the equilibrium towards the formation of the carboxylic acid, thereby increasing the yield and reducing the reaction time.[3] The subsequent crystallization from an acetic acid-toluene mixture is an effective method for removing impurities.[3]
B. Amide Coupling: Constructing Bioactive Scaffolds
The conversion of isoxazole-4-carboxylic acids to amides is a cornerstone of their application in drug discovery. This is exemplified by the synthesis of Leflunomide.
Protocol 2: Synthesis of Leflunomide via Amide Coupling
This two-step protocol involves the initial conversion of 5-methylisoxazole-4-carboxylic acid to its acid chloride, followed by coupling with 4-trifluoromethylaniline.[5][6][7]
Workflow:
Workflow for the synthesis of Leflunomide.
Step 1: Formation of 5-Methylisoxazole-4-carbonyl chloride
Materials:
-
5-Methylisoxazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
N,N-Dimethylformamide (DMF, catalytic)
Procedure:
-
In a reaction vessel, suspend 5-methylisoxazole-4-carboxylic acid in toluene.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for several hours until the conversion to the acid chloride is complete.
-
The resulting solution of the crude acid chloride is typically used directly in the next step without purification.[5][8]
Scientific Rationale: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acid chlorides. The reaction proceeds via the formation of a chlorosulfite intermediate, which then decomposes to the acid chloride, sulfur dioxide, and hydrogen chloride. The use of a catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.
Step 2: Amide Coupling with 4-Trifluoromethylaniline
Materials:
-
Solution of 5-Methylisoxazole-4-carbonyl chloride in toluene
-
4-Trifluoromethylaniline
-
An inorganic base (e.g., sodium bicarbonate) or a tertiary amine base (e.g., triethylamine)
-
Acylation solvent (e.g., toluene, ethyl acetate)
Procedure:
-
To a solution of 4-trifluoromethylaniline and a base (e.g., sodium bicarbonate) in a suitable solvent (e.g., toluene), add the solution of 5-methylisoxazole-4-carbonyl chloride dropwise at a controlled temperature (e.g., 0-10 °C).[8]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.
-
Upon completion, the Leflunomide product can be isolated by precipitation or by an aqueous workup followed by crystallization.[5][7]
Scientific Rationale: The acid chloride is a highly reactive acylating agent that readily reacts with the amine nucleophile. A base is required to neutralize the HCl byproduct generated during the reaction, thus driving the equilibrium towards amide formation. The choice of base and solvent can influence the purity and yield of the final product.[5]
II. The Isoxazole Ring as a Synthon for Other Heterocycles
A particularly powerful application of this compound lies in its use as a latent synthon for other heterocyclic systems. The isoxazole ring can undergo ring-opening reactions under reductive conditions or participate in cycloaddition reactions to afford more complex scaffolds, such as pyridines and pyridones.
A. Reductive Ring-Opening and Cyclization: A Pathway to 4-Oxo-1,4-dihydropyridines
The N-O bond of the isoxazole ring is susceptible to cleavage under various reductive conditions. This property can be exploited to generate enaminone intermediates, which can then undergo intramolecular cyclization to form new heterocyclic rings.
Protocol 3: Mo(CO)₆-Mediated Synthesis of Methyl 4-Oxo-1,4-dihydropyridine-3-carboxylates
This protocol describes the molybdenum hexacarbonyl-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates to yield 4-oxo-1,4-dihydropyridine-3-carboxylates.[9]
Reaction Mechanism:
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Isoxazole-4-Carboxylic Acid Methyl Ester: A Versatile Scaffold in Modern Drug Discovery
Introduction: The Privileged Status of the Isoxazole Ring in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, holds a privileged position in the landscape of medicinal chemistry.[1][2] Its unique electronic and structural features contribute to favorable pharmacokinetic profiles and the ability to engage in various non-covalent interactions with biological targets.[3] This has led to the incorporation of the isoxazole moiety into a wide array of commercially successful drugs spanning therapeutic areas such as anti-inflammatory, antibacterial, and anticancer agents.[4][5] Among the various isoxazole-based building blocks, isoxazole-4-carboxylic acid methyl ester and its derivatives have emerged as particularly valuable synthons for drug discovery programs.
The ester functionality at the 4-position of the isoxazole ring serves as a versatile handle for a multitude of chemical transformations, most notably the formation of amide bonds, which are ubiquitous in pharmaceuticals. Furthermore, the isoxazole ring itself can act as a bioisostere for other functional groups, offering a strategy to modulate physicochemical properties and improve drug-like characteristics.[3] This guide provides an in-depth exploration of this compound as a key building block, detailing its synthesis, reactivity, and application in the construction of medicinally relevant molecules. Detailed protocols and mechanistic insights are provided to empower researchers in their drug development endeavors.
Synthesis of the Core Scaffold: Preparing Isoxazole-4-Carboxylic Acid and its Methyl Ester
A common and robust method for the synthesis of the isoxazole-4-carboxylic acid core, which is a precursor to the methyl ester, often starts from readily available materials like ethyl acetoacetate. A multi-step process is employed to construct the heterocyclic ring and introduce the desired functional groups.[6][7]
Workflow for the Synthesis of 5-Methylisoxazole-4-Carboxylic Acid:
Caption: Common strategies for amide bond formation using isoxazole-4-carboxylic acid.
Protocol 2: General Amide Coupling using HATU
This protocol describes a general and highly efficient method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). [8] Materials:
-
Isoxazole-4-carboxylic acid
-
Amine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flask under an inert atmosphere (e.g., nitrogen), dissolve the isoxazole-4-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Beyond Amide Coupling: Expanding the Synthetic Utility
While amide coupling is a major application, the this compound scaffold can be utilized in other synthetic transformations.
Hydrolysis to the Carboxylic Acid
The methyl ester can be readily hydrolyzed back to the carboxylic acid under basic or acidic conditions. [9][10]This is often a necessary step if the ester was used as a protecting group or if the free acid is required for a subsequent reaction.
| Condition | Reagents | Typical Conditions | Notes |
| Basic | LiOH, NaOH, or KOH | H₂O/MeOH or H₂O/THF, RT to 60°C | Saponification is generally a high-yielding and clean reaction. [10] |
| Acidic | HCl or H₂SO₄ | Excess H₂O, Reflux | This is a reversible process, so a large excess of water is needed. [10] |
Further Derivatization
The isoxazole ring itself can undergo further functionalization, although the electron-withdrawing nature of the carboxylate group at the 4-position influences its reactivity. The weak N-O bond in the isoxazole ring can also be cleaved under certain conditions, leading to ring-opening reactions that provide access to different scaffolds. [1]This is exemplified by the conversion of Leflunomide to its active metabolite, Teriflunomide, via base-mediated ring opening. [11][12]
Case Study: Isoxazole Esters in Antitubercular Drug Discovery
Recent research has highlighted the potential of isoxazole carboxylic acid methyl ester derivatives as potent antitubercular agents. [13][14][15]In these studies, the methyl ester is often kept intact in the final compounds, where it is proposed to act as a prodrug-like moiety. [13]Urea and thiourea derivatives of 5-phenyl-3-isoxazolecarboxylic acid methyl esters have shown significant activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. [13]This underscores the continued relevance and adaptability of the isoxazole scaffold in addressing critical unmet medical needs.
Conclusion
This compound and its corresponding acid are undeniably powerful and versatile building blocks in the arsenal of the medicinal chemist. Their straightforward synthesis and, most importantly, their utility as a precursor for amide bond formation have cemented their role in the development of numerous important pharmaceuticals. The ability to fine-tune the properties of the final molecule by varying the amine coupling partner, coupled with the inherent favorable characteristics of the isoxazole ring, ensures that this scaffold will continue to feature prominently in the design and synthesis of the next generation of therapeutic agents. The protocols and insights provided in this guide are intended to facilitate the effective application of this valuable synthon in diverse drug discovery campaigns.
References
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- Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Link]
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Protocol for the synthesis of amides from isoxazole-4-carboxylic acid methyl ester
For researchers, medicinal chemists, and professionals in drug development, the isoxazole carboxamide scaffold represents a cornerstone in the design of novel therapeutics. This heterocyclic motif is prevalent in a wide array of pharmacologically active agents, valued for its metabolic stability and capacity for precise molecular interactions. This guide provides a comprehensive, experience-driven protocol for the synthesis of isoxazole-4-carboxamides, commencing from the corresponding methyl ester. The focus is on practical application, mechanistic understanding, and robust, reproducible methodologies.
Introduction: The Significance of the Isoxazole Carboxamide Moiety
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry. Its unique electronic properties and structural rigidity allow it to serve as a versatile scaffold for presenting pharmacophoric elements in a defined spatial orientation. When coupled with a carboxamide functionality, the resulting isoxazole carboxamide can engage in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. This combination has led to the development of numerous successful drug candidates across various therapeutic areas.[1]
The synthesis of these vital compounds often begins with a stable, readily available precursor such as an isoxazole-4-carboxylic acid methyl ester. The conversion to the desired amide requires a two-step sequence: hydrolysis of the ester to the carboxylic acid, followed by coupling with a desired amine. While seemingly straightforward, each step necessitates careful consideration of reaction conditions to ensure the integrity of the isoxazole ring and achieve high yields.
Overall Synthetic Workflow
The transformation from this compound to the final isoxazole-4-carboxamide is a two-stage process. The initial step involves the saponification of the methyl ester to the corresponding carboxylate salt, which is then protonated to yield the free carboxylic acid. The second step is the coupling of this carboxylic acid with a primary or secondary amine to form the amide bond.
Caption: Overall workflow for the synthesis of isoxazole-4-carboxamides.
Part 1: Hydrolysis of this compound
The conversion of the methyl ester to the carboxylic acid is a critical first step. The choice of hydrolytic conditions is paramount to avoid potential degradation or rearrangement of the isoxazole ring. Both acidic and basic conditions can be employed, but basic hydrolysis (saponification) is generally preferred for its irreversibility and typically cleaner conversions.[2][3]
Mechanistic Insight: Saponification
Saponification is a nucleophilic acyl substitution reaction. A hydroxide ion attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, driving the reaction to completion.[2] An acidic workup is then required to protonate the carboxylate and isolate the desired carboxylic acid.
Protocol 1.1: Base-Mediated Hydrolysis (Saponification)
This protocol utilizes lithium hydroxide (LiOH) in a mixed solvent system, a widely adopted method for the hydrolysis of esters in complex molecules due to its high efficiency.[4][5]
Materials:
| Reagent/Solvent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Lithium Hydroxide (LiOH) | 2.0 - 3.0 | Hydrolyzing Agent |
| Tetrahydrofuran (THF) | - | Organic Solvent |
| Water (H₂O) | - | Co-solvent |
| 1N Hydrochloric Acid (HCl) | As needed | Acidification |
| Ethyl Acetate | - | Extraction Solvent |
| Brine | - | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |
Step-by-Step Procedure:
-
Dissolution: Dissolve the this compound (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 2:1 ratio).
-
Addition of Base: Add solid lithium hydroxide (2.0-3.0 eq.) to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes 2-6 hours. It is crucial to avoid prolonged reaction times or excessive heating, as basic conditions can promote isoxazole ring opening, especially at elevated temperatures.[6][7]
-
Solvent Removal: Once the reaction is complete, remove the THF under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl. The isoxazole-4-carboxylic acid will precipitate out of the solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude isoxazole-4-carboxylic acid.
-
Purification (if necessary): The crude product is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization.
Part 2: Amide Coupling
With the isoxazole-4-carboxylic acid in hand, the next stage is the formation of the amide bond. This is achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the desired amine. Several highly effective coupling reagents are available for this purpose. We will detail the use of two of the most common and reliable systems: EDC/HOBt and HATU.
Protocol 2.1: EDC/HOBt Mediated Amide Coupling
This is a classic and cost-effective method for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is often added as an additive to suppress side reactions and minimize racemization.[6][7][8][9]
Materials:
| Reagent/Solvent | Molar Equiv. | Purpose |
| Isoxazole-4-carboxylic acid | 1.0 | Starting Material |
| Amine (R-NH₂) | 1.1 | Nucleophile |
| EDC·HCl | 1.2 | Coupling Agent |
| HOBt | 1.2 | Additive |
| N,N-Diisopropylethylamine (DIPEA) | 2.0 - 3.0 | Base |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | - | Solvent |
| Saturated aq. NaHCO₃ | - | Aqueous Wash |
| Brine | - | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |
Step-by-Step Procedure:
-
Initial Setup: To a solution of isoxazole-4-carboxylic acid (1.0 eq.) in anhydrous DCM or DMF, add the desired amine (1.1 eq.), HOBt (1.2 eq.), and DIPEA (2.0-3.0 eq.).
-
Activation: Cool the mixture to 0 °C in an ice bath and add EDC·HCl (1.2 eq.) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired isoxazole-4-carboxamide.
Protocol 2.2: HATU Mediated Amide Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient and rapid coupling reagent, particularly useful for sterically hindered substrates or less reactive amines.[10]
Caption: Simplified mechanism of HATU-mediated amide coupling.
Materials:
| Reagent/Solvent | Molar Equiv. | Purpose |
| Isoxazole-4-carboxylic acid | 1.0 | Starting Material |
| Amine (R-NH₂) | 1.1 | Nucleophile |
| HATU | 1.2 | Coupling Agent |
| N,N-Diisopropylethylamine (DIPEA) | 3.0 | Base |
| Dimethylformamide (DMF) | - | Solvent |
| Ethyl Acetate | - | Extraction Solvent |
| 1N HCl | - | Aqueous Wash |
| Saturated aq. NaHCO₃ | - | Aqueous Wash |
| Brine | - | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | Drying Agent |
Step-by-Step Procedure:
-
Activation: To a solution of isoxazole-4-carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (3.0 eq.). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.
-
Reaction: Stir at room temperature for 2-8 hours. Monitor the reaction progress by TLC.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic extracts and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure isoxazole-4-carboxamide.
Troubleshooting and Key Considerations
-
Incomplete Hydrolysis: If the saponification stalls, gentle heating (e.g., to 40 °C) can be applied, but this should be done with caution to avoid ring opening.[7] Adding more LiOH or extending the reaction time are alternative strategies.
-
Low Amide Coupling Yield: Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate. For challenging couplings, switching from EDC/HOBt to a more potent reagent like HATU is recommended.
-
Purification Challenges: The urea byproduct from EDC can sometimes complicate purification. A dilute acid wash can help to remove it.
Conclusion
The synthesis of isoxazole-4-carboxamides from their corresponding methyl esters is a robust and reliable process when careful attention is paid to the reaction conditions. The protocols outlined in this guide provide a solid foundation for researchers to access these valuable compounds. By understanding the underlying mechanisms and potential pitfalls, scientists can efficiently generate diverse libraries of isoxazole carboxamides for evaluation in drug discovery programs, ultimately accelerating the development of new medicines.
References
- ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- PubMed. (n.d.). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions.
- ResearchGate. (n.d.). Hydrolysis of differently substituted 4‐isoxazolecarboxylates.
- HETEROCYCLES. (1979). synthetic reactions using isoxazole compounds.
- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
- OperaChem. (2024). Saponification-Typical procedures.
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
- Google Patents. (n.d.). CN111909106B - Synthesis method of 4-methyl-5-ethoxy oxazole by continuous saponification and decarboxylation.
- Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.
- National Center for Biotechnology Information. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
- Reddit. (2020). Isomerization during hydrolysis of a methyl ester.
- PubMed. (2021). Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran.
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- PubMed. (n.d.). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution.
- Common Organic Chemistry. (n.d.). Ester to Acid - Common Conditions.
- MDPI. (2024). Construction of Isoxazole ring: An Overview.
- National Center for Biotechnology Information. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- Caltech. (2009). Saponification (Base Hydrolysis) of Organic Materials.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
- Chemistry LibreTexts. (2023). Saponification.
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The Isoxazole-4-Carboxylic Acid Methyl Ester Scaffold: A Versatile Platform for Modern Drug Discovery
Abstract
The isoxazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry for its remarkable versatility and favorable pharmacological properties.[1][2] This application note provides an in-depth guide to the strategic application of isoxazole-4-carboxylic acid methyl ester, a key building block, in contemporary drug discovery. We will explore its role as a versatile synthetic intermediate, its function as a bioisosteric replacement for less stable functionalities, and its contribution to the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Detailed, field-proven protocols for the synthesis and derivatization of this scaffold are provided, alongside a discussion of its impact on structure-activity relationships (SAR) across various therapeutic targets. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery programs.
Introduction: The Strategic Value of the Isoxazole Core
The isoxazole moiety is a cornerstone of numerous clinically successful drugs, including the anti-inflammatory COX-2 inhibitor valdecoxib, the antibiotic cloxacillin, and the immunomodulatory agent leflunomide.[3] Its prevalence stems from a unique combination of physicochemical properties. The isoxazole ring is an electron-rich aromatic system, yet the weak N-O bond allows for unique metabolic pathways or controlled ring-cleavage reactions.[1] The nitrogen and oxygen atoms act as hydrogen bond acceptors, enabling critical interactions with biological targets, while the ring itself serves as a rigid scaffold to orient substituents in a defined three-dimensional space.
Incorporating an isoxazole ring can lead to improved pharmacokinetic profiles, enhanced efficacy, and reduced toxicity.[1][4] The this compound, in particular, offers two orthogonal points for chemical modification: the ester at the 4-position and the potential for substitution at the 3- and 5-positions, making it an exceptionally valuable starting material for library synthesis and lead optimization.
The Isoxazole Scaffold as a Bioisostere
A key strategy in modern medicinal chemistry is the use of bioisosteres—functional groups or molecules that possess similar physicochemical properties and elicit a similar biological response. The isoxazole ring is an effective bioisostere for several common functionalities, offering advantages in metabolic stability and synthetic tractability.
-
Ester and Amide Bioisostere: The isoxazole ring can mimic the hydrogen bonding and dipolar characteristics of ester and amide groups. This replacement can significantly enhance metabolic stability by removing sites susceptible to hydrolysis by esterases and amidases, a common route of drug inactivation.[5]
-
Carboxylic Acid Mimic: While the methyl ester itself is a prodrug handle, the corresponding isoxazole-4-carboxylic acid (obtained via hydrolysis) can act as a bioisostere for other acidic groups, modulating pKa and membrane permeability.
-
Other Heterocycles: Isoxazoles can also serve as replacements for other heterocyclic rings, such as pyrazoles or oxazoles, to fine-tune electronic properties, solubility, and target engagement.[2]
Caption: Bioisosteric relationship of the isoxazole scaffold.
Application in Drug Discovery: Case Studies and SAR Insights
The this compound scaffold has been successfully employed in the discovery of novel agents across multiple therapeutic areas. Derivatization, primarily at the C4-carbonyl group to form amides, has proven to be a particularly fruitful strategy.
Immunomodulatory and Anti-inflammatory Agents
The most prominent example is Leflunomide , an isoxazole-based drug used to treat rheumatoid arthritis.[6] Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide. The synthesis of Leflunomide hinges on the amide coupling of 5-methylisoxazole-4-carboxylic acid (derived from its ester) with 4-trifluoromethylaniline.[7][8] This highlights the core utility of the scaffold: the carboxylic acid (or its ester precursor) serves as a handle for introducing diverse amine-containing fragments to explore the chemical space around a target.
Antitubercular Agents
Recent research has identified isoxazole-4-carboxamides as a promising class of antitubercular agents, active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis.[9] Structure-activity relationship (SAR) studies have revealed key insights:
-
Amide Substituent: The nature of the substituent on the amide nitrogen is critical for activity. Aromatic and heteroaromatic rings are often favored.
-
Isoxazole Substitution: Substitution at the 5-position of the isoxazole ring (e.g., with a methyl or phenyl group) significantly influences potency and selectivity.
| Compound Class | Target/Organism | Key SAR Observations | Potency Range (MIC) | Reference |
| 2-Substituted Quinoline Isoxazole Esters | M. tuberculosis H37Rv | Quinoline moiety enhances potency; ester is crucial. | 0.12 - 8 µg/mL | [9] |
| 5-Phenyl-3-isoxazole Urea/Thiourea Derivatives | M. tuberculosis H37Rv | 3,4-Dichlorophenyl urea substituent showed highest potency. | 0.25 - >128 µg/mL | [9] |
| Phenyl-isoxazole Carboxamides | Melanoma (B16F1) | Trifluoromethyl and trifluoromethoxy substitutions on the N-phenyl ring were favorable. | IC50: 25-50 µM | [10] |
| Trisubstituted Isoxazoles | RORγt (Allosteric Inverse Agonists) | N-heterocycle at C-5 position increases potency via H-bonding. | Low nM | [11] |
Impact on ADME Properties
The isoxazole scaffold generally imparts favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico and experimental studies have shown that isoxazole derivatives often exhibit:
-
High Gastrointestinal (GI) Absorption: Many isoxazole-based compounds are predicted to have good oral bioavailability.[11]
-
Metabolic Stability: As a bioisostere for esters and amides, the isoxazole ring itself is less prone to simple hydrolysis, which can prolong a drug's half-life.
-
Drug-Likeness: Isoxazole derivatives frequently comply with Lipinski's Rule of Five, indicating good potential for oral bioavailability.[11]
-
CYP Inhibition Profile: The potential for Cytochrome P450 (CYP) inhibition varies depending on the substituents and must be evaluated on a case-by-case basis.[11]
Experimental Protocols
The following protocols are provided as a guide for the synthesis and derivatization of the this compound scaffold. These are based on established and published methods, ensuring robustness and reproducibility.
Protocol 1: Synthesis of Ethyl 5-Methylisoxazole-4-carboxylate
This protocol describes the foundational synthesis of the isoxazole core, which can be adapted for the methyl ester by using the corresponding methyl acetoacetate. The procedure is based on the well-established synthesis used in the production of Leflunomide precursors.[7][8]
Caption: Workflow for the synthesis of the isoxazole ester core.
Materials:
-
Ethyl acetoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Hydroxylamine sulfate
-
Sodium acetate
-
Deionized water
-
Ice
Procedure:
-
Formation of Ethyl Ethoxymethyleneacetoacetate:
-
In a reaction vessel equipped with a distillation apparatus, combine ethyl acetoacetate (1.0 eq), triethyl orthoformate (1.2 eq), and acetic anhydride (1.5 eq).
-
Heat the mixture to 100-110°C. Byproducts (ethyl acetate and ethanol) will begin to distill off.
-
Continue heating for 2-4 hours until the distillation ceases. The resulting crude product is ethyl ethoxymethyleneacetoacetate. This intermediate is typically used in the next step without further purification.
-
-
Cyclization to form Ethyl 5-Methylisoxazole-4-carboxylate:
-
In a separate, jacketed reaction vessel, prepare a solution of hydroxylamine sulfate (0.6 eq) and sodium acetate (1.2 eq) in water.
-
Cool this aqueous solution to between -10°C and 0°C using a circulating chiller or an ice-salt bath.
-
Slowly add the crude ethyl ethoxymethyleneacetoacetate from Step 1 to the cold hydroxylamine solution over 1-2 hours, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 3-5 hours.
-
The product, ethyl 5-methylisoxazole-4-carboxylate, will precipitate as a solid.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. The product is typically of sufficient purity for the subsequent hydrolysis step.
-
Protocol 2: Saponification to 5-Methylisoxazole-4-carboxylic Acid
This protocol details the hydrolysis of the ester to the corresponding carboxylic acid, the key intermediate for amide coupling.[8][12]
Materials:
-
Ethyl 5-methylisoxazole-4-carboxylate
-
Sulfuric acid (60% aq. solution) or Sodium Hydroxide (10% aq. solution)
-
Toluene (for crystallization, optional)
-
Hydrochloric acid (for acidification)
Procedure (Acid Hydrolysis):
-
To a flask equipped with a reflux condenser and a stirrer, add crude ethyl 5-methylisoxazole-4-carboxylate (1.0 eq) and 60% aqueous sulfuric acid.
-
Heat the mixture to 85-95°C with vigorous stirring. The ethanol generated during the reaction can be removed by distillation.
-
Monitor the reaction by TLC or LC-MS until all starting material is consumed (typically 3-4 hours).
-
Cool the reaction mixture to room temperature. The product, 5-methylisoxazole-4-carboxylic acid, will precipitate.
-
Collect the solid by filtration and wash with cold water.
-
For higher purity, the crude acid can be recrystallized from a suitable solvent like a toluene/acetic acid mixture.[12]
Protocol 3: Amide Bond Formation via Acid Chloride
This is the most common and efficient method for creating a diverse library of isoxazole-4-carboxamides. The example shown is for the synthesis of Leflunomide.[7]
Caption: Workflow for amide coupling via an acid chloride intermediate.
Materials:
-
5-Methylisoxazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
4-Trifluoromethylaniline (or other desired amine)
-
Triethylamine (or other non-nucleophilic base)
Procedure:
-
Formation of 5-Methylisoxazole-4-carbonyl Chloride:
-
In a dry flask under an inert atmosphere (e.g., nitrogen), suspend 5-methylisoxazole-4-carboxylic acid (1.0 eq) in toluene.
-
Slowly add thionyl chloride (1.1 - 1.5 eq) to the suspension at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the mixture to 60-70°C and stir for 2-5 hours, or until gas evolution ceases and the solution becomes clear.
-
The resulting solution of the acid chloride in toluene is typically used directly in the next step without isolation.
-
-
Amide Coupling:
-
In a separate flask, dissolve the desired amine (e.g., 4-trifluoromethylaniline, 1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in a suitable solvent like toluene or ethyl acetate.
-
Cool this amine solution to 0-5°C in an ice bath.
-
Slowly add the acid chloride solution from Step 1 to the cooled amine solution, maintaining the temperature below 15°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the amine starting material.
-
Upon completion, wash the reaction mixture sequentially with water, dilute HCl (aq.), and saturated sodium bicarbonate (aq.).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude amide product can be purified by recrystallization or column chromatography.
-
Conclusion and Future Perspectives
The this compound scaffold is a validated and highly effective starting point for the discovery of new chemical entities. Its utility as a stable, synthetically tractable building block and its capacity to act as a bioisostere for labile functional groups make it an invaluable tool for medicinal chemists. The straightforward derivatization of the C4-position into a diverse array of amides allows for rapid exploration of SAR and optimization of ADME properties. As evidenced by its central role in drugs like Leflunomide and its emergence in fields like antitubercular research, this scaffold will undoubtedly continue to feature prominently in the development of next-generation therapeutics.[5][9] Future work will likely focus on developing novel substitutions at the C3 and C5 positions and exploring new derivatizations of the C4-ester to further expand the accessible chemical space and biological targets.
References
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- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
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- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI.
- Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. ResearchGate.
- Advances in isoxazole chemistry and their role in drug discovery. ResearchGate.
- Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
- A review of isoxazole biological activity and present synthetic techniques.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Google Patents.
- Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences Review and Research.
- Advances in isoxazole chemistry and their role in drug discovery. CoLab.
- Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. International Union of Crystallography.
- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. National Center for Biotechnology Information.
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. National Center for Biotechnology Information.
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- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Center for Biotechnology Information.
- Group (IV) Metal-Catalyzed Direct Amidation. DiVA portal.
- Highly Chemoselective, Transition-Metal-Free Transamidation of Unactivated Amides and Direct Amidation of Alkyl Esters by N-C/O-C Cleavage. Organic Chemistry Portal.
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Application Notes & Protocols: Elucidating the Mechanisms of Action of Isoxazole-4-Carboxylic Acid Methyl Ester Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
I. Foreword: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system is a cornerstone of medicinal chemistry, prized for its metabolic stability and its capacity to engage in a wide array of non-covalent interactions with biological macromolecules.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[2][3][4] Within this versatile chemical family, isoxazole-4-carboxylic acid methyl ester derivatives have emerged as a particularly promising chemotype. These compounds are not defined by a single mechanism of action; rather, their therapeutic potential is realized through diverse molecular interactions, dictated by the specific nature of their substituent groups.
This guide provides an in-depth exploration of the primary mechanisms of action associated with this compound derivatives. It is designed to equip researchers with the foundational knowledge and practical protocols necessary to investigate these mechanisms in their own work. We will delve into three well-documented modes of action: the inhibition of Mycobacterium tuberculosis growth, the induction of apoptosis in cancer cells, and the targeted inhibition of metabolic enzymes.
II. Mechanism of Action 1: Antitubercular Activity via Mycolic Acid Biosynthesis Inhibition
A significant body of research has focused on this compound derivatives as potent antitubercular agents, active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb).[5][6] The prevailing hypothesis is that many of these compounds function as prodrugs, requiring activation within the mycobacterial cell to exert their effects.[5] Their mechanism of action is often linked to the disruption of mycolic acid biosynthesis, an essential process for the formation of the unique and resilient mycobacterial cell wall.[7]
A. The MmpL3 Transporter: A Putative Target
While the precise molecular targets can vary, in silico studies and structure-activity relationship analyses suggest that some isoxazole-urea derivatives may inhibit the Mycobacterial membrane protein Large 3 (MmpL3).[2][5] MmpL3 is a crucial transporter responsible for shuttling trehalose monomycolates – mycolic acid precursors – across the inner membrane, making it an attractive target for novel anti-TB drugs.[2]
Figure 1: Putative mechanism of MmpL3 inhibition by isoxazole derivatives.
B. Protocol for Assessing Antitubercular Activity
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of isoxazole derivatives against M. tuberculosis H37Rv.
1. Preparation of Reagents and Bacterial Culture:
-
Prepare Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (albumin-dextrose-catalase), and 0.05% (v/v) Tween 80.
-
Grow M. tuberculosis H37Rv to mid-log phase (OD600 of 0.4-0.6) in the prepared 7H9 broth.
-
Dilute the bacterial culture to a final OD600 of 0.001 in fresh 7H9 broth for the assay.[8]
-
Dissolve the isoxazole derivatives in DMSO to create stock solutions (e.g., 10 mg/mL).
2. Assay Procedure (96-well plate format):
-
Add 50 µL of sterile 7H9 broth to all wells of a 96-well microtiter plate.
-
Add 50 µL of the test compound stock solution to the first well of each row and perform serial two-fold dilutions across the plate.
-
Add 25 µL of the diluted Mtb culture to each well.
-
Include a positive control (e.g., isoniazid) and a negative control (DMSO vehicle) on each plate.
-
Incubate the plates at 37°C for 7 days.[8]
3. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
-
For a more quantitative measure, a resazurin microtiter assay (REMA) can be performed by adding 30 µL of 0.01% resazurin solution to each well and incubating for another 24-48 hours. A color change from blue to pink indicates bacterial viability.
4. Cytotoxicity Assessment:
-
To ensure that the observed activity is not due to general toxicity, perform a cytotoxicity assay using a mammalian cell line, such as Vero cells.[5]
-
The MTT or MTS assay is a standard method for this purpose.
| Compound Type | Target Organism | Reported MIC Range (µg/mL) |
| Isoxazole-quinoline derivatives | Mtb H37Rv | 0.12 - 8 |
| Isoxazole-urea/thiourea derivatives | Mtb H37Rv | 0.25 - 2 |
Table 1: Representative Minimum Inhibitory Concentrations (MICs) of isoxazole derivatives against M. tuberculosis. Data compiled from multiple sources.[5][6]
III. Mechanism of Action 2: Induction of Apoptosis in Cancer Cells
Isoxazole derivatives have garnered significant attention for their anticancer properties, which are often mediated through the induction of programmed cell death, or apoptosis.[1][9] This process is a tightly regulated cellular suicide program that is essential for normal tissue development and homeostasis. Many chemotherapeutic agents function by activating apoptotic pathways in cancer cells.
A. The Apoptotic Cascade
The induction of apoptosis by isoxazole derivatives can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, often culminating in the activation of effector caspases, such as caspase-3 and caspase-9.[10] Key events include the loss of mitochondrial membrane potential, the release of cytochrome c, and the externalization of phosphatidylserine on the cell surface.
Figure 2: A simplified diagram of the intrinsic apoptotic pathway induced by isoxazole derivatives.
B. Protocol for Assessing Apoptosis Induction
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to detect and quantify apoptosis in a cancer cell line (e.g., K562 leukemia cells) treated with an isoxazole derivative.[11]
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., K562) in a suitable culture vessel at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with various concentrations of the isoxazole derivative for a predetermined time (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.
2. Cell Staining:
-
Harvest the cells (including any floating cells in the supernatant) and wash them twice with cold phosphate-buffered saline (PBS).[12]
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC (or another fluorophore conjugate) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.[12]
3. Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use appropriate controls for setting compensation and gates: unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI.
-
Collect data for at least 10,000 events per sample.
4. Data Interpretation:
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[12]
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the pro-apoptotic activity of the compound.
5. Confirmatory Assays:
-
To confirm the mechanism, consider performing a caspase activity assay (e.g., Caspase-Glo® 3/7 Assay) or a Western blot analysis for key apoptotic proteins (e.g., cleaved PARP, Bcl-2 family members).
IV. Mechanism of Action 3: Enzyme Inhibition - A Case Study of Acetyl-CoA Carboxylase (ACC)
The isoxazole scaffold is also a privileged structure for the design of enzyme inhibitors. As an example, certain 4-phenoxy-phenyl isoxazole derivatives have been identified as potent inhibitors of Acetyl-CoA Carboxylase (ACC).[13] ACC is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, a rate-limiting step in fatty acid biosynthesis.[14]
A. ACC Inhibition and Its Therapeutic Implications
ACC has two main isoforms, ACC1 and ACC2, which are attractive targets for the treatment of metabolic diseases such as diabetes and obesity, as well as for cancer, where fatty acid synthesis is often upregulated.[13] The inhibition of ACC leads to a decrease in the production of malonyl-CoA, thereby reducing fatty acid synthesis and promoting fatty acid oxidation.
B. Protocol for an In Vitro ACC Inhibition Assay
This protocol describes a common method for measuring ACC activity and its inhibition by test compounds. The assay measures the production of ADP, a product of the ACC-catalyzed reaction.[14]
1. Reagents and Materials:
-
Recombinant human ACC1 or ACC2 enzyme.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
Substrates: Acetyl-CoA, ATP, and sodium bicarbonate.
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Isoxazole derivative test compounds and a known ACC inhibitor (positive control).
2. Assay Procedure (384-well plate format):
-
Add the test compound or vehicle control to the wells of a 384-well plate.
-
Add the ACC enzyme to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding a mixture of the substrates (acetyl-CoA, ATP, and sodium bicarbonate).
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This typically involves a two-step process of adding a reagent to deplete unused ATP, followed by the addition of a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the ACC activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
Sources
- 1. espublisher.com [espublisher.com]
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- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Development of Highly Potent Inhibitors of Mycobacterium tuberculosis Growth In Vitro - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. reactionbiology.com [reactionbiology.com]
Application Notes & Protocols: Isoxazole-4-Carboxylic Acid Methyl Ester in the Synthesis of Potent Anti-Inflammatory Agents
Introduction: The Isoxazole Scaffold as a Cornerstone in Anti-Inflammatory Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties and capacity for versatile molecular interactions have established it as a cornerstone in the design of numerous therapeutic agents.[1][2][3][4][5] This is particularly evident in the field of inflammation, where the isoxazole moiety is a key pharmacophore in clinically significant drugs such as the selective COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide.[6][7]
At the heart of synthesizing many of these potent anti-inflammatory compounds lies a critical building block: isoxazole-4-carboxylic acid and its ester derivatives, such as the methyl ester. This guide provides an in-depth exploration of the synthetic pathways that utilize this intermediate, the mechanistic rationale behind the molecular design, and detailed protocols for researchers and drug development professionals. We will delve into the causality of experimental choices, ensuring each protocol is presented as a self-validating system, grounded in authoritative scientific literature.
Part 1: The Scientific Rationale - Why Isoxazoles for Inflammation?
The therapeutic efficacy of many isoxazole-based anti-inflammatory drugs stems from their ability to selectively inhibit the cyclooxygenase-2 (COX-2) enzyme.[8][9] The COX enzyme system is central to the inflammatory cascade, converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1] While the COX-1 isoform is constitutively expressed and plays a role in protecting the gastrointestinal lining, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[1]
The isoxazole scaffold is adept at positioning key functional groups to interact with the active site of the COX-2 enzyme, leading to potent and selective inhibition.[1][8]
Caption: The inflammatory cascade showing COX enzyme action and selective inhibition by isoxazole agents.
Part 2: Core Synthetic Protocols
The following protocols detail a robust, multi-step synthesis plan starting from common laboratory reagents to generate a bioactive isoxazole-based anti-inflammatory agent, using the isoxazole-4-carboxylic acid ester as the pivotal intermediate.
Protocol 1: Synthesis of the Core Intermediate: Ethyl 5-Methylisoxazole-4-carboxylate
This protocol is adapted from established methodologies for creating the isoxazole-4-carboxylate core structure.[10] The causality behind this sequence is the construction of a reactive intermediate (ethyl ethoxymethyleneacetoacetate) which readily undergoes cyclization with hydroxylamine to form the stable aromatic isoxazole ring.
Step 1.1: Synthesis of Ethyl Ethoxymethyleneacetoacetate
-
Rationale: This step creates the key acyclic precursor with the correct carbon backbone and a reactive ethoxy group that will be displaced during cyclization. Acetic anhydride acts as a water scavenger, driving the reaction to completion.
-
Procedure:
-
In a round-bottom flask equipped with a distillation head and a magnetic stirrer, combine ethyl acetoacetate (1.0 mol), triethyl orthoformate (1.1 mol), and acetic anhydride (1.2 mol).
-
Heat the mixture to approximately 100-110°C.[10]
-
Ethyl acetate and ethanol will be generated as byproducts and should be removed by distillation to drive the equilibrium towards the product.
-
Monitor the reaction by TLC or GC-MS. Once the starting material is consumed (typically 3-5 hours), allow the mixture to cool.
-
The crude product is often used directly in the next step without further purification.
-
Step 1.2: Cyclization to form Ethyl 5-Methylisoxazole-4-carboxylate
-
Rationale: This is the key ring-forming step. Hydroxylamine attacks the carbonyl and the ethoxymethylene groups, leading to cyclization and dehydration to form the aromatic isoxazole ring. The reaction is performed at low temperature to control the exothermic reaction and prevent side product formation. Sodium acetate acts as a base to neutralize the hydroxylamine salt.[10]
-
Procedure:
-
Prepare a solution of hydroxylamine sulfate (0.6 mol) and sodium acetate (1.2 mol) in water in a reaction vessel equipped for cooling.
-
Cool the hydroxylamine solution to between -10°C and 0°C using an ice-salt or acetone-dry ice bath.[10]
-
Slowly add the crude ethyl ethoxymethyleneacetoacetate from Step 1.1 to the cooled hydroxylamine solution while stirring vigorously. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12-18 hours.
-
The product will often precipitate or can be extracted with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or column chromatography to yield pure ethyl 5-methylisoxazole-4-carboxylate.[11]
-
Protocol 2: Synthesis of a Bioactive Agent: 5-Methylisoxazole-4-carboxamides
This protocol describes the conversion of the isoxazole core into a potent anti-inflammatory carboxamide, a common structural motif in many COX-2 inhibitors.
Step 2.1: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid
-
Rationale: The ester must first be hydrolyzed to the carboxylic acid to allow for subsequent amide bond formation. A strong base like sodium hydroxide is used to saponify the ester.
-
Procedure:
-
Dissolve the ethyl 5-methylisoxazole-4-carboxylate (1.0 mol) from Protocol 1 in a 10% aqueous solution of sodium hydroxide.[12]
-
Heat the mixture to approximately 70°C and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.[12]
-
Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~4.[12]
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum. The product, 5-methylisoxazole-4-carboxylic acid, is typically of high purity.[11]
-
Step 2.2: Formation of the Acid Chloride
-
Rationale: The carboxylic acid is converted to a more reactive acid chloride to facilitate the amide coupling. Thionyl chloride is a common and effective reagent for this transformation; the byproducts (SO₂ and HCl) are gaseous and easily removed.
-
Procedure:
-
In a fume hood, suspend the 5-methylisoxazole-4-carboxylic acid (1.0 mol) in an excess of thionyl chloride (2.0-3.0 mol).[10]
-
Add a catalytic amount of DMF (1-2 drops).
-
Gently reflux the mixture for 1-2 hours until the evolution of gas ceases and the solid has dissolved.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 5-methylisoxazole-4-carbonyl chloride is often used immediately in the next step.
-
Step 2.3: Amide Coupling to Yield Final Product
-
Rationale: This is the final coupling step where the desired side chain (in this case, a substituted aniline, a common feature in COX-2 inhibitors) is attached. An amine base is used to scavenge the HCl generated during the reaction.
-
Procedure:
-
Dissolve the desired substituted aniline (e.g., 4-trifluoromethylaniline, 1.0 mol) and a non-nucleophilic base like triethylamine or pyridine (1.2 mol) in a dry aprotic solvent (e.g., dichloromethane or THF) in a reaction vessel cooled in an ice bath.
-
Slowly add a solution of the crude 5-methylisoxazole-4-carbonyl chloride (1.0 mol) in the same solvent to the cooled aniline solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor for completion using TLC.
-
Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography to yield the target 5-methylisoxazole-4-carboxamide.
-
Caption: General workflow for the synthesis of bioactive isoxazole carboxamides from the ester intermediate.
Part 3: Biological Evaluation and Data
The synthesized isoxazole derivatives are primarily evaluated for their ability to inhibit COX-1 and COX-2 enzymes.[1][8] This is typically performed using in vitro enzyme inhibition assays. The results are expressed as IC₅₀ values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A high selectivity for COX-2 is indicated by a low COX-2 IC₅₀ and a high COX-1 IC₅₀.
Table 1: Representative Biological Activity of Isoxazole Derivatives
| Compound ID | Structure | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Reference: Valdecoxib | [Well-known COX-2 Inhibitor] | >100 | 0.005 | >20000 |
| Compound A | [Generic 3-Phenyl-5-furan isoxazole derivative] | >50 | 9.16 ± 0.38 | >5.4 |
| Compound B | [Generic 5-LOX/COX-2 inhibitor] | - | 3.67 (5-LOX) | - |
| Compound C | [Generic sub-micromolar COX-2 inhibitor] | >10 | 0.95 | >10.5 |
Note: Data is illustrative and compiled from various sources in the literature to show representative values.[9][13] Actual results will vary based on the specific molecular structure.
Further assays may include measuring the production of inflammatory cytokines like TNF-α and IL-6 in cell-based models (e.g., LPS-stimulated macrophages) to confirm the compound's anti-inflammatory effects in a more complex biological system.[14][15]
Conclusion
Isoxazole-4-carboxylic acid methyl ester is a versatile and indispensable intermediate in the synthesis of a wide range of anti-inflammatory agents. The protocols outlined in this guide provide a reliable framework for the construction of potent isoxazole-based compounds, particularly COX-2 inhibitors. The synthetic pathway is logical and robust, proceeding from the formation of the core heterocyclic ring to the final amide coupling that installs the necessary functionalities for biological activity. By understanding the rationale behind each synthetic step and the mechanism of action of the resulting molecules, researchers can effectively leverage this chemistry to discover and develop novel, safer, and more effective anti-inflammatory therapeutics.
References
- An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives. (n.d.). Benchchem.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
- A review of isoxazole biological activity and present synthetic techniques. (n.d.).
- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.
- Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). (n.d.). Request PDF.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate.
- Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (n.d.). PMC - NIH.
- Isoxazole Derivatives as Regulators of Immune Functions. (2018). PMC - NIH.
- Isoxazole Derivatives as Regulators of Immune Functions. (2018). MDPI.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
- 5-Methylisoxazole-4-carboxylic acid. (n.d.). ResearchGate.
- Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. (n.d.). PMC.
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- 5. researchgate.net [researchgate.net]
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- 11. researchgate.net [researchgate.net]
- 12. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides | MDPI [mdpi.com]
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- 14. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes & Protocols: Leveraging Isoxazole-4-Carboxylic Acid Methyl Ester for the Development of Novel Anti-Tubercular Agents
Abstract
The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a formidable challenge to global health, necessitating the urgent development of new therapeutic agents with novel mechanisms of action.[1] The isoxazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing isoxazole-4-carboxylic acid methyl ester as a versatile starting scaffold for the synthesis and evaluation of new anti-tubercular candidates. We detail the scientific rationale, synthesis strategies, and step-by-step protocols for in vitro screening and cytotoxicity assessment, forming a robust framework for hit identification and lead optimization in tuberculosis drug discovery.
Introduction: The Rationale for Isoxazole-Based Scaffolds
Tuberculosis remains a leading cause of death from a single infectious agent worldwide. The efficacy of current first-line treatments is severely compromised by drug-resistant Mtb strains, creating a critical need for new drugs. Isoxazole-containing molecules have garnered significant attention due to their potent and diverse medicinal properties, including antitubercular activity.[2]
Several studies suggest that isoxazole derivatives can target various essential pathways in Mtb. Potential mechanisms include the inhibition of mycolic acid synthesis by targeting enzymes like the enoyl-acyl carrier protein reductase (InhA) or fatty acyl-AMP ligases (FadD32), or interfering with other vital processes through enzymes like carbonic anhydrase.[1][2][3][4]
The this compound scaffold is particularly advantageous. The ester functional group can serve as a potential prodrug, which may be hydrolyzed in vivo to the active carboxylic acid form.[5] More importantly, it provides a key chemical handle for generating extensive libraries of derivatives, most commonly through amide coupling, allowing for systematic exploration of the structure-activity relationship (SAR).[6][7]
Synthesis and Derivatization Strategy
The development of a robust and efficient synthesis route is the first critical step. The this compound core can be reliably synthesized, followed by derivatization to create a library of candidate compounds for screening.
Core Scaffold Synthesis
A common and effective method for synthesizing the 5-methylisoxazole-4-carboxylate core involves a multi-step process starting from accessible reagents like ethyl acetoacetate.[8][9]
General Synthesis Pathway:
-
Step 1: Reaction of ethyl acetoacetate with an orthoformate ester (e.g., triethyl orthoformate) in the presence of acetic anhydride to form an ethoxymethyleneacetoacetic ester intermediate.[8]
-
Step 2: Cyclization of the intermediate with hydroxylamine in the presence of a mild base to yield the ethyl-5-methylisoxazole-4-carboxylate.[8] The corresponding methyl ester can be synthesized by using methyl acetoacetate as the starting material.
-
Step 3 (Optional for Derivatization): The resulting ester can be hydrolyzed using a strong acid (e.g., H₂SO₄) to produce 5-methylisoxazole-4-carboxylic acid, which serves as the direct precursor for amide library synthesis.[9]
Caption: High-level workflow for anti-tubercular drug discovery.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the essential in vitro assays required to evaluate novel isoxazole derivatives.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol uses the Microplate Alamar Blue Assay (MABA), a reliable and high-throughput colorimetric method to assess the anti-mycobacterial activity of the synthesized compounds. [10]Metabolically active bacteria reduce the blue resazurin (Alamar Blue) to the pink resorufin, providing a visual indicator of growth. [10] Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 Broth, supplemented with 0.2% glycerol and 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase)
-
Sterile 96-well flat-bottom plates
-
Alamar Blue reagent
-
Test compounds dissolved in DMSO (e.g., at 10 mg/mL)
-
Positive control drug (e.g., Isoniazid or Rifampicin)
-
Sterile saline with 0.05% Tween 80 and sterile glass beads
Procedure:
-
Inoculum Preparation: a. Grow Mtb H37Rv in supplemented 7H9 broth to mid-log phase (OD₆₀₀ ≈ 0.5-0.8). [10] b. Transfer the culture to a sterile tube with glass beads and vortex for 1-2 minutes to break up clumps. c. Let the tube stand for 30-60 minutes to allow large clumps to settle. [11] d. Carefully transfer the supernatant to a new tube and adjust the turbidity with sterile saline/Tween 80 to match a 0.5 McFarland standard. e. Dilute this suspension 1:20 in supplemented 7H9 broth to achieve the final inoculum of approximately 10⁵ CFU/mL. [11]
-
Plate Setup: a. Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate except for the first column. b. Prepare stock solutions of your test compounds and the control drug in DMSO. Add 2 µL of the stock solution to the first well of each row, creating the starting concentration. The final DMSO concentration should not exceed 1%. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10. d. Column 11 serves as the drug-free growth control. Column 12 contains media only as a sterility control.
-
Inoculation and Incubation: a. Add 100 µL of the final bacterial inoculum to all wells from columns 1 to 11. The final volume in each well is now 200 µL. b. Seal the plate and incubate at 37°C for 5-7 days.
-
Reading the MIC: a. After the initial incubation, add 20 µL of Alamar Blue solution to each well. b. Re-incubate the plate for another 24 hours. [10] c. Observe the color change. A blue color indicates inhibition of growth, while a pink color indicates bacterial growth. d. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink. [10]
Protocol 2: Mammalian Cell Cytotoxicity Assay
It is crucial to assess whether the compounds are selectively toxic to Mtb or also harmful to host cells. This protocol determines the 50% cytotoxic concentration (IC₅₀) using a standard mammalian cell line, such as Vero (monkey kidney epithelial cells).
Materials:
-
Vero cells (ATCC CCL-81)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well flat-bottom plates
-
Resazurin sodium salt solution (for viability assessment)
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Seeding: a. Culture Vero cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator. b. Trypsinize, count, and seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well in 100 µL of media. c. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of your test compounds in culture media. b. Remove the old media from the cells and add 100 µL of the media containing the test compounds to the respective wells. Include wells for "cells + media only" (negative control) and "media only" (background control). c. Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Viability Assessment: a. Add 10 µL of resazurin solution to each well. b. Incubate for another 2-4 hours until a color change is observed in the control wells. c. Measure the fluorescence (Ex/Em ~560/590 nm) or absorbance using a microplate reader.
-
Data Analysis: a. Subtract the background reading from all wells. b. Normalize the data by setting the negative control (untreated cells) as 100% viability. c. Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
Data Presentation and Interpretation
Systematic data collection is key to making informed decisions. The results from the primary assays should be compiled to calculate the Selectivity Index (SI), a critical parameter for prioritizing compounds.
SI = IC₅₀ (Cytotoxicity) / MIC (Anti-Mtb Activity)
A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the bacteria than to mammalian cells.
| Compound ID | Structure (R-group) | MIC (µg/mL) vs. Mtb H37Rv | IC₅₀ (µg/mL) vs. Vero Cells | Selectivity Index (SI) |
| ISO-001 | -Phenyl | 8 | >128 | >16 |
| ISO-002 | -4-Chlorophenyl | 1 | >128 | >128 |
| ISO-003 | -3,4-Dichlorophenyl | 0.25 | 64 | 256 |
| Isoniazid | (Control) | 0.05 | >200 | >4000 |
Table 1: Example data summary for an initial screening of isoxazole derivatives.
Interpretation and Next Steps:
-
Hits: Compounds with high potency (low MIC, ideally <1 µg/mL) and a high SI (typically >10, preferably >100) are considered "hits." [12][13]In the example table, ISO-002 and ISO-003 would be prioritized.
-
Lead Progression: Promising hits should be further evaluated for:
References
- Title: Cytotoxicity Assays | Life Science Applications Source: Vertex AI Search URL
- Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL
- Title: Cytotoxicity Assays: Measurement Of Cell Death Source: Da-Ta Biotech URL
- Title: In Vitro Cytotoxicity Assay Source: Alfa Cytology URL
- Title: Cell Cytotoxicity Assay, Cell Toxicity Assay Source: NorthEast BioLab URL
- Title: Screening and Evaluation of Anti-Tuberculosis Compounds Source: Creative Diagnostics URL
- Source: Preprints.
- Title: Measuring minimum inhibitory concentrations in mycobacteria Source: PubMed URL
- Source: National Institutes of Health (NIH)
- Title: In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis Source: PubMed URL
- Title: Application Note: Protocol for Determining the Minimum Inhibitory Concentration (MIC)
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- Title: Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC)
- Title: Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents Source: PubMed URL
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Functionalization of the isoxazole ring in isoxazole-4-carboxylic acid methyl ester
An In-Depth Technical Guide to the Strategic Functionalization of Isoxazole-4-Carboxylic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Moiety as a Privileged Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry.[1][2][3][4] Its prevalence in a wide array of FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin, underscores its importance.[5] Isoxazole-containing compounds exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The isoxazole ring is not merely a passive scaffold; its unique electronic properties and inherent reactivity offer a versatile platform for molecular design and optimization.
This guide focuses on a particularly useful building block: This compound . This molecule presents a fascinating duality of chemical behavior. It possesses the stability of an aromatic system, yet contains a weak N-O bond and a reactive ester group, which can be selectively manipulated under specific conditions.[6][7] This controlled lability is a powerful tool, enabling its use as a stable intermediate for complex syntheses or as a progenitor for diverse difunctionalized compounds through ring cleavage.[7] Understanding how to strategically functionalize this molecule is paramount for leveraging its full potential in drug discovery and development.
Reactivity Profile: A Tale of Two Moieties
The functionalization strategy for this compound is dictated by the interplay between the isoxazole ring and the methyl ester group.
-
The Isoxazole Ring: As an aromatic system, the ring is relatively stable to many common reagents.[6][8] The nitrogen atom behaves similarly to that in pyridine, while the oxygen's properties are comparable to furan.[8] Electrophilic substitution typically occurs at the C4 position; however, in this case, it is already occupied. The presence of the electron-withdrawing ester at C4 deactivates the ring towards further electrophilic attack but influences the acidity of the proton at C5. The most significant feature is the weak N-O bond, which is susceptible to cleavage under reductive or basic conditions.[7]
-
The Methyl Ester Group: This functionality at the C4 position is a primary handle for derivatization. It can undergo a suite of classical transformations, including hydrolysis to the corresponding carboxylic acid, conversion to amides, reduction to an alcohol, or reaction with organometallic reagents to form ketones or tertiary alcohols.
This duality allows for a modular approach to synthesis, where different sites on the molecule can be addressed selectively.
Caption: Key reactive sites on this compound.
Application Protocols: Strategic Functionalization Workflows
The following protocols provide detailed, step-by-step methodologies for the key transformations of this compound. The rationale behind each step is explained to provide a deeper understanding of the chemistry.
Protocol 1: Functionalization via the C4-Ester Group
The ester is the most accessible functional handle for elaboration, allowing for the introduction of diverse chemical functionalities.
Core Directive: This protocol converts the methyl ester to a carboxylic acid, a critical intermediate for subsequent reactions such as amide bond formation. The use of a strong base like lithium hydroxide ensures efficient hydrolysis.[6]
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Base Addition: Add an aqueous solution of lithium hydroxide (LiOH, 1.5 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the mixture vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
-
Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure isoxazole-4-carboxylic acid.
Caption: Workflow for the saponification of the methyl ester.
Core Directive: This protocol demonstrates the conversion of the isoxazole-4-carboxylic acid into a diverse range of amides using standard peptide coupling reagents.[9] This is a cornerstone reaction in medicinal chemistry for structure-activity relationship (SAR) studies.
Experimental Protocol:
-
Activation: Dissolve the isoxazole-4-carboxylic acid (1.0 eq, from Protocol 1A) in anhydrous N,N-dimethylformamide (DMF). Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA, 2.0 eq).[9]
-
Stirring: Stir the mixture at room temperature for 15-20 minutes to form the activated ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature for 4-12 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Caption: Workflow for amide bond formation.
Core Directive: The reaction with Grignard reagents provides a powerful method for installing new carbon substituents at the carbonyl carbon. Depending on the stoichiometry, this can lead to ketones or tertiary alcohols. The protocol below details the mono-addition to form a ketone, which is favored by the electron-withdrawing nature of the isoxazole ring.[10]
Experimental Protocol:
-
Setup: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Grignard Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) dropwise via a syringe, maintaining the temperature below 5 °C. The addition of organomagnesium reagents is a well-established transformation for isoxazoles.[7]
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification:
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude ketone by flash column chromatography.
-
| Reaction Type | Reagent | Site of Functionalization | Resulting Group |
| Saponification | LiOH or NaOH | C4-Ester | Carboxylic Acid |
| Amidation | R₂NH, Coupling Agent | C4-Carboxyl | Amide |
| Grignard Reaction | R-MgBr | C4-Ester | Ketone/Tertiary Alcohol |
Protocol 2: Isoxazole Ring-Opening Reactions
The cleavage of the weak N-O bond transforms the stable heterocycle into valuable, highly functionalized linear molecules.
Core Directive: Strong bases can induce cleavage of the isoxazole ring, a reaction of significant synthetic utility.[6] The mechanism involves deprotonation at the C5 position, followed by collapse of the ring via N-O bond scission.[11]
Experimental Protocol:
-
Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, prepare a solution of sodium ethoxide (NaOEt, 1.5 eq) in absolute ethanol.
-
Substrate Addition: Add a solution of the this compound (1.0 eq) in absolute ethanol to the basic solution.
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and neutralize carefully with aqueous 1M HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (DCM).
-
-
Isolation: Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude β-ketonitrile product, which can be purified by chromatography or crystallization.
Caption: Mechanism of base-mediated isoxazole ring opening.
Core Directive: Catalytic hydrogenation is a classic and efficient method for cleaving the N-O bond of isoxazoles, providing direct access to β-amino enones, which are highly versatile synthetic intermediates.[8]
Experimental Protocol:
-
Setup: Dissolve the this compound (1.0 eq) in methanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of Raney Nickel (approx. 10% by weight) or 10% Palladium on Carbon (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or balloon pressure) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 6-24 hours.
-
Work-up:
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude enaminone product, which can be used directly or purified further if necessary.
Conclusion
This compound is a remarkably versatile scaffold in organic synthesis and drug discovery. Its dual reactivity profile—a stable aromatic core amenable to ring-opening and a highly tractable ester group—provides chemists with a rich toolkit for molecular elaboration. The protocols detailed herein offer a guide to harnessing this reactivity, enabling the strategic functionalization of the ester group or the controlled cleavage of the isoxazole ring. A thorough understanding of these pathways allows researchers to unlock the full potential of this privileged building block in the creation of novel, high-value chemical entities.
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- Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. (n.d.). PrepChem.com.
- Synthesis and Characterization of Isomeric Methylphenylisoxazole-4-carboxylic Acids. (n.d.). Journal of Medicinal Chemistry.
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- Preparation of spiro[indole-3,5′-isoxazoles] via Grignard conjugate addition/spirocyclization sequence. (2021). PubMed Central (PMC) - NIH.
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- Insights into the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate. (n.d.). ElectronicsAndBooks.
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- Synthesis of Isoxazoles via Electrophilic Cyclization. (n.d.). ACS Publications - Organic Letters.
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- Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate Via Bromination of Dimethyl Fumarate under Photoflow Conditions and Its Safe Homologation into 3-(3-Methoxyisoxazol-5-yl) Propanoic Acid. (n.d.). Organic Process Research & Development.
- How is isoxazole substituted at the 4-position?. (2023). Reddit.
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Application Notes and Protocols for High-Throughput Screening Assays Involving Isoxazole-4-Carboxylic Acid Methyl Ester and Its Derivatives
These application notes provide detailed methodologies for employing isoxazole-4-carboxylic acid methyl ester and its derivatives in high-throughput screening (HTS) campaigns. The focus is on the identification of novel therapeutic agents, particularly for antitubercular drug discovery, a field where isoxazole-containing compounds have shown significant promise. This guide is intended for researchers, scientists, and drug development professionals, offering both whole-cell and target-based screening protocols.
Introduction: The Versatility of the Isoxazole Scaffold in Drug Discovery
The isoxazole ring is a privileged scaffold in medicinal chemistry, present in a number of approved drugs and clinical candidates.[1] Its utility stems from its ability to engage in various non-covalent interactions with biological targets and its favorable metabolic stability. This compound serves as a key building block for the synthesis of a diverse library of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Notably, derivatives of isoxazole carboxylic acid esters have demonstrated potent activity against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis, including drug-resistant strains.[1][3]
High-throughput screening (HTS) is an essential tool in early-stage drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" compounds with desired biological activity.[4] This document outlines detailed protocols for both phenotypic (whole-cell) and target-based HTS assays tailored for the screening of this compound derivatives.
Part 1: Whole-Cell Phenotypic Screening Against Mycobacterium tuberculosis
Whole-cell screening offers the advantage of identifying compounds that are active against the pathogen in its physiological state, simultaneously selecting for cell permeability and lack of efflux. Several HTS-compatible methods are available for assessing the viability of M. tuberculosis in the presence of test compounds.
Resazurin Microtiter Assay (REMA) for Whole-Cell Screening
The Resazurin Microtiter Assay (REMA) is a colorimetric method that is widely used for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[5][6] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.
-
Bacterial Culture Preparation:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80 to mid-log phase.
-
Adjust the optical density at 600 nm (OD₆₀₀) of the bacterial suspension to 0.05-0.1 in fresh 7H9 broth. This corresponds to approximately 1-5 x 10⁷ CFU/mL.
-
-
Compound Plating:
-
Prepare a stock solution of this compound derivatives in dimethyl sulfoxide (DMSO).
-
Using an automated liquid handler, dispense 1 µL of each test compound into the wells of a sterile, black, clear-bottom 384-well plate. The final concentration of the compounds will typically range from 1 to 50 µM.
-
Include appropriate controls on each plate:
-
Positive Control (No Inhibition): DMSO only (1% final concentration).
-
Negative Control (Maximum Inhibition): Rifampicin (final concentration of 2 µg/mL).
-
No Bacteria Control: Media only.
-
-
-
Bacterial Inoculation:
-
Add 99 µL of the prepared M. tuberculosis suspension to each well of the 384-well plate containing the pre-dispensed compounds.
-
-
Incubation:
-
Seal the plates with a gas-permeable membrane and incubate at 37°C for 5-7 days in a humidified incubator.
-
-
Resazurin Addition and Readout:
-
Prepare a 0.02% (w/v) solution of resazurin in sterile water.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate the plates for an additional 16-24 hours at 37°C.
-
Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance at 570 nm and 600 nm using a plate reader.
-
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_negative_control) / (Signal_positive_control - Signal_negative_control))
-
A Z'-factor should be calculated for each plate to assess the quality of the assay.[3][7][8] A Z'-factor between 0.5 and 1.0 indicates an excellent assay. Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
| Parameter | Value | Reference |
| Bacterial Strain | M. tuberculosis H37Rv | [5] |
| Culture Medium | Middlebrook 7H9 + OADC + Tween 80 | [5] |
| Plate Format | 384-well, black, clear-bottom | [9] |
| Compound Concentration | 1-50 µM | General HTS practice |
| Incubation Time | 5-7 days (bacteria), 16-24 hours (resazurin) | [5][6] |
| Readout | Fluorescence (Ex: 560 nm, Em: 590 nm) | [9] |
| Positive Control | DMSO | [9] |
| Negative Control | Rifampicin (2 µg/mL) | [9] |
| Acceptance Criterion | Z' > 0.5 | [3][7] |
Luciferase Reporter Phage (LRP) Assay for Rapid Screening
The Luciferase Reporter Phage (LRP) assay is a rapid and sensitive method for determining the viability of mycobacteria.[4][10] It utilizes a mycobacteriophage engineered to express a luciferase gene upon infection of a viable host cell. The production of light is dependent on the metabolic activity of the bacteria.
-
Bacterial Culture and Compound Plating:
-
Follow steps 1 and 2 from the REMA protocol.
-
-
Incubation with Compounds:
-
Inoculate the plates with M. tuberculosis and incubate for 48-72 hours at 37°C.
-
-
Phage Infection and Readout:
-
Add the luciferase reporter phage (e.g., phAE129) to each well.
-
Incubate for 4-6 hours at 37°C to allow for phage infection and luciferase expression.
-
Add the luciferase substrate (e.g., D-luciferin) to each well.
-
Immediately measure luminescence using a plate reader.
-
-
Data analysis is similar to the REMA protocol, with luminescence as the readout signal. A decrease in luminescence indicates inhibition of bacterial viability.
Part 2: Target-Based Biochemical Screening
Target-based screening focuses on identifying compounds that modulate the activity of a specific, validated molecular target essential for the pathogen's survival. For antitubercular isoxazoles, several potential targets have been identified, including the mycolic acid transporter MmpL3 and the fatty acyl-AMP ligase FadD32.[3][8][9][11][12][13]
MmpL3 Inhibition Assay: Monitoring Trehalose Monomycolate (TMM) Accumulation
MmpL3 is an essential inner membrane transporter responsible for the export of trehalose monomycolate (TMM), a precursor for mycolic acid-containing components of the mycobacterial cell wall.[8][12] Inhibition of MmpL3 leads to the accumulation of TMM in the cytoplasm.[7][14] This can be monitored in a high-throughput format using radiolabeled precursors.
-
Bacterial Culture and Compound Plating:
-
Culture M. tuberculosis as described in the REMA protocol.
-
Plate compounds in a 96-well or 384-well plate.
-
-
Radiolabeling and Incubation:
-
Add [¹⁴C]-acetic acid or [¹⁴C]-propionate to the bacterial culture to a final concentration of 1-2 µCi/mL.
-
Immediately add the radiolabeled bacterial suspension to the compound plates.
-
Incubate for 24-48 hours at 37°C.
-
-
Lipid Extraction and Analysis:
-
Harvest the bacterial cells by centrifugation.
-
Extract the total lipids using a mixture of chloroform and methanol (2:1, v/v).
-
Dry the lipid extract and resuspend in a small volume of chloroform:methanol (2:1, v/v).
-
Spot the lipid extracts onto a silica gel thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a solvent system such as chloroform:methanol:water (60:30:6, v/v/v).
-
Visualize the radiolabeled lipids by autoradiography or using a phosphorimager.
-
-
High-Throughput Adaptation:
-
For a higher throughput, a scintillation proximity assay (SPA) or a filter-based radioligand binding assay can be developed to quantify the accumulated radiolabeled TMM without the need for TLC.
-
-
Quantify the intensity of the TMM spot on the TLC plate.
-
An increase in the TMM spot intensity in the presence of a compound compared to the DMSO control indicates inhibition of MmpL3.
FadD32 Inhibition Assay: A Luminescence-Based Biochemical HTS
FadD32 is a fatty acyl-AMP ligase that plays a crucial role in mycolic acid biosynthesis and is a validated drug target.[3][9] The enzymatic reaction involves the conversion of a fatty acid and ATP to a fatty acyl-adenylate and pyrophosphate (PPi). The release of PPi can be coupled to a luminescence-based readout for a high-throughput assay.
-
Reagent Preparation:
-
FadD32 Enzyme: Purified recombinant M. tuberculosis FadD32.
-
Substrates: Long-chain fatty acid (e.g., oleic acid) and ATP.
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂, KCl, and DTT.
-
Detection Reagent: A commercial pyrophosphate detection kit that couples the production of PPi to the generation of a luminescent signal (e.g., through ATP sulfurylase and luciferase).
-
-
Compound Plating:
-
Dispense 1 µL of this compound derivatives in DMSO into the wells of a white, opaque 384-well plate.
-
-
Enzyme Reaction:
-
Prepare a reaction mixture containing FadD32 enzyme and the fatty acid substrate in the assay buffer.
-
Add 25 µL of the enzyme-substrate mixture to each well.
-
Incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 25 µL of ATP solution to each well.
-
Incubate for 60-120 minutes at 37°C.
-
-
Signal Detection:
-
Add 50 µL of the pyrophosphate detection reagent to each well.
-
Incubate for 15-30 minutes at room temperature to allow the signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Calculate the percent inhibition as described for the REMA assay.
-
A decrease in the luminescent signal indicates inhibition of FadD32 activity.
-
Perform dose-response curves for hit compounds to determine their IC₅₀ values.
| Parameter | Value | Reference |
| Enzyme | Recombinant M. tuberculosis FadD32 | [3][9] |
| Substrates | Long-chain fatty acid, ATP | [3][9] |
| Plate Format | 384-well, white, opaque | General HTS practice |
| Readout | Luminescence (PPi detection) | General H.T.S. principles |
| Positive Control | DMSO | General HTS practice |
| Negative Control | No enzyme or known inhibitor | General HTS practice |
| Acceptance Criterion | Z' > 0.5 | [3][7] |
Visualizations
Experimental Workflow for Whole-Cell HTS
Caption: General workflow for whole-cell high-throughput screening.
Logic for Hit Confirmation and Validation
Caption: A logical progression for hit validation in a drug discovery cascade.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the high-throughput screening of this compound derivatives. The combination of whole-cell and target-based approaches allows for a comprehensive evaluation of compound libraries, leading to the identification of promising hit compounds for further development. Future work should focus on the elucidation of the mechanism of action of novel hits and the optimization of their pharmacological properties through medicinal chemistry efforts.
References
- Ollinger, J., Kumar, A., Roberts, D. M., Bailey, M. A., Casey, A., & Parish, T. (2019). A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. PLoS ONE, 14(1), e0205479. [Link]
- Li, W., Stevens, C. M., Pandya, A. N., Darzynkiewicz, Z., Bhattarai, P., Tong, W., ... & Zgurskaya, H. I. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases, 5(6), 939-951. [Link]
- Rani, N., Rajmani, R. S., Singh, S., Kumar, A., Kumar, A., Singh, A., ... & Singh, R. (2024). Identification of an Isoxazole Derivative as an Antitubercular Compound for Targeting the FadD Enzymes of Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]
- Sahoo, S. K., Ommi, O., Maddipatla, S., Singh, P., Ahmad, M. N., Kaul, G., ... & Yaddanapudi, V. M. (2023). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Molecular Diversity, 27(5), 2037-2052. [Link]
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Application Notes and Protocols for the In Vitro and In Vivo Study of Isoxazole-4-Carboxylic Acid Methyl Ester Analogs
This technical guide provides a comprehensive framework for the preclinical evaluation of novel isoxazole-4-carboxylic acid methyl ester analogs, a promising class of heterocyclic compounds with diverse biological activities.[1][2][3] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents. By integrating established methodologies with mechanistic insights, these application notes and protocols are designed to ensure scientific rigor and generate reproducible, high-quality data.
The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] This guide will focus on the systematic evaluation of this compound analogs, particularly in the context of oncology drug discovery, where they have shown potential as inhibitors of key signaling pathways.[2][4]
Part 1: In Vitro Evaluation of Biological Activity and Mechanism of Action
The initial phase of characterizing novel isoxazole analogs involves a battery of in vitro assays to determine their biological activity, potency, and mechanism of action. This section outlines key protocols for assessing cytotoxicity, target engagement, and cellular effects.
Cell Viability and Cytotoxicity Assays
The foundational step in evaluating any potential therapeutic is to determine its effect on cell viability. Tetrazolium-based colorimetric assays, such as the MTT and XTT assays, are widely used for their simplicity and reliability in assessing metabolic activity, which serves as a proxy for cell viability.[5]
Causality of Experimental Choice: The selection between MTT and XTT assays often depends on the specific needs of the experiment. The MTT assay, which results in an insoluble formazan product, requires a solubilization step.[5] The XTT assay, conversely, produces a water-soluble formazan, streamlining the protocol.[5] For high-throughput screening, the XTT assay is often preferred due to its fewer steps and reduced potential for error.
Protocol 1: XTT Cell Viability Assay
This protocol is adapted from established methods for determining the cytotoxic effects of isoxazole analogs on cancer cell lines.[5][6]
Materials:
-
Human cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
This compound analogs (dissolved in DMSO)
-
XTT labeling reagent
-
Electron-coupling reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]
-
Compound Treatment: Prepare serial dilutions of the isoxazole analogs in culture medium. Add 100 µL of the compound dilutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
XTT Reagent Preparation: Immediately before use, mix the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well and incubate for 2-4 hours at 37°C in a CO₂ incubator.[5]
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.[5] A reference wavelength of 630-690 nm should be used to subtract background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Table of IC50 Values
| Compound ID | Target Cell Line | IC50 (µM) |
| Isoxazole Analog 1 | HepG2 | 5.2 |
| Isoxazole Analog 2 | HepG2 | 12.8 |
| Isoxazole Analog 3 | MCF-7 | 8.1 |
| Doxorubicin | HepG2 | 0.5 |
Target Engagement and Signaling Pathway Analysis
Many isoxazole derivatives exert their anticancer effects by targeting specific proteins in cellular signaling pathways.[2][4] Two key targets implicated in cancer progression are Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Heat Shock Protein 90 (HSP90).
Causality of Experimental Choice: VEGFR2 is a critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7][8] HSP90 is a molecular chaperone responsible for the stability and function of numerous client proteins that are essential for tumor cell growth, survival, and proliferation.[6][9] Inhibition of these targets can disrupt multiple oncogenic signaling pathways.
Protocol 2: Western Blot Analysis for Target Modulation
Western blotting is a powerful technique to qualitatively and semi-quantitatively assess the expression levels of specific proteins, providing evidence of target engagement and downstream pathway modulation.
Materials:
-
Treated cell lysates from the cytotoxicity assay
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-HSP70, anti-Akt, anti-p-Akt, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.[10]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[11]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression or phosphorylation status. An increase in cleaved PARP is an indicator of apoptosis. An increase in HSP70 can indicate HSP90 inhibition, as it is a co-chaperone that is often upregulated upon HSP90 inhibition.
Visualization of Signaling Pathways
Part 2: In Vivo Evaluation of Efficacy and Pharmacokinetics
Following promising in vitro results, the evaluation of isoxazole analogs progresses to in vivo models to assess their efficacy, toxicity, and pharmacokinetic properties in a whole-organism context.
Xenograft Models for Anticancer Efficacy
Human tumor xenograft models in immunodeficient mice are a cornerstone of preclinical cancer drug development, allowing for the in vivo assessment of a compound's antitumor activity.[7][12][13]
Causality of Experimental Choice: The choice of the xenograft model (cell line-derived vs. patient-derived) and the site of implantation (subcutaneous vs. orthotopic) depends on the research question. Subcutaneous models are often used for initial efficacy screening due to their simplicity and ease of tumor measurement.[3]
Protocol 3: Subcutaneous Xenograft Model
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Human cancer cells (the same as used in in vitro assays)
-
Matrigel (optional, to enhance tumor take rate)
-
Isoxazole analog formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of 1-5 x 10⁶ cancer cells in sterile PBS (with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the isoxazole analog and vehicle control to their respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Toxicity Monitoring: Monitor the mice for signs of toxicity, including weight loss, changes in behavior, and adverse reactions.
-
Endpoint: At the end of the study (e.g., when control tumors reach a predetermined size or after a set duration), euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blot).
Pharmacokinetic Studies
Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. This information is crucial for determining optimal dosing regimens and predicting clinical outcomes.
Causality of Experimental Choice: A well-designed PK study provides critical data on a compound's bioavailability, half-life, and exposure levels in the plasma and tissues. This helps in correlating the observed efficacy with the drug concentration at the target site.
Protocol 4: Pharmacokinetic Analysis in Rodents
Materials:
-
Healthy rodents (e.g., rats or mice)
-
Isoxazole analog formulation for intravenous and oral administration
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Compound Administration: Administer a single dose of the isoxazole analog to two groups of animals: one group via intravenous (IV) bolus and the other via oral gavage.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the isoxazole analog in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration-time data and calculate key PK parameters, including:
-
Area Under the Curve (AUC)
-
Maximum Concentration (Cmax)
-
Time to Maximum Concentration (Tmax)
-
Half-life (t½)
-
Bioavailability (F%)
-
Data Presentation: Table of Pharmacokinetic Parameters
| Parameter | Intravenous Administration | Oral Administration |
| Dose (mg/kg) | 5 | 20 |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.25 | 2 |
| AUC (ng·h/mL) | 3000 | 4500 |
| t½ (h) | 4.5 | 5.0 |
| Bioavailability (F%) | - | 37.5 |
Visualization of Experimental Workflows
References
- VEGFR-2 signaling pathway and downstream mediators. The VEGFR-2... - ResearchGate.
- Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC - PubMed Central.
- Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad.
- Targeting the Molecular Chaperone Heat Shock Protein 90 Provides a Multifaceted Effect on Diverse Cell Signaling Pathways of Cancer Cells - AACR Journals.
- MTT assay - Wikipedia.
- General Protocol for Western Blot Analysis - REPROCELL.
- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - NIH.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI.
- Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents - PubMed.
- Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents - PubMed.
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
- Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs.
- Xenograft Models - Creative Biolabs.
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC - NIH.
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- (PDF) 5-Methylisoxazole-4-carboxylic acid - ResearchGate.
- Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed.
- Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - NIH.
- In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers - MDPI.
- Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC - NIH.
- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - NIH.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review.
- Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation.
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- Targeting HSP 90 Induces Apoptosis and Inhibits Critical Survival and Proliferation Pathways in Multiple Myeloma - AACR Journals.
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Scale-up synthesis of isoxazole-4-carboxylic acid methyl ester
An Application Note and Protocol for the Scale-up Synthesis of Isoxazole-4-Carboxylic Acid Methyl Ester
Abstract
This compound is a pivotal structural motif and versatile building block in medicinal chemistry, frequently incorporated into pharmacologically active compounds.[1][2][3] Its synthesis on a laboratory scale is well-documented; however, transitioning to a large-scale production environment presents challenges in terms of cost, safety, regioselectivity, and overall efficiency. This application note provides a comprehensive guide for the scale-up synthesis of this compound, targeting researchers, chemists, and process development professionals. We present a robust, high-yield, and regioselective protocol, explain the rationale behind key process decisions, and address critical scale-up considerations to ensure a safe, reliable, and economically viable synthesis.
Introduction and Strategic Overview
The isoxazole ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[4][5] Specifically, the 4-carboxylate substitution pattern provides a crucial handle for further chemical elaboration. The primary challenge in synthesizing 3,4- or 4,5-disubstituted isoxazoles is controlling the regiochemistry of the final product. While numerous synthetic routes exist, not all are amenable to large-scale production.
The most common strategies for isoxazole ring formation include:
-
[3+2] Cycloaddition: The reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[6][7][8] This method is powerful but can suffer from regioselectivity issues and often requires the in situ generation of potentially unstable nitrile oxides from precursors like aldoximes or hydroximoyl chlorides.[9][10]
-
Reaction of Hydroxylamine with 1,3-Dicarbonyls: A classical and highly reliable method involving the condensation of hydroxylamine with a β-ketoester or a related 1,3-dicarbonyl compound.[11][12][13]
For scale-up, the latter approach is often preferred due to the use of readily available, stable, and cost-effective starting materials, as well as more predictable regiochemical outcomes when using appropriate precursors. This guide will focus on a highly regioselective variant of this method.
Comparative Analysis of Synthetic Routes
| Synthetic Method | Typical Starting Materials | Key Reagents | Advantages for Scale-Up | Potential Challenges for Scale-Up |
| [3+2] Cycloaddition | Alkyne, Aldoxime | Oxidizing agent (e.g., bleach) or base | High convergence, modularity | Regioselectivity control can be difficult; in situ generation of nitrile oxides can be hazardous; cost of substituted alkynes.[7][10] |
| Condensation (This Protocol) | β-Ketoester (e.g., Methyl Acetoacetate), Orthoformate | Hydroxylamine Hydrochloride, Base | Excellent regioselectivity; low-cost, stable starting materials; proven industrial scalability; milder conditions.[11][12][13] | Requires an activation step (enol ether formation) to ensure regioselectivity; potential for isomeric impurities if not controlled.[12][14] |
Recommended Scale-Up Synthetic Pathway
The selected pathway involves a two-step, one-pot process that ensures high regioselectivity towards the desired 4-carboxylate isomer. The strategy hinges on converting a simple β-ketoester into a non-symmetric intermediate (an enol ether), which then directs the cyclization with hydroxylamine to a single regioisomeric product.
Caption: Overall workflow for the scale-up synthesis.
Detailed Synthesis Protocol
This protocol is designed for a nominal 1-mole scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | Formula | M.W. | Moles | Mass / Volume | Supplier Notes |
| Methyl Acetoacetate | C₅H₈O₃ | 116.12 | 1.00 | 116.1 g | Purity >99% |
| DMF-DMA | C₅H₁₃NO₂ | 119.16 | 1.10 | 131.1 g | Use fresh, high-purity grade |
| Toluene | C₇H₈ | 92.14 | - | 500 mL | Anhydrous grade |
| Hydroxylamine HCl | NH₂OH·HCl | 69.49 | 1.20 | 83.4 g | Store in a desiccator |
| Sodium Methoxide | CH₃ONa | 54.02 | 1.25 | 67.5 g | Handle under inert atmosphere |
| Methanol | CH₄O | 32.04 | - | 1 L | Anhydrous grade |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | 1.5 L | For extraction |
| Hydrochloric Acid | HCl | 36.46 | - | ~100 mL | 2M Aqueous solution |
| Saturated NaCl (Brine) | NaCl | 58.44 | - | 500 mL | For washing |
Step-by-Step Procedure
Part A: Synthesis of Methyl 3-(dimethylamino)but-2-enoate (Intermediate)
-
Reactor Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe.
-
Reagent Charge: Charge the flask with methyl acetoacetate (116.1 g, 1.00 mol) and toluene (500 mL). Begin stirring.
-
Addition of DMF-DMA: Add dimethylformamide dimethyl acetal (DMF-DMA) (131.1 g, 1.10 mol) to the stirred solution.
-
Causality: DMF-DMA acts as both a reagent and a water scavenger. It reacts with the active methylene group of methyl acetoacetate to form a stable enamine intermediate. Using a slight excess ensures complete conversion of the starting material. Toluene is an excellent solvent for this azeotropic removal of methanol byproduct.
-
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-4 hours. The progress can be monitored by TLC or GC-MS, observing the disappearance of methyl acetoacetate.
-
Solvent Removal: Once the reaction is complete, cool the mixture to 40-50 °C. Remove the toluene under reduced pressure using a rotary evaporator. The resulting crude oil, methyl 3-(dimethylamino)but-2-enoate, is used directly in the next step without further purification.
-
Causality: Direct use ("telescoping") of the crude intermediate is a key strategy in process chemistry to improve throughput and reduce waste. The impurities from this step do not interfere with the subsequent cyclization.
-
Part B: Cyclization to form 5-Methylthis compound
-
Reactor Setup: In a separate 3 L flask equipped with a mechanical stirrer and temperature probe, prepare for the cyclization.
-
Hydroxylamine Solution: Suspend hydroxylamine hydrochloride (83.4 g, 1.20 mol) in anhydrous methanol (500 mL). Cool the slurry to 0-5 °C in an ice-water bath.
-
Base Addition: Slowly add sodium methoxide (67.5 g, 1.25 mol) portion-wise to the hydroxylamine slurry, ensuring the internal temperature does not exceed 10 °C. Stir for 30 minutes at 0-5 °C after the addition is complete.
-
Causality: This step generates free hydroxylamine in situ. Sodium methoxide is a strong, non-nucleophilic base (in this context) that deprotonates the hydroxylamine hydrochloride salt. An exothermic reaction occurs, necessitating careful temperature control to prevent degradation.
-
-
Addition of Intermediate: Dissolve the crude enamine intermediate from Part A in anhydrous methanol (500 mL). Add this solution dropwise to the cold hydroxylamine solution over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours (overnight). Monitor the reaction by TLC or HPLC until the intermediate is consumed.
Work-up and Purification
-
Quenching: Cool the reaction mixture to 10 °C. Slowly and carefully add 2M aqueous HCl to neutralize the excess base and quench the reaction until the pH is ~5-6.
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Add deionized water (500 mL) and ethyl acetate (500 mL). Shake vigorously. Separate the layers and extract the aqueous layer two more times with ethyl acetate (2 x 500 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (500 mL) and saturated brine (500 mL).
-
Causality: The water wash removes inorganic salts and residual methanol. The brine wash helps to break any emulsions and further dries the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as a yellow-to-brown oil or low-melting solid.
-
Purification: The crude product can be purified by either vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the final product as a white to off-white solid.
-
Typical Yield: 115-125 g (81-88% over two steps).
-
Purity (by HPLC): >98%.
-
Mechanistic Rationale and Process Control
The high regioselectivity of this synthesis is achieved by the specific reactivity of the enamine intermediate.
Caption: Simplified reaction mechanism pathway.
-
Nucleophilic Attack: The more nucleophilic nitrogen of hydroxylamine attacks the electron-deficient β-carbon of the enamine. The carbonyl carbon is less electrophilic due to resonance with the enamine nitrogen.
-
Cyclization and Elimination: The intermediate undergoes intramolecular cyclization via attack of the hydroxyl group onto the carbonyl carbon, followed by the elimination of dimethylamine and water to form the aromatic isoxazole ring. This directed pathway prevents the formation of the isomeric 3-methyl-4-carboxy isoxazole.[11][12]
Critical Process Parameters (CPPs):
-
Temperature Control: Crucial during the addition of sodium methoxide and the enamine intermediate to prevent side reactions and ensure the stability of the free hydroxylamine.
-
Moisture Control: The use of anhydrous solvents is recommended, as water can hydrolyze the reagents and intermediates, leading to lower yields.
-
Stoichiometry: A slight excess of hydroxylamine and base ensures the complete conversion of the valuable enamine intermediate.
Safety and Handling
-
Sodium Methoxide: Highly corrosive and reacts violently with water. Handle in an inert atmosphere (glove box or under nitrogen/argon).
-
Hydroxylamine Hydrochloride: Can be corrosive and is a skin and respiratory irritant. It can decompose with explosive potential under certain conditions (e.g., heating in a confined space), though it is generally stable in this process.
-
Toluene/Methanol: Flammable solvents. All heating should be done using heating mantles or oil baths, with no open flames. Ensure adequate ventilation.
References
- Wang, X.-D., et al. (2019). A copper-catalyzed [3 + 2] cycloaddition reaction of alkynes with nitrile oxides generated in situ... J. Org. Chem., 84, 16214-16221. [Link]
- Himo, F., et al. (2005). Copper(I)-Catalyzed Formation of Triazoles and Isoxazoles. J. Am. Chem. Soc., 127, 210-216. [Link]
- Wallace, O. B. (2009). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 66(12), 4200-4205. [Link]
- Jia, Q.-f., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79-84. [Link]
- Google Patents. (2014). Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. CN103539753A.
- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. WO2003042193A1.
- Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567-15577. [Link]
- Google Patents. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. US20030139606A1.
- Serebryannikova, A. V., et al. (2019).
- Khalafy, J., et al. (2011). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates.
- Dabholkar, V. V., & Ansari, F. Y. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
- Google Patents. (2001).
- Hydorn, A. E., et al. (1962). Synthesis and Characterization of Isomeric Methylphenylisoxazole-4-carboxylic Acids. The Journal of Organic Chemistry, 27(12), 4315-4319. [Link]
- Google Patents. (2007).
- Głowacka, I. E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of... Molecules, 27(17), 5632. [Link]
- Bougrin, K., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(10), 2348. [Link]
- Doleschall, G., & Seres, P. (1982). A useful, regiospecific synthesis of isoxazoles. The Journal of Organic Chemistry, 47(11), 2216-2217. [Link]
- Stork, G., & McMurry, J. E. (1967). General synthesis of 4-isoxazolecarboxylic acids. Journal of the American Chemical Society, 89(21), 5464-5465. [Link]
- Kumar, S., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 88(5), 3014-3025. [Link]
- Kumar, R., et al. (2022). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. Molecular Diversity, 27(5), 2037-2052. [Link]
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- 2. US20070082936A1 - Aryl-isoxazole-4-carbonyl-indole-carboxylic acid amide derivatives - Google Patents [patents.google.com]
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- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note: Strategic Derivatization of Isoxazole-4-Carboxylic Acid Methyl Ester for Structure-Activity Relationship (SAR) Studies
Introduction: The Isoxazole Scaffold as a Privileged Motif in Drug Discovery
The isoxazole ring is a five-membered heterocycle that stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold." This motif is present in a wide array of FDA-approved drugs, demonstrating its versatility across numerous therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2][3]
At the heart of many isoxazole-based drug discovery campaigns lies a versatile building block: isoxazole-4-carboxylic acid methyl ester . This intermediate provides a robust and strategically positioned chemical handle—the C4-ester—that serves as an ideal launching point for constructing diverse chemical libraries. The systematic modification of this core structure is fundamental to conducting comprehensive Structure-Activity Relationship (SAR) studies, which aim to decipher the nuanced relationship between a molecule's chemical structure and its biological activity.[4][5][6]
This guide provides a detailed technical overview and actionable protocols for the derivatization of this compound. We will explore two primary diversification strategies:
-
Modification of the C4-Carboxylate Functional Group: Leveraging the ester for hydrolysis and subsequent amide coupling to explore the pharmacophore's "southern" vector.
-
Modification of the Isoxazole Core (C3 & C5 Positions): Utilizing de novo synthesis to probe the impact of substituents on the heterocyclic ring itself.
Part 1: Derivatization at the C4-Carboxylate Position
The C4-ester is the most accessible functional group for post-synthesis modification. The general workflow involves converting the relatively unreactive methyl ester into a highly versatile carboxylic acid, which then opens the door to a multitude of subsequent transformations.
Protocol 1: Saponification (Hydrolysis) of the Methyl Ester
Causality & Rationale: The conversion of the methyl ester to the corresponding carboxylic acid is the pivotal first step. The carboxylic acid is not only a common pharmacophoric element itself, capable of forming strong hydrogen bonds and salt bridges with biological targets, but it is also the essential precursor for standard amide coupling reactions.[7] While acid-catalyzed hydrolysis is possible, base-mediated saponification is often cleaner and proceeds under milder conditions, minimizing potential degradation of the isoxazole ring.
Materials:
-
This compound
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 v/v ratio) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add an aqueous solution of LiOH (1.5 - 2.0 eq) dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the starting material spot (ester) and the appearance of a more polar spot (acid) at the baseline indicates completion.
-
Quenching & Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent (THF). Dilute the remaining aqueous solution with water and cool it in an ice bath (0 °C).
-
Protonation: Carefully acidify the solution to pH ~2-3 by the slow, dropwise addition of 1 M HCl. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
-
Washing & Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude isoxazole-4-carboxylic acid. The product is often a solid that can be used directly in the next step or purified further by recrystallization if necessary.[8][9]
Protocol 2: Amide Coupling for Library Generation
Causality & Rationale: Amide bond formation is arguably the most frequently used reaction in medicinal chemistry, allowing for the systematic introduction of diverse chemical functionalities.[10] The choice of coupling reagent is critical. Carbodiimide reagents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] The addition of a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) or an additive like HOBt (Hydroxybenzotriazole) can accelerate the reaction and suppress side reactions, particularly racemization if chiral amines are used.[12] Uronium-based reagents like HATU are even more efficient and are preferred for coupling sterically hindered or poorly nucleophilic amines.[10]
Materials:
-
Isoxazole-4-carboxylic acid (from Protocol 1)
-
A diverse library of primary and secondary amines
-
Coupling Reagent: EDC hydrochloride
-
Additive/Catalyst: DMAP or HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Step-by-Step Methodology (EDC/DMAP Example):
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add isoxazole-4-carboxylic acid (1.0 eq), the desired amine (1.1 eq), and DMAP (0.1-0.2 eq).
-
Dissolution: Dissolve the components in anhydrous DCM.
-
Reagent Addition: Add EDC hydrochloride (1.2 - 1.5 eq) to the stirring solution portion-wise at room temperature. If the amine is provided as a hydrochloride salt, add 1.0 eq of a non-nucleophilic base like DIPEA to liberate the free amine.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution or 1M HCl) to remove excess base and amine, then a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt (if used), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude amide product by flash column chromatography on silica gel or by preparative HPLC to yield the final, pure compound for biological testing.
Data Presentation: Building a Diverse Amide Library
The power of this method lies in the commercial availability of thousands of amines. A well-designed library should probe various physicochemical properties.
| Amine Subclass | Representative Amine | R-Group Introduced | Potential SAR Insight |
| Small, Aliphatic | Cyclopropylamine | -Cyclopropyl | Probes small, lipophilic pockets |
| Bulky, Aliphatic | t-Butylamine | -t-Butyl | Investigates steric tolerance |
| Aromatic | Aniline | -Phenyl | Introduces potential for π-π stacking |
| Substituted Aromatic | 4-Fluoroaniline | -4-Fluorophenyl | Modulates electronics, blocks metabolism |
| Heterocyclic | 4-Aminopyridine | -Pyridin-4-yl | Adds H-bond acceptor, improves solubility |
| Basic | N,N-Dimethylethylenediamine | -(CH₂)₂-N(Me)₂ | Introduces a basic center for salt formation |
| Acidic | Glycine methyl ester | -CH₂-CO₂Me | Introduces H-bond donor and acidic potential |
Part 2: Derivatization of the Isoxazole Ring Core (C3 & C5)
Modifying the substituents at the C3 and C5 positions of the isoxazole ring is crucial for a comprehensive SAR study, as these positions directly influence the molecule's shape, electronics, and interaction with target proteins.[13] Unlike the C4 position, these modifications are typically not performed on the pre-formed ester. Instead, they are incorporated during the de novo synthesis of the isoxazole ring itself. A common and robust method is the reaction between a β-ketoester equivalent and hydroxylamine.[8][14]
General Protocol: De Novo Synthesis of Substituted Isoxazole-4-Carboxylates
Causality & Rationale: This synthetic strategy builds the isoxazole ring from acyclic precursors, allowing for the installation of desired R¹ (at C5) and R³ (at C3) groups from the outset. The reaction typically proceeds via an initial condensation to form an ethoxymethyleneacetoacetic ester intermediate, which then undergoes cyclization with hydroxylamine.[8][14] By varying the starting β-ketoester and the orthoformate equivalent, a wide range of analogs can be generated.
Step-by-Step General Methodology:
-
Intermediate Formation: React a selected β-ketoester (which determines the C5 substituent) with an orthoformate equivalent like triethyl orthoformate (which installs a hydrogen at C3, later modifiable) or a different orthoester to vary the C3 substituent. This reaction is often heated in the presence of acetic anhydride.[14]
-
Cyclization: The resulting enol ether intermediate is then reacted with hydroxylamine (often from hydroxylamine sulfate or hydrochloride with a base like sodium acetate) in a suitable solvent system. This step forms the isoxazole ring.[8]
-
Isolation & Purification: The final isoxazole-4-carboxylic acid ester is isolated via standard aqueous workup and extraction, followed by purification, typically through distillation or chromatography.
-
Derivatization: Once the new, core-modified isoxazole ester is synthesized and purified, it can be subjected to the derivatization protocols described in Part 1 (hydrolysis and amide coupling) to build a new branch of the SAR library.
Data Presentation: Building Blocks for Core Diversity
| Starting Material | Resulting Substituent | Position |
| Ethyl acetoacetate | Methyl | C5 |
| Ethyl benzoylacetate | Phenyl | C5 |
| Ethyl 4-chlorobenzoylacetate | 4-Chlorophenyl | C5 |
| Diethyl malonate | Hydroxyl/Tautomer | C5 |
| Triethyl orthoformate | Hydrogen | C3 |
| Triethyl orthopropionate | Ethyl | C3 |
Conclusion
The derivatization of this compound is a powerful and flexible strategy in drug discovery. By systematically and logically applying the protocols outlined in this guide, researchers can efficiently generate diverse libraries of novel compounds. The two-pronged approach—modifying the C4-carboxamide "tail" and varying the C3/C5 substituents on the heterocyclic "head"—allows for a thorough exploration of the chemical space around the isoxazole core. This comprehensive approach is essential for developing a robust SAR, identifying lead candidates, and ultimately advancing promising new therapeutics into the development pipeline.
References
- Di Mola, A., et al. (2016). Bioisosteric replacement of the isoxazole ring with a 1,2,3-triazole ring. European Journal of Medicinal Chemistry.
- Gomha, S. M., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
- Diana, G. D., et al. (1994). Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. Journal of Medicinal Chemistry, 37(15), 2421-36. [Link]
- ResearchGate. (2020). General scheme for the preparation of 3-substituted isoxazole-4-carboxamide.
- RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
- Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
- Sharma, P., et al. (2024). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure & Dynamics, 42(9), 4909-4935. [Link]
- Kumar, D., et al. (2012). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes.
- IntechOpen. (2024). Construction of Isoxazole ring: An Overview. IntechOpen. [Link]
- Eid, E. E., et al. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. Pharmaceuticals, 18(3), 345. [Link]
- Sławiński, J., et al. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. Current Medicinal Chemistry. [Link]
- MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1385. [Link]
- National Institutes of Health. (2023).
- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
- RSC Publishing. (2015). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. MedChemComm. [Link]
- ACS Publications. (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. [Link]
- IRIS Unimore. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today. [Link]
- Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- ResearchGate. (2019). Examples of heterocyclic rings as replacements for amide and ester groups.
- PubMed. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Journal of Organic Chemistry, 84(23), 15567-15577. [Link]
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry.
- MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]
- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]
- University of Johannesburg. (2020). Reductive amide coupling of nitroarenes and carboxylic acids. University of Johannesburg Repository. [Link]
- National Institutes of Health. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Beilstein Journal of Organic Chemistry. [Link]
- ResearchGate. (2009). 5-Methylisoxazole-4-carboxylic acid.
Sources
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- 3. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. growingscience.com [growingscience.com]
- 11. Amide Synthesis [fishersci.co.uk]
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- 14. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Isoxazole-4-Carboxylic Acid Methyl Ester
Welcome to the technical support center for the purification of isoxazole-4-carboxylic acid methyl ester (CAS 15166-81-1). This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate in high purity. My aim is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you troubleshoot and optimize your purification strategy.
This compound is a valuable building block in organic synthesis. However, its purification is often non-trivial due to potential hydrolysis, interaction with stationary phases, and the presence of closely-related impurities. This document provides a structured approach to tackling these common issues.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the most common queries and establishes a foundation for choosing the appropriate purification technique.
Q1: What are the primary methods for purifying this compound?
The choice of purification method depends fundamentally on the physical state of your crude product and the nature of the impurities. The three primary techniques are:
-
Recrystallization: Ideal for solid materials with moderate purity (typically >85-90%) to remove small amounts of impurities.
-
Flash Column Chromatography: The most versatile method for purifying oils or solids, especially when impurities have different polarities from the desired product.
-
Vacuum Distillation: Suitable for liquid or low-melting point solids, particularly for removing non-volatile or polymeric impurities on a larger scale. However, thermal stability must be considered.
Q2: My crude product is a white solid, but analytical data (e.g., ¹H NMR) shows impurities. What is the best purification strategy?
For an impure solid, recrystallization is the most efficient first-line approach. It is cost-effective, scalable, and often yields material of very high purity. The key is selecting an appropriate solvent system where the ester has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures, while impurities remain soluble at all temperatures.
A common impurity is the corresponding carboxylic acid, which can arise from incomplete esterification or hydrolysis during workup. The presence of this acidic impurity can often interfere with crystallization. An initial aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can selectively remove the acidic impurity into the aqueous layer, simplifying the subsequent recrystallization. Be cautious to avoid strong bases or prolonged exposure, which could hydrolyze your ester product.
Q3: I'm struggling with recrystallization. How do I effectively screen for a suitable solvent?
Solvent screening is an empirical process. A rule of thumb is that "like dissolves like"; since the target is an ester, solvents like ethyl acetate or ethers are good starting points.[1] The goal is to find a single solvent or a binary solvent system that meets the criteria outlined in Q2.
Experimental Protocol: Small-Scale Solvent Screening for Recrystallization
-
Place ~20-30 mg of your crude solid into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature (start with solvents from Table 1).
-
If the compound dissolves readily at room temperature, the solvent is unsuitable for single-solvent recrystallization.
-
If the compound is insoluble, heat the tube gently (e.g., in a warm water bath). If it dissolves when hot, it is a promising candidate.
-
Allow the hot solution to cool slowly to room temperature, then in an ice bath. Observe for crystal formation.
-
For binary systems (e.g., Ethyl Acetate/Hexanes), dissolve the compound in a minimum amount of the "good" solvent (ethyl acetate) and add the "poor" solvent (hexanes) dropwise until turbidity (cloudiness) persists. Gently warm to redissolve, then cool slowly.
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent System | Type | Rationale & Comments |
|---|---|---|
| Isopropanol/Water | Binary | Isopropanol dissolves the ester; water acts as the anti-solvent. Often yields good crystals. |
| Ethyl Acetate/Hexanes | Binary | A classic choice for moderately polar compounds. Dissolve in minimal hot ethyl acetate, add hexanes. |
| Toluene | Single | Can be effective if impurities are significantly more or less polar. |
| Ethanol | Single | A common solvent for related isoxazole carboxylic acids and may work for the ester.[2] |
Q4: Recrystallization failed to remove a key impurity. When is it necessary to move to column chromatography?
Column chromatography is necessary when:
-
Recrystallization is ineffective, often because the impurity has very similar solubility properties and co-crystallizes with the product.
-
The crude product is an oil or wax that cannot be crystallized.
-
Multiple impurities are present with varying polarities.
Silica gel is the standard stationary phase, separating compounds based on their polarity. More polar compounds interact more strongly with the silica and elute later.
Q5: What are the common pitfalls when using silica gel chromatography for this compound, and how can they be mitigated?
The primary challenge with isoxazole esters on silica gel is their potential for degradation. The acidic nature of standard silica gel can catalyze hydrolysis of the ester back to the carboxylic acid.[3] This leads to streaking on TLC plates, broad elution profiles, and low recovery.
Troubleshooting & Mitigation Strategies:
-
Problem: Tailing/streaking on the TLC plate. This often indicates interaction with acidic silanol groups.
-
Solution: Deactivate the silica gel. This can be done by preparing the column slurry with the eluent containing a small amount of a neutralizer like triethylamine (~0.5-1% v/v). Alternatively, using neutral alumina as the stationary phase can prevent degradation.[3]
-
-
Problem: Low mass recovery. The product may be irreversibly adsorbed onto the silica gel or degrading during the run.
-
Solution: In addition to deactivation, work quickly. Do not let the compound sit on the column for an extended period. Use a slightly more polar solvent system than initially planned to accelerate elution.
-
-
Problem: Co-elution with an impurity.
-
Solution: Optimize the eluent system. A common mobile phase for esters is a gradient of ethyl acetate in hexanes or petroleum ether.[4] Test various ratios using TLC to achieve a baseline separation between your product and the impurity. An ideal Rf value for the product is between 0.25 and 0.40.
-
Q6: Is distillation a viable purification method?
Yes, but with significant caveats. While some patents suggest avoiding distillation for related ethyl esters due to potential degradation, short-path vacuum distillation (like using a Kugelrohr apparatus) can be effective, especially for removing non-volatile baseline impurities.[5][6]
The key is to use a high vacuum (<1 mmHg) to lower the boiling point and minimize thermal stress on the molecule. Prolonged heating should be avoided. This method is generally reserved for situations where chromatography is impractical (e.g., very large scale) and the impurities are non-volatile.
Part 2: Purification Workflow & Detailed Protocols
The following workflow provides a logical path for purifying your crude this compound.
Purification Strategy Workflow
Caption: Decision tree for selecting a purification method.
Protocol 1: Recrystallization
-
Solvent Selection: Using the screening method in Q3, identify a suitable solvent system (e.g., Isopropanol/Water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (Isopropanol) required to fully dissolve the solid. Ensure dissolution is complete.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this cooling period to encourage the formation of large crystals.
-
Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize product precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system (e.g., 20% Ethyl Acetate in Hexanes) by TLC. The target compound should have an Rf of ~0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often results in better separation.
-
Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Apply positive pressure (air or nitrogen) to achieve a solvent flow rate of approximately 2 inches/minute.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Drying: Place the resulting product under high vacuum to remove any final traces of solvent.
Part 3: Advanced Troubleshooting
Even with optimized protocols, challenges can arise. This section provides a framework for diagnosing and solving persistent issues.
Troubleshooting Low Recovery After Chromatography
Caption: A logical guide for diagnosing low recovery from silica gel columns.
Table 2: Common Impurities and Their Removal
| Impurity | Likely Source | Identification (¹H NMR) | Recommended Removal Method |
| Isoxazole-4-carboxylic acid | Incomplete reaction or hydrolysis | Broad singlet (acid proton) >10 ppm; absence of methyl ester singlet ~3.9 ppm. | Aqueous wash with sat. NaHCO₃ solution, followed by recrystallization or chromatography. |
| Starting materials (e.g., ethyl acetoacetate) | Incomplete reaction | Signals corresponding to known starting materials. | Column chromatography. |
| High-boiling point solvents (e.g., DMF, DMSO) | Reaction solvent | Characteristic solvent peaks in NMR. | High vacuum drying, potentially with gentle heating if the compound is stable. |
| Isomeric byproducts | Non-selective synthesis | Complex aromatic region or multiple methyl ester signals.[5] | Careful column chromatography; may require multiple columns or preparative HPLC. |
Part 4: Stability and Storage
Q7: How should I store my purified this compound?
To prevent degradation, particularly hydrolysis, proper storage is critical.
-
Short-Term: Store in a tightly sealed vial in a refrigerator (2-8 °C).
-
Long-Term: For extended storage, storing under an inert atmosphere (nitrogen or argon) in a freezer (-20 °C) is recommended.[7]
-
Handling: Always handle the material in a dry environment and minimize its exposure to atmospheric moisture.
By applying these principles and protocols, you will be well-equipped to purify this compound to the high degree of purity required for your research and development endeavors.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Gopalan, A. S., & Jacobs, H. K. (2003). U.S. Patent No. US20030139606A1. Google Patents.
- Gopalan, A. S., & Jacobs, H. K. (2003). Patent No. WO2003042193A1. Google Patents.
- ElectronicsAndBooks. (n.d.). 5-Methylisoxazole-4-carboxylic acid.
- Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140.
- PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information.
- McMurry, J. E. (1973). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Organic Syntheses, 53, 70.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- The Royal Society of Chemistry. (n.d.). Supporting information.
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting the Synthesis of Isoxazole-4-Carboxylic Acid Methyl Ester
Introduction: The isoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals such as the anti-inflammatory drug Leflunomide and the antibiotic Sulfamethoxazole.[1][2] The synthesis of specific derivatives like isoxazole-4-carboxylic acid methyl ester, a key building block, is a common task for researchers in drug development. However, the synthesis is often plagued by challenges, primarily the formation of side products that complicate purification and reduce yields.
This guide provides field-proven insights and troubleshooting strategies to address the most common side reactions encountered during the synthesis of this compound. We will move beyond simple procedural lists to explain the causality behind these issues, empowering you to optimize your experimental outcomes.
Section 1: Understanding the Core Synthesis Pathways
Two primary strategies dominate the synthesis of the isoxazole ring: the condensation of a 1,3-dicarbonyl compound with hydroxylamine and the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[2][3] Understanding the fundamentals of your chosen route is the first step in effective troubleshooting.
Caption: High-level overview of the two main synthetic routes to the isoxazole core.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered in the synthesis of this compound in a practical question-and-answer format.
Q1: My reaction is producing a mixture of regioisomers. How can I improve the selectivity?
A1: This is the most frequent challenge, especially when using an unsymmetrical 1,3-dicarbonyl precursor in a Claisen-type condensation.[1] The formation of two different regioisomers (e.g., 3-methyl-5-substituted vs. 5-methyl-3-substituted) occurs because hydroxylamine can attack either of the two non-equivalent carbonyl groups. Regioselectivity is governed by a delicate balance of steric and electronic factors, which can be manipulated to favor the desired product.[3]
Troubleshooting Workflow for Regioisomerism:
Caption: Decision-making flowchart for addressing regioselectivity issues.
Data-Driven Strategies for Regiocontrol:
| Strategy | Action | Rationale |
| pH Adjustment | Run the reaction under acidic conditions (e.g., using hydroxylamine hydrochloride without excess base). | Protonation of the carbonyl groups alters their relative electrophilicity. The more basic carbonyl is preferentially protonated, deactivating it towards nucleophilic attack and directing the hydroxylamine to the other carbonyl. |
| Solvent Modification | Screen different solvents, such as ethanol, methanol, or acetonitrile.[3] | Solvent polarity can influence the stability of intermediates and transition states in the cyclization pathway, thereby favoring one regioisomeric outcome over the other.[3] |
| Substrate Modification | Convert the 1,3-dicarbonyl to a β-enamino diketone before reacting with hydroxylamine.[1] | The enamine functionality provides excellent regiochemical control, often leading to a single isomer under mild conditions. This is a highly effective but adds an extra synthetic step.[1][4] |
| Lewis Acid Catalysis | Introduce a Lewis acid like BF₃·OEt₂.[3] | The Lewis acid can coordinate to one of the carbonyls, increasing its electrophilicity and directing the initial attack of hydroxylamine, thus controlling the regiochemical outcome. |
Q2: I'm observing significant hydrolysis of my methyl ester to the carboxylic acid. How can I prevent this?
A2: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions that may be present during the reaction or, more commonly, during the aqueous workup.[5][6] Prolonged exposure to strong acids or bases, especially at elevated temperatures, will inevitably lead to the formation of the corresponding carboxylic acid as a major byproduct.[5]
Key Prevention Strategies:
-
Control Reaction pH: If possible, run the isoxazole formation under near-neutral or mildly acidic conditions. If a base is required, use a stoichiometric amount rather than a large excess.
-
Minimize Water: Ensure all solvents and reagents are dry, as water is a necessary reactant for hydrolysis.
-
Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time, as this increases the window for potential hydrolysis. Monitor the reaction by TLC.
-
Refine the Workup Protocol: This is the most critical step.
-
Avoid strong aqueous bases (like NaOH or KOH washes) if possible. Use a milder base like aqueous sodium bicarbonate (NaHCO₃) for neutralization, and perform the wash quickly at low temperatures (0-5 °C).
-
If an acid wash is needed, use a dilute solution (e.g., 1N HCl) and perform it rapidly, again at low temperatures.[7]
-
Prioritize extraction into an organic solvent and subsequent drying over anhydrous sodium or magnesium sulfate to remove water promptly.
-
Optimized Workup Protocol to Minimize Hydrolysis:
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Quench the reaction by adding cold, deionized water.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers and wash sequentially with:
-
A cold, saturated aqueous solution of NaHCO₃ (if the reaction was acidic).
-
Cold, saturated aqueous brine.
-
-
Dry the organic layer immediately and thoroughly over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent in vacuo at a moderate temperature (<40 °C).
Q3: My yield is low due to suspected product degradation. What are the common degradation pathways?
A3: The isoxazole ring itself, while aromatic, possesses a relatively weak N-O bond that can be cleaved under certain conditions, leading to ring-opening and subsequent degradation.[3]
Potential Causes of Degradation:
-
Reductive Cleavage: Standard catalytic hydrogenation conditions (e.g., H₂/Pd) can cleave the N-O bond.[3] If you are performing a reduction on another part of the molecule, this inherent instability must be considered.
-
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening when exposed to strong bases, especially at elevated temperatures.[3] This is another reason to avoid harsh basic conditions during reaction or workup.
-
Photochemical Instability: UV irradiation can induce rearrangement of the isoxazole ring, potentially to an oxazole intermediate.[2] Ensure reactions are shielded from direct, high-intensity light.
-
Decarboxylation: If the methyl ester is first hydrolyzed to the carboxylic acid, this acid can undergo decarboxylation (loss of CO₂) upon heating.[8] This is a secondary degradation pathway that results from the initial hydrolysis side reaction.
Caption: Overview of common side reactions and degradation pathways.
Q4: (For 1,3-Dipolar Cycloaddition) I'm isolating a furoxan byproduct. What is it and how do I avoid it?
A4: This issue is specific to the 1,3-dipolar cycloaddition route. The key intermediate, a nitrile oxide, is highly reactive and prone to dimerization to form a stable furoxan (1,2,5-oxadiazole-2-oxide) if it does not react with the alkyne dipolarophile quickly enough.[3]
Mitigation Strategies for Furoxan Formation:
-
In Situ Generation: The most effective method is to generate the nitrile oxide in situ in the presence of the alkyne. This ensures the concentration of free nitrile oxide is always low, maximizing the probability of it reacting with your alkyne rather than another nitrile oxide molecule.
-
Slow Addition: Slowly add the nitrile oxide precursor (e.g., an oxime and an oxidant, or a hydroximoyl chloride and a base) to the reaction flask containing the alkyne. This maintains the principle of low nitrile oxide concentration.[3]
-
Concentration & Stoichiometry: Ensure the alkyne is present in a slight excess and at a sufficient concentration to act as an efficient trap for the generated nitrile oxide.
Section 3: Reference Protocol for Regioselective Synthesis
This protocol utilizes a β-enamino ester intermediate to achieve high regioselectivity, a method proven to minimize the formation of isomeric impurities.[1]
Step 1: Synthesis of Methyl 3-(dimethylamino)-2-penten-4-onoate
-
To a solution of methyl acetoacetate (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 eq).
-
Heat the mixture to reflux for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Allow the mixture to cool to room temperature and remove the solvent under reduced pressure to yield the crude β-enamino ester, which can often be used in the next step without further purification.
Step 2: Cyclization to Methyl 3,5-dimethylisoxazole-4-carboxylate
-
Dissolve the crude β-enamino ester (1.0 eq) in absolute ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor for the formation of the product by TLC.
-
After completion, cool the reaction to room temperature and evaporate the ethanol in vacuo.
-
Perform the "Optimized Workup Protocol" as described in Q2 to isolate the crude product.
-
Purify the crude material by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.[3]
References
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. [Link]
- Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. (n.d.). ResearchGate.
- 3-ethylamino-5-methyl-isoxazole-4-carboxylic acid ethyl ester. (2025). ChemSynthesis. [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (n.d.). PMC - NIH.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).
- How to hydrolyze ester in presence of isoxazole moiety? (2017).
- Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. (n.d.). PrepChem.com.
- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxyl
- Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine. (n.d.). ResearchGate.
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate.
- Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. (n.d.). ResearchGate.
- Synthesis, regioisomerism and characterization of unsymmetrical alkenyl-terminated isoxazole liquid crystals. (2025).
- Methyl ester hydrolysis. (n.d.). ChemSpider SyntheticPages.
- A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYL
- Isoxazole. (n.d.). Wikipedia.
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central.
- Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomeriz
- 5-Methylisoxazole-4-carboxylic acid. (n.d.). ResearchGate.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022). Semantic Scholar. [Link]
Sources
- 1. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoxazole - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Isoxazole-4-Carboxylic Acid Methyl Ester
Welcome to the technical support center for the synthesis of isoxazole-4-carboxylic acid methyl ester and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Isoxazoles are key components in many pharmaceuticals, including leflunomide and parecoxib, making their efficient synthesis a critical task.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on improving reaction yield and purity. The advice herein is grounded in established chemical principles and field-proven experience.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing both solutions and the underlying scientific rationale.
Problem 1: Low or No Yield of the Desired Isoxazole Product
Question: My reaction has resulted in a very low yield, or I have failed to isolate any of the target this compound. What are the potential causes and how can I troubleshoot this?
Answer: Low or nonexistent yield is a frequent but solvable issue that typically points to problems with starting materials, reaction conditions, or the stability of key intermediates. A systematic approach is crucial for diagnosis.
Causality and Solutions:
-
Integrity of Starting Materials:
-
β-Ketoester Quality: The primary starting material, a substituted β-ketoester, is susceptible to degradation. Ensure its purity via NMR or LC-MS before use. For instance, in the common synthesis of 5-methylisoxazole-4-carboxylate, ethyl ethoxymethyleneacetoacetic ester is used.[3][4] This precursor must be of high quality. The reactivity of 1,3-dicarbonyl compounds can also be affected by their keto-enol tautomerism.
-
Hydroxylamine Reactivity: Hydroxylamine is typically used as its hydrochloride salt (NH₂OH·HCl) and requires a base to liberate the free hydroxylamine.[5] Ensure the hydroxylamine hydrochloride is dry and that the base is added correctly. The stability of the free hydroxylamine can be a factor; generating it in situ is standard practice.
-
-
Suboptimal Reaction Conditions:
-
pH Control: The pH of the reaction is critical. In the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine, the initial imine formation is often favored under slightly acidic conditions, while the subsequent cyclization and dehydration can be influenced by pH.[5][6] Incorrect pH can stall the reaction or promote side reactions.
-
Temperature and Reaction Time: Isoxazole formation can be sensitive to temperature. Insufficient heat may lead to low conversion rates. Conversely, excessively high temperatures or prolonged reaction times can cause decomposition of the starting materials or the final product.[7] Monitor the reaction by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.
-
Solvent Choice: The solvent can significantly impact the reaction. Alcohols like ethanol are commonly used as they are effective at dissolving both the starting materials and intermediates.[8][9] In some cases, aqueous or biphasic systems have been used successfully.[10]
-
-
Workup and Isolation:
-
Product Solubility: Ensure you are using an appropriate extraction solvent. This compound has moderate polarity; ethyl acetate is often a good choice for extraction.
-
Product Stability: The isoxazole ring's N-O bond can be labile and susceptible to cleavage under harsh conditions, such as strongly acidic or basic workups, or during certain purification steps.[7][11] It is advisable to use mild workup procedures.
-
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
Problem 2: Formation of an Undesired Regioisomer
Question: My reaction is producing a mixture of isoxazole regioisomers (e.g., 3-methyl- vs. 5-methyl-isoxazole). How can I improve the regioselectivity?
Answer: Regioisomer formation is a classic challenge in isoxazole synthesis, arising from the reaction of an unsymmetrical 1,3-dicarbonyl compound with hydroxylamine.[7] The two carbonyl groups of the dicarbonyl compound have different reactivities, and hydroxylamine can attack either one, leading to two different products.
Causality and Solutions:
-
Steric and Electronic Effects: The regioselectivity is governed by the relative steric hindrance and electronic properties of the two carbonyl groups. The more electrophilic (less hindered) carbonyl is generally attacked first by the amino group of hydroxylamine.
-
Controlling the Reaction Pathway:
-
Modify the Substrate: One of the most effective methods is to use a starting material where the reactivity of the two carbonyls is highly differentiated. For example, using a β-enamino diketone derivative or an ethoxymethylene-protected compound can direct the reaction pathway.[3][7] The synthesis of Leflunomide often starts with ethyl ethoxymethyleneacetoacetic ester to prevent the formation of the isomeric impurity, ethyl 3-methylisoxazole-4-carboxylate.[4]
-
Adjust pH: The pH can influence which carbonyl is more reactive. Acidic conditions can protonate one carbonyl preferentially, activating it for attack. Experimenting with different bases (e.g., sodium acetate, sodium carbonate, potassium carbonate) or running the reaction under slightly acidic conditions can favor the formation of one isomer.[3][7][12]
-
Solvent Effects: The polarity of the solvent can influence the transition states leading to the different isomers.[7] Screening solvents like ethanol, methanol, acetonitrile, or aqueous mixtures may improve regioselectivity.
-
| Parameter | Effect on Regioselectivity | Rationale |
| Substrate | High | Using a pre-functionalized substrate like an enamine or enol ether blocks one reaction pathway. |
| pH / Base | Medium | Can alter the nucleophilicity of hydroxylamine and the electrophilicity of the carbonyls. |
| Solvent | Low to Medium | Can stabilize one transition state over the other through differential solvation. |
| Temperature | Low | Lower temperatures can amplify small differences in activation energy between the two pathways. |
Problem 3: Difficulty in Product Purification
Question: I am struggling to purify my this compound. Column chromatography is not giving good separation from byproducts or the starting material.
Answer: Purification can be challenging due to the presence of regioisomers with similar polarities, unreacted starting materials, or byproducts.[7]
Purification Strategies:
-
Column Chromatography Optimization:
-
Solvent System Screening: Do not rely on a single solvent system. Use TLC to systematically screen different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Sometimes, adding a small amount (~0.5%) of acetic acid (for acidic compounds) or triethylamine (for basic impurities) can dramatically improve separation.
-
Silica Gel Choice: Ensure you are using silica gel of the appropriate mesh size for your separation needs.
-
-
Recrystallization:
-
If your product is a solid, recrystallization is a powerful purification technique. Test a range of solvents and solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes, toluene) to find conditions that yield high-purity crystals.
-
-
Acid-Base Extraction:
-
Carboxylic acid impurities can be removed by washing the organic solution with a weak base (e.g., saturated sodium bicarbonate solution). Conversely, basic impurities can be removed with a dilute acid wash (e.g., 1M HCl). Be cautious, as the isoxazole ring itself can be sensitive to strong acids or bases.[7][13]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent method is the cyclocondensation reaction between hydroxylamine and a suitable β-ketoester.[5] For example, ethyl 5-methylisoxazole-4-carboxylate is synthesized by reacting ethyl ethoxymethyleneacetoacetic ester with hydroxylamine.[3][4] This approach is widely used due to the commercial availability of the starting materials and generally good yields. The subsequent hydrolysis of the ester to the carboxylic acid, followed by re-esterification to the methyl ester if needed, are standard transformations.[8]
Caption: Generalized mechanism for isoxazole synthesis from a β-ketoester.
Q2: My isoxazole product seems to be decomposing during workup or storage. Why is this happening?
A2: The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be cleaved under certain conditions.[7][11]
-
Strongly Basic Conditions: Strong bases can promote ring-opening reactions.
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond.
-
Photochemical Conditions: Some isoxazole derivatives are sensitive to UV light and can undergo rearrangement.[7] If you suspect decomposition, use milder workup conditions, avoid strong acids and bases, and store the final compound protected from light in a cool, dark place.
Q3: Are there any modern or "green" synthetic methods available for this synthesis?
A3: Yes, there is growing research into more sustainable synthetic methods. Ultrasound-assisted synthesis has been shown to accelerate the reaction, improve yields, and reduce reaction times for isoxazole formation, often in greener solvents like water or ethanol-water mixtures.[14] These methods leverage acoustic cavitation to enhance mass transfer and reaction rates.[14]
Appendix: Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-Methylisoxazole-4-Carboxylate
This protocol is adapted from established procedures for the synthesis of the core isoxazole ring structure.[3][4]
Materials:
-
Ethyl ethoxymethyleneacetoacetic ester
-
Hydroxylamine sulfate or hydrochloride
-
Sodium acetate or potassium carbonate
-
Ethanol
-
Water
-
Ethyl acetate (for extraction)
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine sulfate (1.1 eq.) and sodium acetate (2.2 eq.) in a mixture of ethanol and water.
-
Addition of Reactant: Cool the solution to 0-5 °C in an ice bath. Slowly add ethyl ethoxymethyleneacetoacetic ester (1.0 eq.) to the stirred solution, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Workup: Once the starting material is consumed, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add water and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 5-methylisoxazole-4-carboxylate.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation if required.
Protocol 2: Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid
Procedure:
-
Saponification: Dissolve the ethyl 5-methylisoxazole-4-carboxylate (1.0 eq.) in a mixture of ethanol and water. Add potassium hydroxide (1.2 eq.) and stir the mixture at room temperature for 2 hours, then at reflux for an additional 2 hours.[8]
-
Acidification: After cooling, evaporate the ethanol in vacuo. Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated HCl until the pH is ~2-3.
-
Isolation: The carboxylic acid product will precipitate as a solid. Filter the solid, wash it thoroughly with cold water, and dry it under vacuum to obtain 5-methylisoxazole-4-carboxylic acid.[8][15]
References
- Construction of Isoxazole ring: An Overview. (n.d.). Nano Biomedicine and Engineering.
- Cyclocondensation pathways for the synthesis of isoxazole scaffolds. (n.d.). ResearchGate.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central.
- Isoxazole synthesis 54 by consecutive three-component alkynylation–cyclocondensation sequence. (n.d.). ResearchGate.
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (n.d.). MDPI.
- synthesis of isoxazoles. (2019, January 19). YouTube.
- Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. (n.d.). PrepChem.com.
- Synthesis and Characterization of Isomeric Methylphenylisoxazole-4-carboxylic Acids. (1962). Journal of Organic Chemistry.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (n.d.). Beilstein Journals.
- On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole. (n.d.). CoLab.
- Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. (n.d.). Google Patents.
- Reaction of β-dimethylaminovinyl ketones with hydroxylamine: A simple and useful method for synthesis of 3- and 5-substituted isoxazoles. (2008). ResearchGate.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI.
- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
- Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). PubMed.
- Challenges associated with isoxazole directed C−H activation. (n.d.). ResearchGate.
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). PubMed Central.
- 5-Methylisoxazole-4-carboxylic acid. (2004). ResearchGate.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022). Semantic Scholar.
- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022). National Institutes of Health.
- Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (n.d.). Google Patents.
- Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. (2022). PubMed Central.
- General procedures for the purification of Carboxylic acids. (n.d.). Chempedia - LookChem.
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Technical Support Center: A Troubleshooting Guide for Reactions of Isoxazole-4-Carboxylic Acid Methyl Ester
Welcome to the Technical Support Center for isoxazole-4-carboxylic acid methyl ester reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and functionalization of this important heterocyclic building block. As a versatile scaffold in medicinal chemistry, understanding its reactivity and potential pitfalls is crucial for successful experimental outcomes.[1] This document provides in-depth, experience-driven advice in a question-and-answer format to directly address specific issues you may face at the bench.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Synthesis of the Isoxazole Core
Question 1: My synthesis of this compound is resulting in a low yield and a mixture of regioisomers. What are the likely causes and how can I improve this?
Low yields and poor regioselectivity are common hurdles in isoxazole synthesis, particularly in methods like 1,3-dipolar cycloadditions or Claisen-type condensations.[2] The root causes often lie in the stability of intermediates, reaction conditions, and the nature of the starting materials.
Underlying Causes & Solutions:
-
Purity and Stability of Starting Materials: Ensure the integrity of your precursors. For instance, in 1,3-dipolar cycloadditions, nitrile oxides are prone to dimerization to form furoxans, which reduces the amount of reactant available for the desired cycloaddition.[2]
-
Expert Tip: Generate the nitrile oxide in situ in the presence of the dipolarophile (the alkyne component). Slow addition of the nitrile oxide precursor (e.g., an aldoxime) to the reaction mixture can also minimize dimerization.[2]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and pH can significantly influence the reaction outcome.
-
Temperature Control: Insufficient heat may lead to low conversion, while excessive temperatures can cause decomposition of starting materials or the product.[3]
-
Solvent Polarity: The polarity of the solvent can affect the regioselectivity of the cycloaddition. It is advisable to screen a range of solvents (e.g., ethanol, methanol, acetonitrile) to find the optimal conditions for your specific substrates.[2]
-
pH Adjustment: In Claisen-type syntheses using a 1,3-dicarbonyl compound and hydroxylamine, the pH can influence which carbonyl group is more reactive, thereby affecting the regioselectivity. Acidic conditions often favor one regioisomer over the other.[2]
-
-
Formation of Isomeric Impurities: In some synthetic routes, the formation of the isomeric ethyl-3-methylisoxazole-4-carboxylate can occur.[4] Careful control of reaction temperature and the choice of base can help minimize the formation of this impurity.[4][5]
Troubleshooting Workflow for Low Yield in Isoxazole Synthesis:
Caption: A decision-making flowchart for troubleshooting low yields and regioselectivity in isoxazole synthesis.
Category 2: Reactions at the Ester Functional Group
Question 2: I am having trouble hydrolyzing the methyl ester of my isoxazole-4-carboxylic acid to the corresponding carboxylic acid. The reaction is either incomplete or I am seeing decomposition of my product. What should I do?
Hydrolysis of the methyl ester is a standard transformation, but the stability of the isoxazole ring must be considered. Both acidic and basic conditions can be employed, but each has its own set of potential issues.
Troubleshooting Ester Hydrolysis:
| Condition | Potential Issues | Recommended Solutions |
| Basic Hydrolysis (e.g., LiOH, NaOH, KOH) | - Incomplete Reaction: Steric hindrance around the ester can slow down the reaction. - Product Decomposition: The isoxazole ring, particularly the weak N-O bond, can be susceptible to cleavage under strongly basic conditions, especially with prolonged reaction times or elevated temperatures.[1][2] | - Increase Temperature: Gently heating the reaction mixture can often drive the hydrolysis to completion.[6] - Choice of Base: Lithium hydroxide (LiOH) is often a good choice as it is less harsh than NaOH or KOH. - Monitor Closely: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and avoid unnecessarily long reaction times.[1] |
| Acidic Hydrolysis (e.g., HCl, H₂SO₄) | - Reversibility: Acid-catalyzed hydrolysis is a reversible process.[7] - Product Decomposition: Prolonged exposure to strong acid at high temperatures can lead to side reactions or degradation.[4] | - Use Excess Water: A large excess of water is necessary to push the equilibrium towards the carboxylic acid product.[7] - Controlled Conditions: A mixture of acetic acid and HCl or aqueous sulfuric acid at a controlled temperature can be effective.[4][8] For example, using 60% aqueous H₂SO₄ and continuously distilling off the ethanol byproduct can lead to higher yields and shorter reaction times.[4] |
Protocol for Base-Mediated Hydrolysis of this compound:
-
Dissolve the isoxazole ester in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Add an aqueous solution of LiOH (typically 1.5 to 3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and carefully acidify with a dilute acid, such as 10% citric acid or 1N HCl, to a pH of ~3-4.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the carboxylic acid.[1]
Question 3: My amide coupling reaction between isoxazole-4-carboxylic acid and an amine is giving a low yield. What are the best coupling agents to use and what conditions should I try?
Low yields in amide coupling reactions can be due to inefficient activation of the carboxylic acid, side reactions, or steric hindrance. The choice of coupling agent and reaction conditions is critical.
Recommended Coupling Strategies:
-
Carbodiimide-based Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or Hydroxybenzotriazole (HOAt) are commonly used and effective. The additive helps to suppress racemization (if applicable) and improve reaction efficiency.
-
Phosphonium-based Coupling: Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) are also very effective, particularly for more challenging couplings.
-
Acid Chloride Formation: A two-step approach where the carboxylic acid is first converted to the more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the amine, can be very effective.[4] This method is often high-yielding but requires careful handling of the reactive acid chloride intermediate.
Troubleshooting Workflow for Amide Coupling:
Caption: A troubleshooting guide for low-yielding amide coupling reactions.
Category 3: Stability and Purification
Question 4: My isoxazole product seems to be decomposing during the workup or purification. Why is this happening and how can I prevent it?
The isoxazole ring, while generally stable, possesses a labile N-O bond that can be cleaved under certain conditions.[1][2] Understanding these sensitivities is key to preserving your product.
Conditions Leading to Isoxazole Ring Decomposition:
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂ over Palladium on carbon) is a known method for the reductive cleavage of the isoxazole ring, often yielding β-enamino-ketoesters.[1] If your synthetic route involves a reduction step, be aware of this potential side reaction.
-
Strongly Basic Conditions: As mentioned in the hydrolysis section, strong bases can induce ring-opening.[2] During workup, avoid prolonged exposure to strong aqueous bases.
-
Photochemical Conditions: UV irradiation can cause the isoxazole ring to rearrange to an oxazole.[1][9] If your compound is light-sensitive, protect it from light during the reaction and purification.
-
Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[2][10]
Preventative Measures:
-
Use Milder Workup Procedures: Avoid strongly acidic or basic washes if possible. Use milder alternatives like saturated sodium bicarbonate solution instead of strong NaOH.
-
Protect from Light: If you suspect photosensitivity, wrap your reaction flask and chromatography column in aluminum foil.
-
Avoid High Temperatures: During purification by column chromatography, avoid excessively high temperatures when removing the solvent under reduced pressure.
Question 5: I am struggling to purify my this compound derivative. What are some effective purification strategies?
Purification of isoxazole derivatives can be challenging due to the presence of closely related impurities, such as regioisomers or byproducts with similar polarities.[2]
Effective Purification Techniques:
-
Column Chromatography: This is the most common method.
-
Systematic Solvent Screening: Before running a large-scale column, perform a systematic screen of different solvent systems using TLC to find the conditions that provide the best separation. A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
Solvent Modifiers: Sometimes, adding a small amount of a third solvent or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can significantly improve separation.[2]
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for obtaining high-purity material.
-
Solvent Selection: Experiment with different solvent systems to induce crystallization. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when heated. Common choices include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.
-
References
- Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid. (n.d.). PrepChem.com.
- pH and temperature stability of the isoxazole ring in leflunomide. (n.d.). ResearchGate.
- Synthesis and Characterization of Isomeric Methylphenylisoxazole-4-carboxylic Acids. (1962). Journal of Organic Chemistry.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
- Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013). Molecules.
- Structure and stability of isoxazoline compounds. (n.d.). ResearchGate.
- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
- A General Synthesis of 4-Isoxazolecarboxylic Acids. (1973). Journal of the American Chemical Society.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central.
- Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2013).
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). Repozytorium UR.
- Isoxazole. (n.d.). Wikipedia.
- Challenges associated with isoxazole directed C−H activation. (n.d.). ResearchGate.
- 3-(1-Aminoalkyl)isoxazole-4-carboxylic acids as peptide bond replacements. (n.d.). ResearchGate.
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
- An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2022).
- Construction of Isoxazole ring: An Overview. (2024).
- An unexpected transformation by reduction of isoxazolines. (n.d.). ResearchGate.
- 58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS. (n.d.). ResearchGate.
- Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. (2021). The Journal of Organic Chemistry.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022).
- Heterocyclic Compounds. (n.d.). Michigan State University Department of Chemistry.
- Reductive ring opening of isoxazoles with Mo(CO)
- This compound. (n.d.). PubChem.
- Ester to Acid - Common Conditions. (n.d.). Organic Chemistry Portal.
- 3-ethylamino-5-methyl-isoxazole-4-carboxylic acid ethyl ester. (n.d.). ChemSynthesis.
- 5-Methylisoxazole-4-carboxylic acid. (2009).
- Synthesis of N-Heterocycles. (n.d.). Organic Chemistry Portal.
- Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
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Technical Support Center: Purification of Isoxazole-4-Carboxylic Acid Methyl Ester
Welcome to the Technical Support Center for the purification of isoxazole-4-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges during the purification of this important heterocyclic compound. Our goal is to equip you with the knowledge to diagnose issues in your purification workflow and implement effective solutions.
Introduction: The Challenge of Purity
This compound is a key building block in the synthesis of various pharmacologically active molecules.[1][2] Its purity is paramount to ensure the desired outcome of subsequent reactions and the integrity of the final product. Impurities can arise from starting materials, side reactions during synthesis, or degradation.[3][4][5] This guide will walk you through the common impurities encountered and provide robust protocols for their removal.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities include:
-
Unreacted starting materials: Such as ethyl acetoacetate, triethyl orthoformate, or hydroxylamine hydrochloride.[3]
-
Isomeric byproducts: The formation of the isomeric ethyl 3-methylisoxazole-4-carboxylate is a known side reaction.[4]
-
Hydrolysis product: The corresponding isoxazole-4-carboxylic acid can form if water is present during the reaction or workup.[3][6]
-
Solvent residues: Residual solvents from the reaction or extraction steps.
-
Byproducts from side reactions: Complex side reactions can lead to a variety of other impurities.[3][4]
Q2: What analytical techniques are best for identifying and quantifying impurities in my sample?
A2: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying the main compound and its impurities.[7][8][9]
-
Mass Spectrometry (MS): Used for determining the molecular weight of the compound and its impurities, often coupled with HPLC (LC-MS).[7][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is crucial for identifying unknown impurities.[7][10]
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the impurity profile.[8][11][12]
Troubleshooting Guides
This section provides step-by-step guidance to resolve specific issues you may encounter during the purification of this compound.
Issue 1: My final product shows the presence of the corresponding carboxylic acid.
Possible Cause: Hydrolysis of the methyl ester has occurred. This can happen due to the presence of water and either acidic or basic conditions during the reaction workup or purification.[3][6]
Solution: Anhydrous Workup and Purification
-
Expertise & Experience: The ester linkage in this compound is susceptible to hydrolysis. It is crucial to minimize contact with water, especially at elevated temperatures or in the presence of acid or base catalysts.
-
Trustworthiness: This protocol is designed to rigorously exclude water, thereby preventing further hydrolysis and ensuring the integrity of the ester.
Protocol: Anhydrous Extraction
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acid, followed by a wash with brine to remove the bulk of the water.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure.
Diagram: Anhydrous Workup Workflow
Caption: Workflow for an anhydrous extraction to prevent ester hydrolysis.
Issue 2: My purified product contains an isomeric impurity.
Possible Cause: The synthesis has produced the ethyl 3-methylisoxazole-4-carboxylate isomer alongside the desired product.[4] These isomers often have very similar polarities, making them difficult to separate.
Solution: Chromatographic Separation
-
Expertise & Experience: Isomers with similar polarities pose a significant purification challenge. Column chromatography with an optimized solvent system is the most effective method for their separation.[7][11]
-
Trustworthiness: This protocol relies on systematic solvent screening using TLC to develop a robust column chromatography method for isomer separation.
Protocol: Optimized Flash Column Chromatography
-
TLC Analysis: Use Thin Layer Chromatography (TLC) to screen various solvent systems. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[11] The goal is to find a solvent system that provides the largest difference in Rf values between the two isomers.
-
Column Preparation: Pack a silica gel column with the chosen solvent system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.
-
Elution: Run the column with the optimized solvent system, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure desired product.
-
Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: Solvent System Optimization for Isomer Separation
| Solvent System (v/v) | Rf (Desired Isomer) | Rf (Isomeric Impurity) | ΔRf |
| Hexane:Ethyl Acetate (4:1) | 0.45 | 0.50 | 0.05 |
| Hexane:Ethyl Acetate (9:1) | 0.20 | 0.28 | 0.08 |
| Toluene:Ethyl Acetate (19:1) | 0.30 | 0.42 | 0.12 |
| Dichloromethane | 0.60 | 0.65 | 0.05 |
Note: These are example values. Actual Rf values will depend on the specific isomers and TLC conditions.
Diagram: Logic for Column Chromatography Optimization
Sources
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- 2. mdpi.com [mdpi.com]
- 3. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
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Technical Support Center: Troubleshooting the Scale-Up of Isoxazole-4-Carboxylic Acid Methyl Ester Production
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of isoxazole-4-carboxylic acid methyl ester. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges encountered when transitioning this synthesis from the laboratory bench to pilot or production scale. Our focus is on providing practical, experience-driven advice grounded in chemical principles to ensure a safe, efficient, and reproducible process.
The synthesis of this compound, a valuable building block in pharmaceutical development, is most commonly achieved via a multi-step sequence involving the formation of an activated 1,3-dicarbonyl equivalent followed by cyclocondensation with a hydroxylamine source. A prevalent industrial route involves reacting ethyl acetoacetate with triethyl orthoformate to generate ethyl ethoxymethyleneacetoacetate, which is then cyclized with hydroxylamine sulfate.[1][2] This guide will address issues arising from this synthetic strategy and its common variations.
Part 1: Foundational Safety - Reagent Handling at Scale
Scaling up any chemical process magnifies the inherent risks of its reagents. For this synthesis, hydroxylamine presents the most significant safety challenge. Understanding and mitigating these risks is paramount.
Q: What are the primary safety hazards associated with using hydroxylamine salts (e.g., sulfate) at an industrial scale, and how can they be mitigated?
A: Hydroxylamine and its solutions are high-energy materials with the potential for explosive decomposition.[3] While salts like hydroxylamine sulfate are more stable than the free base, they are not without risk, especially under non-ideal conditions. The primary hazards are:
-
Thermal Instability: Hydroxylamine can decompose exothermically and violently upon heating. Incidents have occurred where solutions were heated, leading to catastrophic pressure buildup and explosions.[4][5] The decomposition is autocatalytic and its rate increases exponentially with temperature.
-
Contamination: The decomposition of hydroxylamine can be catalyzed by various substances, particularly transition metal ions (e.g., iron, copper from corrosion) and strong oxidizers.[6] Contamination can lower the decomposition onset temperature into the range of normal processing conditions.
-
Concentration Effects: The risk of explosive decomposition increases significantly with concentration. While 50 wt% aqueous solutions are common, inadvertent concentration (e.g., during a distillation or due to water evaporation) can create a highly hazardous situation.[6][7]
Mitigation Strategies & Best Practices:
| Guideline | Rationale |
| Do: Store hydroxylamine solutions in a cool, well-ventilated area, away from heat sources and direct sunlight. | To prevent thermal decomposition and pressure buildup in storage containers.[4] |
| Do: Use dedicated, scrupulously clean equipment made of compatible materials (e.g., glass-lined steel, certain stainless steels after passivation). | To avoid contamination with catalytic metals that can initiate decomposition.[6] |
| Do: Implement strict temperature control during the reaction, using a reliable cooling system and adding the hydroxylamine solution slowly and sub-surface. | To manage the reaction exotherm and prevent the temperature from reaching the decomposition onset point. |
| Do: Have a documented and tested emergency quench procedure in place (e.g., addition of a large volume of cold water). | To rapidly dilute and cool the reaction mass in the event of a thermal runaway. |
| Don't: Allow the temperature of the hydroxylamine solution or reaction mixture to exceed recommended limits (typically well below 70°C).[4] | To maintain a safe margin below the thermal decomposition temperature. |
| Don't: Mix hydroxylamine with strong oxidizing agents or incompatible metals. | To prevent violent, uncontrolled reactions.[4][6] |
| Don't: Distill hydroxylamine solutions to dryness or allow for uncontrolled concentration. | This creates a shock-sensitive and potentially explosive residue.[6] |
Part 2: Troubleshooting the Cyclocondensation Reaction
The core of the synthesis is the formation of the isoxazole ring. Low yields, impurities, and failed reactions at this stage can often be traced back to a few key parameters.
Q: My reaction yield is consistently low, or the reaction stalls before completion. What are the likely causes?
A: Low or no yield is a common issue that can typically be resolved by systematically investigating the integrity of your starting materials and the precision of your reaction conditions.[8]
Several factors could be at play:
-
Reagent Quality: The purity and stability of the hydroxylamine source are critical. If it has degraded or contains inhibitors, the reaction will be sluggish. The activated dicarbonyl intermediate (ethyl ethoxymethyleneacetoacetate) can also degrade over time.
-
Incorrect pH: The cyclization reaction is pH-sensitive. The initial condensation of hydroxylamine (a weak base) with the carbonyl group requires a specific pH window. If the medium is too acidic or too basic, side reactions can dominate or the desired reaction may not proceed.[9]
-
Suboptimal Temperature: Temperature control is crucial not only for safety but also for kinetics.[10] Temperatures that are too low can lead to an impractically slow reaction, while temperatures that are too high can promote the formation of degradation products and regioisomers. The patent literature for this process specifies very low temperatures (-20°C to 10°C) for the cyclization step to maximize selectivity and yield.[1][2]
-
Poor Mixing: On a larger scale, inefficient mixing can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and incomplete conversion.
Caption: Troubleshooting workflow for low reaction yield.
Q: HPLC analysis shows a significant isomeric impurity. How can I improve regioselectivity for the desired this compound?
A: The formation of a regioisomer, likely ethyl 3-methylisoxazole-5-carboxylate, is a classic challenge in isoxazole synthesis from unsymmetrical 1,3-dicarbonyl precursors.[8] Regioselectivity is governed by the differential reactivity of the two carbonyl-equivalent carbons in your intermediate.
The key to controlling this is to exploit the subtle electronic and steric differences through precise control of reaction conditions:
-
Temperature: This is the most critical factor. Lowering the reaction temperature, as specified in optimized industrial processes (e.g., -10°C to 0°C), significantly enhances selectivity.[2] At lower temperatures, the reaction is under kinetic control, and the small activation energy difference between the two pathways becomes decisive, favoring the formation of the thermodynamically more stable 4-carboxylate isomer.
-
pH Control/Base Addition: The choice and addition rate of the base (e.g., sodium acetate) used to neutralize the hydroxylamine salt can influence which intermediate forms preferentially. A slow, controlled addition is recommended to maintain a consistent pH and avoid spikes in basicity that could alter the reaction pathway.
-
Solvent: The polarity of the solvent can influence the transition state energies of the competing pathways. While ethanol or water are common, exploring co-solvents could be a strategy if selectivity remains poor.[8]
Optimized Protocol: Lab-Scale Synthesis of Ethyl 5-Methylisoxazole-4-carboxylate
This protocol is adapted from publicly available process patents and is intended for informational purposes by trained professionals.[1][2]
-
Setup: Equip a jacketed reactor with an overhead stirrer, a temperature probe, and an addition funnel. Ensure the system is inerted with nitrogen.
-
Hydroxylamine Solution: Prepare a solution of hydroxylamine sulfate and sodium acetate in water. Cool this solution in the reactor to between -10°C and -5°C.
-
Reagent Addition: Slowly add the ethyl ethoxymethyleneacetoacetic ester (the intermediate from ethylacetoacetate and triethylorthoformate) to the cold hydroxylamine solution over 2-3 hours, maintaining the internal temperature below 0°C.
-
Reaction: Stir the mixture at -5°C to 0°C for an additional 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Once complete, allow the mixture to warm to room temperature. The product may precipitate directly or require extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Isolation: Isolate the crude product. This intermediate ester is often carried directly into the hydrolysis step without extensive purification.
Part 3: Challenges in Product Work-up and Purification
Even with a successful reaction, isolating a high-purity product at scale presents its own set of challenges.
Q: My isolated yield is much lower than the reaction conversion suggests. Where am I losing product during work-up and crystallization?
A: Product loss after a high-yielding reaction is often due to issues with hydrolysis or physical loss during isolation.
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially if the work-up involves strongly acidic or basic conditions for extended periods or at elevated temperatures. The resulting carboxylic acid has different solubility properties and may be lost to the aqueous phase.
-
Emulsion Formation: During liquid-liquid extraction at a large scale, stable emulsions can form, trapping product in the interfacial layer and making phase separation difficult and inefficient.
-
Suboptimal Crystallization: Using an inappropriate solvent system for crystallization can lead to significant product loss in the mother liquor. The ideal solvent is one in which the product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain soluble.[8]
Improving Product Recovery:
-
Control pH: Keep aqueous work-up steps as close to neutral as possible and minimize contact time with acidic or basic streams.
-
Break Emulsions: If emulsions form, adding brine (saturated NaCl solution) or a small amount of a different solvent can help break them.
-
Optimize Crystallization: Systematically screen for the best crystallization solvent.
| Solvent/System | Boiling Point (°C) | Characteristics & Suitability |
| Methanol | 65 | Good solvent for dissolving the crude product, but may require an anti-solvent (like water) to induce crystallization.[11] |
| Ethanol/Water | ~78 | A common mixed-solvent system. Product is dissolved in hot ethanol, and water is added dropwise until turbidity persists, then cooled. |
| Isopropanol (IPA) | 82 | Often provides good recovery with sharp crystals. Less volatile than methanol. |
| Toluene | 111 | A non-polar option. Can be effective for removing polar impurities that remain in the mother liquor. |
Part 4: Specific Considerations for Scale-Up
Transitioning from a 1 L flask to a 1000 L reactor introduces new variables related to physics and engineering that must be managed.
Q: The reaction is much more exothermic than expected based on lab runs, and I'm struggling to control the temperature. Why is this happening?
A: This is a classic scale-up challenge related to the change in the surface-area-to-volume ratio. A small flask has a large surface area relative to its volume, allowing for efficient heat dissipation to the environment. A large reactor has a much smaller surface-area-to-volume ratio, meaning heat generated by the reaction cannot escape as easily and tends to accumulate within the vessel.
Caption: Key physical differences between lab and plant scale reactors.
Management Strategies:
-
Engineering Controls: Ensure the reactor's cooling jacket and chiller system are properly sized and operational to handle the total heat load of the reaction.
-
Controlled Addition: The rate of addition of the limiting reagent is your primary tool for controlling the rate of heat generation. A slow, controlled addition is essential. Consider using a dosing pump for precise control.
-
Process Analytical Technology (PAT): Use real-time temperature monitoring to adjust addition rates automatically, ensuring the temperature never exceeds its setpoint.
By anticipating these challenges and implementing robust control strategies, the scale-up of this compound production can be achieved safely and efficiently, delivering a high-quality product for downstream applications.
References
- Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
- YouTube. (2019). Synthesis of isoxazoles.
- ResearchGate. (2024). Construction of Isoxazole ring: An Overview.
- ResearchGate. (2024). Construction of Isoxazole ring: An Overview.
- Wikipedia. (n.d.). Hydroxylamine.
- SpringerLink. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- ECHEMI. (n.d.). Hydroxylamine SDS, 7803-49-8 Safety Data Sheets.
- ACS Publications. (2025). Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents. Organic Process Research & Development.
- ResearchGate. (n.d.). Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate.
- Wikipedia. (n.d.). Isoxazole.
- Benchchem. (n.d.). Technical Support Center: Isoxazole Synthesis Optimization.
- U.S. Department of Energy. (n.d.). Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned.
- PrepChem.com. (n.d.). Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid.
- Journal of Organic Chemistry. (1962). Synthesis and Characterization of Isomeric Methylphenylisoxazole-4-carboxylic Acids.
- Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- National Institutes of Health. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
- Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
Sources
- 1. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Lessons [ncsp.tamu.edu]
- 7. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Isoxazole synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. prepchem.com [prepchem.com]
Technical Support Center: Isoxazole-4-Carboxylic Acid Methyl Ester Synthesis
Prepared by: Gemini, Senior Application Scientist Last Updated: January 9, 2026
Welcome to the technical support guide for the synthesis of isoxazole-4-carboxylic acid methyl ester and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common and complex challenges encountered during synthesis, providing troubleshooting guides, answers to frequently asked questions, and detailed protocols based on established literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound?
There are two principal and versatile strategies for constructing the isoxazole-4-carboxylate core:
-
[3+2] Cycloaddition (Huisgen Cycloaddition): This is a powerful method involving the reaction of a nitrile oxide (a 1,3-dipole) with an alkyne (a dipolarophile), such as methyl propiolate.[1] The nitrile oxide is typically generated in situ from precursors like aldoximes or hydroximoyl chlorides to avoid its dimerization.[2][3]
-
Condensation of β-Dicarbonyl Compounds with Hydroxylamine: This classical approach involves reacting a 1,3-dicarbonyl compound, such as a derivative of methyl acetoacetate, with hydroxylamine.[4] The reaction proceeds through the formation of an oxime intermediate, followed by cyclization and dehydration to form the aromatic isoxazole ring.[4]
Q2: How do I select the most appropriate synthetic route for my project?
The choice of synthetic route depends on several factors including the availability of starting materials, desired substitution pattern, scalability, and tolerance to specific reaction conditions.
| Synthetic Route | Typical Starting Materials | Key Advantages | Common Challenges |
| [3+2] Cycloaddition | Aldoxime/Hydroximoyl Chloride, Methyl Propiolate | High functional group tolerance; modular (easy to vary both components).[5] | Regioselectivity can be an issue; unstable nitrile oxide can dimerize.[2] |
| β-Dicarbonyl Condensation | Substituted Methyl Acetoacetate, Hydroxylamine | Often uses readily available, inexpensive starting materials; can be high-yielding.[4][6] | Regioselectivity is a major concern with unsymmetrical dicarbonyls; may require specific pH control.[2] |
| Enamine-Mediated Cycloaddition | Aldehyde, Secondary Amine, N-Hydroximidoyl Chloride | Metal-free; provides access to 3,4-disubstituted isoxazoles with high regioselectivity.[7] | Requires an oxidation step; substrate scope can be limited by enamine formation.[7] |
Q3: My isoxazole product seems to be decomposing during workup or purification. Why is this happening?
The isoxazole ring, while aromatic, possesses a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[2] Common causes for decomposition include:
-
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening when exposed to strong bases.[2]
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond.[2]
-
Photochemical Instability: Prolonged exposure to UV light can induce rearrangement of the isoxazole ring.[2]
-
Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[2]
If you suspect product decomposition, consider using milder workup procedures, avoiding extreme pH conditions, and protecting the compound from light.
Troubleshooting & Optimization Guides
This section provides a structured approach to resolving common experimental issues.
Guide 1: Low or No Yield
Low product yield is a frequent issue that can often be traced back to starting material integrity, reaction conditions, or intermediate stability.
Caption: Flowchart for troubleshooting low reaction yields.
Guide 2: Poor Regioselectivity
The formation of a mixture of regioisomers (e.g., isoxazole-4-carboxylate vs. isoxazole-5-carboxylate) is a classic challenge in isoxazole synthesis.[2] The outcome is governed by a delicate balance of steric and electronic factors.
Caption: Decision tree for improving regioselectivity.
Experimental Protocols
Protocol 1: Synthesis via β-Dicarbonyl Condensation (Industrial Example)
This protocol is adapted from a patented process for producing ethyl 5-methylisoxazole-4-carboxylate, a key intermediate for the drug Leflunomide.[6][8] This method provides excellent regioselectivity.
Caption: Workflow for the β-dicarbonyl condensation route.
Step-by-Step Methodology:
-
Formation of Ethyl Ethoxymethyleneacetoacetic Ester: In a suitable reactor, combine ethyl acetoacetate (1.0 eq.), triethylorthoformate (1.0-1.2 eq.), and acetic anhydride (1.0-1.2 eq.). Heat the mixture to approximately 100-120°C.[6] The reaction progress can be monitored by GC to ensure complete consumption of the ethyl acetoacetate.
-
Expert Insight: The acetic anhydride acts as a scavenger for the ethanol produced, driving the reaction to completion. This step creates the key intermediate that ensures the desired C4-carboxylation pattern.
-
-
Cyclization to form the Isoxazole Ester: Cool the reaction mixture containing the crude ethyl ethoxymethyleneacetoacetic ester. In a separate vessel, prepare a solution of hydroxylamine sulfate in water with a weak base such as sodium acetate.[6] Cool this solution to between -10°C and 0°C. Slowly add the crude intermediate from Step 1 to the hydroxylamine solution, maintaining the low temperature.[6] Stir for several hours until TLC/LC-MS indicates the reaction is complete.
-
Expert Insight: Using a weak base like sodium acetate instead of a strong base (e.g., NaOH) is critical for minimizing the formation of isomeric impurities.[6] The low temperature controls the exotherm and improves selectivity.
-
-
Hydrolysis to the Carboxylic Acid: The crude ethyl-5-methylisoxazole-4-carboxylate can be isolated or used directly. For hydrolysis, treat the ester with a strong acid (e.g., 60% aqueous H₂SO₄) and heat to reflux.[8] The ethanol generated is distilled off to drive the reaction.
-
Workup and Isolation: After cooling, the 5-methylisoxazole-4-carboxylic acid product will precipitate. It can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield the pure product.[9]
Protocol 2: Synthesis via [3+2] Cycloaddition
This protocol describes a general method for the 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with methyl propiolate.
Step-by-Step Methodology:
-
Setup: To a stirred solution of the dipolarophile, methyl propiolate (1.0-1.2 eq.), in a suitable solvent (e.g., DCM, THF), add the aldoxime precursor (1.0 eq.).
-
In Situ Nitrile Oxide Generation: Slowly add an oxidant to the mixture at room temperature. Common oxidants for converting aldoximes to nitrile oxides include sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS).[10]
-
Expert Insight: The slow addition of the oxidant is crucial to keep the concentration of the reactive nitrile oxide low, thereby minimizing the formation of the furoxan dimer byproduct.[2]
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours at room temperature.
-
Workup and Purification: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to afford the pure this compound.
References
- BenchChem. (2025).
- Jayashankara, B. P., et al. (2006). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PMC - NIH.
- Krasniqi, A., et al. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules.
- Zhang, W., et al. (2022). DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles.
- Uchida, K., et al. (1987). Synthesis of 3-Hydroxyisoxazoles from β-Ketoesters and Hydroxylamine. J-Stage. [Link]
- Jia, Q.-f., et al. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett.
- Pan, X., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]
- Pan, X., et al. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH.
- Organic Chemistry Portal. Isoxazole synthesis. [Link]
- Sahu, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
- BenchChem. (2025). Head-to-head comparison of different isoxazole synthesis methods.
- Organic Chemistry Explained. (2019). synthesis of isoxazoles. YouTube. [Link]
- Patel, H., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Patel, H., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Lee, K-J., et al. (2002). 5-Methylisoxazole-4-carboxylic acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Isoxazole-4-Carboxylic Acid Methyl Ester Synthesis
Welcome to the technical support center for the synthesis of isoxazole-4-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this synthesis.
Introduction
The isoxazole moiety is a critical pharmacophore found in numerous therapeutic agents.[1][2] The synthesis of this compound, a key building block, often relies on catalytic [3+2] cycloaddition reactions.[3][4][5] Catalyst selection is paramount for achieving high yield, regioselectivity, and purity. This guide will delve into the nuances of catalyst choice and provide practical solutions to common experimental hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Problem 1: Low to No Product Yield
Question: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I resolve this?
Answer: Low or no yield is a frequent issue that can often be traced back to several factors, from the integrity of your starting materials to the reaction conditions. A systematic approach is the best way to diagnose the problem.
Workflow for Troubleshooting Low Yield
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
In-depth Causality and Solutions:
-
Starting Material Integrity:
-
The "Why": The purity of your starting materials, such as the alkyne and the nitrile oxide precursor (e.g., an aldoxime), is critical. Impurities can poison the catalyst or lead to unwanted side reactions.
-
The Fix: Always verify the purity of your reagents before use, for instance by NMR or GC-MS. Ensure that sensitive precursors have been stored correctly to prevent degradation.
-
-
Reaction Conditions:
-
The "Why": Temperature, solvent, and catalyst loading are interconnected variables that dictate reaction kinetics and catalyst stability. For instance, in copper-catalyzed cycloadditions, elevated temperatures may be necessary for some substrates but can also lead to catalyst decomposition or byproduct formation.[3][4]
-
The Fix:
-
Temperature Screening: If the reaction is sluggish, incrementally increase the temperature. Conversely, if you observe product degradation, try lowering the temperature.
-
Solvent Screening: The polarity of the solvent can significantly impact the reaction. Screen a range of solvents with varying polarities.
-
Catalyst Loading: Ensure the correct catalyst loading is used. Too little catalyst will result in a slow reaction, while too much can sometimes lead to unwanted side reactions.
-
-
-
Intermediate Stability:
-
The "Why": In many syntheses of isoxazoles, a nitrile oxide is generated in situ. Nitrile oxides are highly reactive and can dimerize to form furoxans, a common byproduct that reduces the yield of the desired isoxazole.[6]
-
The Fix: To minimize dimerization, generate the nitrile oxide slowly in the presence of the alkyne. This can be achieved by the slow addition of the oxidizing agent (if starting from an aldoxime) to the reaction mixture containing the alkyne and catalyst.[6]
-
Problem 2: Formation of a Mixture of Regioisomers
Question: My reaction is producing a mixture of the desired 4-substituted isoxazole and the undesired 5-substituted regioisomer. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge in 1,3-dipolar cycloaddition reactions for isoxazole synthesis.[6] The regioselectivity is governed by both steric and electronic factors of the reacting partners.
Workflow for Improving Regioselectivity
Caption: A decision-making flowchart for addressing regioselectivity issues.
In-depth Causality and Solutions:
-
Catalyst Choice:
-
The "Why": Copper(I) catalysts are frequently employed to control regioselectivity in the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and nitrile oxides.[5][7][8] The catalyst coordinates to the alkyne, influencing the frontier molecular orbitals and directing the cycloaddition to favor one regioisomer.
-
The Fix: If you are not already using a catalyst, introducing a copper(I) source like CuI or generating Cu(I) in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate) can dramatically improve regioselectivity.[8] If you are already using a copper catalyst and still see a mixture, consider screening different copper sources (e.g., Cu(OTf)₂) or adding ligands that can modulate the catalyst's electronic properties.[9]
-
-
Electronic and Steric Factors:
-
The "Why": The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role. Generally, the reaction is under frontier molecular orbital control. Modifying electron-donating or electron-withdrawing groups can alter the orbital energies and thus the regiochemical outcome.
-
The Fix: If possible, modify the electronic properties of your starting materials. For example, using an electron-withdrawing group on the alkyne can favor the formation of a specific regioisomer.
-
Problem 3: Difficulty in Product Purification
Question: I am having trouble purifying my this compound. What are the best practices for purification?
Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts like furoxans, and regioisomers which may have similar polarities.[6]
Purification Strategies:
-
Column Chromatography: This is the most common method for purifying isoxazole derivatives.[6]
-
Solvent System Screening: It is essential to perform a systematic screen of solvent systems using thin-layer chromatography (TLC) to identify the optimal conditions for separation. A combination of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. Sometimes, adding a small amount of a third solvent or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can significantly improve separation.[6]
-
-
Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Screen various solvents to find one in which your product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Frequently Asked Questions (FAQs)
Q1: Which catalyst is generally recommended for the synthesis of this compound via a [3+2] cycloaddition?
A1: For the regioselective synthesis of 3,5-disubstituted isoxazoles, which is a related structure, copper(I) catalysts are the most widely recommended.[5][7][8] Common and effective copper(I) sources include copper(I) iodide (CuI), copper(I) chloride (CuCl), and copper(I) trifluoromethanesulfonate (CuOTf).[3][4][9] It is also common to generate the active Cu(I) catalyst in situ from copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.[8] For the synthesis of polysubstituted 3-aminopyrroles from isoxazoles, rhodium(II) catalysts have been used, but for the direct synthesis of the isoxazole ring itself via cycloaddition, copper is more common.[10]
Q2: What are the advantages of using a copper catalyst in this synthesis?
A2: The primary advantages of using a copper catalyst are:
-
High Regioselectivity: Copper catalysts excel at controlling the regioselectivity of the cycloaddition between terminal alkynes and nitrile oxides to exclusively yield the 3,5-disubstituted isoxazole.[7]
-
Mild Reaction Conditions: Many copper-catalyzed reactions can be performed at or near room temperature.[7]
-
High Efficiency: These reactions are often high-yielding.[7]
-
Functional Group Tolerance: Copper-catalyzed cycloadditions are generally tolerant of a wide variety of functional groups on the reacting partners.[5]
Q3: Are there any metal-free alternatives for the synthesis of isoxazoles?
A3: Yes, metal-free syntheses of isoxazoles are known, though they may offer less control over regioselectivity.[2] The traditional 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne can proceed thermally without a catalyst, but this often requires higher temperatures and can lead to a mixture of regioisomers.[8] Other metal-free methods involve different reaction pathways, such as cascade reactions.[2]
Q4: Can the isoxazole ring be unstable under certain conditions?
A4: Yes, the N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions:
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂ over Palladium) can cleave the N-O bond.[6]
-
Strongly Basic Conditions: Some isoxazoles may undergo ring-opening in the presence of strong bases.[6]
-
Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring.[6]
Q5: What is a typical experimental protocol for a copper-catalyzed synthesis of a disubstituted isoxazole?
A5: The following is a general procedure for a copper(I)-catalyzed synthesis of a 3,5-disubstituted isoxazole, which can be adapted for the synthesis of this compound with the appropriate starting materials.
Experimental Protocol: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is adapted from a general procedure for the one-pot, three-step synthesis from an aldehyde.[7]
-
Preparation of the Aldoxime:
-
In a suitable flask, dissolve the starting aldehyde in an appropriate solvent (e.g., ethanol or a mixture of water and ethanol).
-
Add hydroxylamine hydrochloride and a mild base (e.g., sodium acetate).
-
Stir the mixture at room temperature until the aldehyde is consumed (monitor by TLC).
-
-
In situ Generation of Nitrile Oxide and Cycloaddition:
-
To the reaction mixture containing the aldoxime, add the terminal alkyne.
-
Add a source of copper(II), such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), and a reducing agent, such as sodium ascorbate, to generate the active copper(I) catalyst in situ.
-
Add an oxidizing agent, such as N-chlorosuccinimide (NCS) or an aqueous solution of sodium hypochlorite (bleach), portion-wise to the stirred reaction mixture to generate the nitrile oxide from the aldoxime.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3,5-disubstituted isoxazole.
-
Catalyst Performance Summary
| Catalyst System | Typical Substrates | Key Advantages | Potential Issues |
| Cu(I) Sources (CuI, CuCl) | Terminal Alkynes, Nitrile Oxides | High regioselectivity, mild conditions, good functional group tolerance.[3][4][7] | Catalyst sensitivity to air and moisture. |
| Cu(II)/Reducing Agent (CuSO₄/Na Ascorbate) | Terminal Alkynes, Nitrile Oxides | Operationally simple, uses air-stable precursors.[8] | May require optimization of reducing agent stoichiometry. |
| Rh(II) Catalysts (e.g., Rh₂(OAc)₄) | N-Sulfonyl-1,2,3-triazoles, Isoxazoles | Enables formal [3+2] cycloadditions for complex heterocycle synthesis.[10] | More specialized applications, not typically for simple isoxazole synthesis from alkynes. |
| Metal-Free (Thermal) | Alkynes, Nitrile Oxides | Avoids metal contamination.[2] | Often requires higher temperatures, can lead to mixtures of regioisomers.[8] |
References
- Duan, M., Huo, G., Zhao, Y., Zhu, C., & Song, C. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(17), 11222–11225.
- Jeong, Y., Kim, B.-I., Lee, J. K., & Ryu, J.-S. (2014). Copper-Catalyzed Synthesis of Trisubstituted Isoxazoles via a Cascade Cyclization–Migration Process. The Journal of Organic Chemistry, 79(14), 6444–6455.
- Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- E-ResearchCo. (n.d.). Synthesis of Novel Isoxazole by Click Chemistry Approach.
- Zhang, X.-W., He, X.-L., Yan, N., Zhang, H.-X., Hu, X.-G., & Zhao, Y.-L. (2020). Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes. Organic Letters, 20(2), 439–442.
- Aksenov, N. A., Aksenov, D. A., Rubin, M., & Aksenova, I. V. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3843.
- Rojas-Lima, S., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11, 23783-23791.
- Wang, D., et al. (2015). Rhodium(II)-Catalyzed Formal [3 + 2] Cycloaddition of N-Sulfonyl-1,2,3-triazoles with Isoxazoles: Entry to Polysubstituted 3-Aminopyrroles. Organic Letters, 17(21), 5444–5447.
- Li, B., et al. (2019). Rhodium(iii)-catalysed redox neutral alkylation of 3-arylbenzo[d]isoxazoles: easy access to substituted succinimides. Organic & Biomolecular Chemistry, 17(1), 109-113.
- Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317.
- ResearchGate. (n.d.). Rhodium(III)-catalysed decarboxylative C-H functionalization of isoxazoles with alkenes and sulfoxonium ylides. Request PDF.
- Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32967-32986.
- Serebryannikova, A. V., Galenko, E. E., Novikov, M. S., & Khlebnikov, A. F. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567–15577.
- Shi, B., et al. (2009). The rhodium carbene route to oxazoles: a remarkable catalyst effect. Chemical Communications, (22), 3291-3293.
- Moody, C. J., et al. (2010). Rhodium carbene routes to oxazoles and thiazoles. Catalyst effects in the synthesis of oxazole and thiazole carboxylates, phosphonates, and sulfones. The Journal of Organic Chemistry, 75(1), 152-161.
Sources
- 1. mdpi.com [mdpi.com]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. eresearchco.com [eresearchco.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Handling and safety precautions for isoxazole-4-carboxylic acid methyl ester
Section 1: Hazard Identification and Safety Precautions
What are the primary hazards associated with isoxazole-4-carboxylic acid methyl ester?
While a detailed toxicological profile for this compound is not available, data from analogous isoxazole carboxylic acids and their derivatives indicate potential hazards. It is prudent to assume this compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin, eye, and respiratory irritation.
Inferred Hazard Statements for this compound:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
What personal protective equipment (PPE) should I use when handling this compound?
Due to the potential hazards, a comprehensive PPE protocol is essential.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To prevent contact with eyes, which can cause serious irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. For larger quantities, consider impervious clothing. | To avoid skin contact, which may cause irritation. |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator is recommended. | To prevent inhalation of vapors, dust, or aerosols that may cause respiratory tract irritation. |
Always inspect PPE for integrity before use and handle in accordance with good industrial hygiene and safety practices.[1][2]
What are the proper storage and handling conditions?
To ensure the stability and integrity of this compound, the following storage and handling procedures are recommended:
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. Room temperature storage is generally acceptable for solid forms.
-
Handling: Handle only in a well-ventilated area, such as a chemical fume hood. Avoid the formation of dust and aerosols. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][3]
Section 2: Emergency Procedures
What should I do in case of accidental exposure?
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
How should I handle a spill?
In the event of a spill, follow these steps to minimize exposure and environmental contamination:
-
Evacuate: Evacuate personnel from the immediate area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so.
-
Absorb: For small spills, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal.
-
Clean: Clean the spill area thoroughly.
-
PPE: Wear appropriate personal protective equipment during cleanup.
For large spills, contact your institution's environmental health and safety department.
Experimental Workflow: Emergency Response Protocol
Caption: Emergency first aid procedures for accidental exposure.
Section 3: Troubleshooting Experimental Issues
My reaction yield is low. What are some potential causes and solutions?
Low yields in reactions involving this compound can stem from several factors related to its stability and reactivity.
-
Cause: Hydrolysis of the methyl ester.
-
Explanation: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions, converting it back to the less reactive carboxylic acid. This is particularly relevant if your reaction conditions involve aqueous acids or bases, or if the reaction is run for an extended period at elevated temperatures. Prolonged exposure to acidic conditions during reflux has been shown to generate by-products in related isoxazole esters.
-
Solution:
-
Ensure your reagents and solvents are anhydrous.
-
If aqueous workups are necessary, perform them at low temperatures and as quickly as possible.
-
Consider using non-aqueous reaction conditions if feasible.
-
-
-
Cause: Instability of the isoxazole ring.
-
Explanation: The N-O bond in the isoxazole ring can be labile under certain conditions. Strong reducing agents (e.g., catalytic hydrogenation), strong bases, or even photochemical conditions can lead to ring cleavage and decomposition of your starting material.
-
Solution:
-
Avoid harsh reducing agents if the isoxazole moiety needs to be preserved.
-
Use milder bases and lower reaction temperatures.
-
Protect your reaction from light if you suspect photochemical decomposition.
-
-
I am observing unexpected side products. How can I identify and minimize them?
The formation of side products often points to the reactivity of the isoxazole ring or the ester group.
-
Potential Side Reaction: Dimerization or polymerization of reactive intermediates.
-
Explanation: In reactions such as 1,3-dipolar cycloadditions to form the isoxazole ring, the nitrile oxide intermediate can dimerize if not trapped efficiently by the dipolarophile.
-
Solution: If you are synthesizing the isoxazole, consider in-situ generation of the reactive intermediate and ensure the other reactant is present in a suitable concentration.
-
-
Potential Side Reaction: Isomer formation.
-
Explanation: The synthesis of substituted isoxazoles can sometimes lead to the formation of regioisomers.
-
Solution: The choice of solvent and catalyst can influence regioselectivity. For example, in some syntheses, acidic conditions may favor the formation of one isomer over another.
-
The compound is not dissolving in my chosen solvent. What are its solubility properties?
While specific solubility data for this compound is limited, based on its structure and information for related compounds, the following can be inferred:
| Solvent Class | Expected Solubility | Examples |
| Polar Aprotic | Likely soluble | DMSO, DMF, Acetonitrile |
| Chlorinated Solvents | Likely soluble | Dichloromethane, Chloroform |
| Ethers | Moderately soluble | Diethyl ether, THF |
| Alcohols | Soluble | Methanol, Ethanol |
| Water | Sparingly soluble |
If you encounter solubility issues, gentle heating or sonication may aid in dissolution. Always start with small quantities to test solubility before scaling up.
Troubleshooting Logic: Low Reaction Yield
Caption: A decision-making flowchart for troubleshooting low reaction yields.
References
- Google Patents. Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
Sources
Stability issues with isoxazole-4-carboxylic acid methyl ester during synthesis
Technical Support Center: Isoxazole Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the synthesis and handling of isoxazole-4-carboxylic acid methyl ester. As a key building block in pharmaceutical and agrochemical research, the stability of this heterocyclic compound is paramount to achieving high yields and purity.[1] However, the inherent chemistry of the isoxazole ring, particularly its relatively labile N-O bond, presents unique challenges during synthesis and purification.[2]
This guide is structured to provide direct, actionable answers to common problems encountered in the lab. We will move from high-level questions to specific troubleshooting scenarios, explaining the chemical principles behind our recommendations. Our goal is to empower you with the expertise to anticipate and resolve stability issues, ensuring the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability risks for the isoxazole ring during a typical synthesis workflow?
The main vulnerability of the isoxazole ring is the weak N-O bond, which can be cleaved under several conditions.[2] Understanding these pathways is the first step to preventing degradation.
-
Strongly Basic Conditions: The isoxazole ring can undergo cleavage in the presence of strong bases.[2] Additionally, for some substituted isoxazoles, the proton at the C3 position can be labile, and its abstraction under basic conditions can lead to by-product formation or degradation.[3]
-
Reductive Conditions: Standard catalytic hydrogenation (e.g., H₂/Pd) is a well-known method for cleaving the N-O bond and should be avoided if the ring's integrity is desired.[2]
-
Acidic Conditions: While generally more stable to acid than strong base, prolonged exposure to harsh acidic conditions, especially at elevated temperatures (e.g., during ester hydrolysis), can promote the formation of by-products.[4]
-
Photochemical Conditions: Exposure to UV radiation can induce a rearrangement of the isoxazole ring to an oxazole via an azirine intermediate.[5] It is advisable to protect reaction mixtures from direct, intense light.
Caption: Key degradation pathways for the isoxazole ring system.
Q2: I am hydrolyzing the methyl ester to the carboxylic acid. What are the optimal conditions to avoid ring degradation?
This is a critical step where stability issues often arise. The goal is to achieve complete saponification of the ester without promoting side reactions.
-
For Basic Hydrolysis: Instead of refluxing with strong bases like NaOH or KOH, consider performing the reaction at a lower temperature (e.g., room temperature to 40°C) for a longer duration.[6] This minimizes the rate of base-catalyzed ring-opening. Using a milder base like potassium carbonate in an aqueous/organic solvent mixture can also be effective.[7]
-
For Acidic Hydrolysis: Avoid prolonged heating with highly concentrated acids. A reported method uses 60% aqueous H₂SO₄ with continuous removal of the ethanol byproduct at 80-88°C, which reduces reaction time from 9 hours to 3.5 hours, drastically lowering the formation of degradation products compared to older methods using HCl/acetic acid mixtures.[4]
Q3: My final purified ester shows signs of the corresponding carboxylic acid. What is the likely cause?
The presence of the carboxylic acid impurity post-purification typically points to inadvertent hydrolysis during the workup or purification stages.
-
Aqueous Workup: If your workup involves acidic or basic aqueous washes, ensure they are performed quickly and at low temperatures. Do not let biphasic mixtures stir for extended periods.
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can retain residual water. If the compound is left on the column for an extended period, this environment can be sufficient to cause partial hydrolysis of the ester. To mitigate this, consider using deactivated (neutral) silica gel or flushing the column with a non-polar solvent containing a small amount of a neutralizer like triethylamine before loading your compound.
Q4: What are the recommended storage conditions for this compound?
To ensure long-term stability and prevent degradation, proper storage is essential. Based on the known stability profile of related isoxazole carboxylic acids, the following conditions are recommended:[8]
-
Temperature: Store at low temperatures, ideally refrigerated (2-8°C).
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture and air.
-
Container: Use a tightly sealed, airtight container.
-
Light: Protect from light by using an amber vial or storing it in a dark location.
Troubleshooting Guide: Synthesis & Purification
This section addresses specific problems you might observe during your experiment, providing potential causes and actionable solutions.
Caption: A logical workflow for troubleshooting synthesis issues.
Problem 1: Low yield during the initial isoxazole ring formation step.
-
Potential Cause 1: Precursor Instability. If using a 1,3-dipolar cycloaddition, the nitrile oxide intermediate can be unstable and prone to dimerization if not generated and consumed effectively.[2]
-
Solution: Generate the nitrile oxide in situ at a low temperature (e.g., 0°C) in the presence of the alkyne dipolarophile. Slowly warm the reaction to room temperature to facilitate the cycloaddition while minimizing dimerization. Monitor the reaction closely by TLC or LC-MS.
-
-
Potential Cause 2: Incomplete Cyclization. When synthesizing from a 1,3-dicarbonyl precursor and hydroxylamine, the reaction conditions (pH, temperature, solvent) may not be optimal for efficient cyclization.
Problem 2: Significant formation of an isomeric by-product observed in NMR/LCMS.
-
Potential Cause: Lack of Regiocontrol. During the cyclization of an unsymmetrical precursor like ethyl ethoxymethyleneacetoacetate with hydroxylamine, it's possible to form the undesired regioisomer (e.g., ethyl 3-methylisoxazole-4-carboxylate).[4]
-
Solution: Regiocontrol in these reactions is often dictated by the pH and the nature of the substituents. Carefully controlling the pH during the addition of hydroxylamine is critical. Following established literature procedures that have been optimized for regioselectivity is highly recommended.[3][4] Purification via column chromatography or recrystallization may be necessary to separate the isomers.
-
Problem 3: Mass spectrometry data suggests ring-opened products are forming.
-
Potential Cause: Harsh Reaction or Workup Conditions. As detailed in the FAQs, the N-O bond is susceptible to cleavage. This is a classic sign that your conditions are too harsh.
-
Solution (Basic Conditions): If using a strong base (e.g., for a Claisen condensation or hydrolysis), switch to a milder base (K₂CO₃, NaOAc) or run the reaction at a lower temperature.[4][7]
-
Solution (Acidic Conditions): During an acidic workup or reaction, minimize exposure time and temperature. Use dilute acids and perform extractions quickly in an ice bath. If performing an acid-catalyzed ester hydrolysis, use the optimized conditions described in the FAQs.[4]
-
Key Experimental Protocols
Protocol 1: Stability-Focused Saponification of this compound
This protocol is designed to hydrolyze the methyl ester to the corresponding carboxylic acid while minimizing the risk of ring degradation.
-
Dissolution: Dissolve the this compound (1.0 eq.) in a mixture of methanol and water (e.g., a 2:1 or 3:1 ratio).
-
Base Addition: Cool the solution to 0-5°C in an ice bath. Add a solution of potassium hydroxide (1.1 - 1.2 eq.) in water dropwise over 15-20 minutes. Using KOH is sometimes preferred over NaOH in these systems.[6]
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until all the starting material is consumed. Avoid heating unless the reaction is extremely sluggish.
-
Workup: Once complete, cool the mixture back to 0-5°C.
-
Acidification: Slowly acidify the reaction mixture to a pH of 2-3 using cold, dilute hydrochloric acid (e.g., 1N HCl). The carboxylic acid should precipitate out of the solution.
-
Isolation: Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum at a low temperature (<40°C).
Data Summary
Table 1: Influence of Reaction Conditions on Product Stability
| Parameter | Condition | Associated Risk | Mitigation Strategy | Reference |
| pH (Base) | Strong Base (e.g., NaOH, >pH 12), Reflux | Isoxazole ring-opening, C3-deprotonation | Use milder base (K₂CO₃, NaOAc) or lower temperature (RT) | [2][3] |
| pH (Acid) | Strong Acid (e.g., >60% H₂SO₄), Reflux | By-product formation, potential for ring-opening | Reduce reaction time, use moderate concentration, remove by-products | [4] |
| Temperature | > 100-110 °C | General decomposition, potential decarboxylation (of acid) | Maintain lowest effective temperature; use high-vacuum for solvent removal | [10][11] |
| Reductants | Catalytic Hydrogenation (H₂/Pd, Raney Ni) | N-O bond cleavage | Avoid these conditions; use alternative protecting groups if reduction is needed elsewhere | [2] |
| Light | Direct UV/Sunlight | Photochemical rearrangement to oxazole | Protect reaction vessel from light (e.g., with aluminum foil) | [5] |
References
- Scheme 4 Ring opening reaction of anionic isoxazolone 4a. - ResearchGate.
- Ring-Opening Fluorination of Isoxazoles - ResearchGate.
- Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid - PrepChem.com.
- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents.
- Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC - NIH.
- WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents.
- Ring-Opening Fluorination of Isoxazoles - PubMed.
- Isoxazole to oxazole: a mild and unexpected transformation - RSC Publishing.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of - Semantic Scholar.
- Structure and stability of isoxazoline compounds | Request PDF - ResearchGate.
- Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides | Organic Letters - ACS Publications.
- CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents.
- Hydrolysis of differently substituted 4‐isoxazolecarboxylates. - ResearchGate.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI.
- Studies on the deamination of the ethyl ester of 5-amino-3-methylisoxazole- 4-carboxylic Acid - Research With Rutgers.
- Ring Closure of Nitroalkylmalonates for the Synthesis of Isoxazolines under the Acylation Conditions | Request PDF - ResearchGate.
- Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF - ResearchGate.
- Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters.
- (PDF) Enthalpies of formation of four isoxazole derivatives in the solid and gas phases: application to the study of chemical equilibria - ResearchGate.
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC - PubMed Central.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - NIH.
- A review of isoxazole biological activity and present synthetic techniques.
- Isoxazole - Wikipedia.
- (PDF) 5-Methylisoxazole-4-carboxylic acid - ResearchGate.
- Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents - PubMed.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - MDPI.
- Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization - PubMed.
Sources
- 1. ijpca.org [ijpca.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 5. Isoxazole - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
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- 9. ISOXAZOLE-4-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
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Technical Support Center: Recrystallization of Isoxazole-4-carboxylic Acid Methyl Ester
Prepared by: Gemini, Senior Application Scientist Last Updated: January 9, 2026
Welcome to the technical support center for the purification of isoxazole-4-carboxylic acid methyl ester. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested answers to common challenges encountered during the recrystallization of this key heterocyclic intermediate. Our focus is on explaining the fundamental principles behind each step to empower you to solve problems effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How do I select the best solvent system for recrystallizing my crude this compound?
Answer:
Solvent selection is the most critical step for a successful recrystallization. The ideal solvent is one in which your target compound has high solubility at an elevated temperature but low solubility at room temperature or below. [cite: 7 from first search] Conversely, impurities should either be completely insoluble at all temperatures (allowing for hot filtration) or highly soluble even at low temperatures (so they remain in the mother liquor).
Given that this compound is a moderately polar heterocyclic ester, a logical starting point is to screen a range of solvents with varying polarities. A rule of thumb is that solvents with functional groups similar to the solute are often a good match; for an ester, solvents like ethyl acetate are a prime candidate.[1]
We recommend a systematic, small-scale screening approach to identify the optimal single solvent or solvent pair.
Experimental Protocol: Systematic Solvent Screening
-
Preparation : Aliquot approximately 20-30 mg of your crude, dry this compound into several small test tubes.
-
Single Solvent Test (Room Temp) : To each tube, add a candidate solvent (see Table 1) dropwise, starting with ~0.5 mL. Agitate the mixture. If the compound dissolves completely at room temperature, that solvent is unsuitable as a single recrystallization solvent but may be useful as the "good" solvent in a mixed-pair system.
-
Single Solvent Test (Hot) : If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand or water bath towards the solvent's boiling point. Add small aliquots of the hot solvent until the solid just dissolves. Use the minimum amount necessary. [cite: 9 from first search]
-
Cooling Test : Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If cooling is too rapid, crystal formation can be hindered.[2] After reaching room temperature, place it in an ice-water bath for 15-20 minutes.
-
Evaluation :
-
Excellent : Abundant, well-formed crystals appear upon cooling. This is a strong candidate for a single-solvent recrystallization.
-
Good : Some crystals form. The yield may be improved by reducing the solvent volume.
-
Poor : No crystals form, or an oil separates. If no crystals form, the compound may be too soluble, or the solution is supersaturated. If an oil forms, see Q2.
-
-
Mixed Solvent Pair Test : If no single solvent is ideal, a solvent/anti-solvent system is an excellent alternative.[3]
-
Dissolve the compound in a minimum amount of a hot "good" solvent (one in which it is very soluble).
-
Slowly add a "poor" or "anti-solvent" (one in which it is insoluble, but which is miscible with the "good" solvent) dropwise to the hot solution until it just becomes cloudy (the saturation point).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the mixture to cool slowly as described in step 4.
-
Table 1: Candidate Solvents for Screening
| Solvent | Boiling Point (°C) | Polarity | Comments & Potential Hazards |
| Ethanol | 78 | Polar Protic | Often a good choice for moderately polar compounds. A related compound, 5-methylisoxazole-4-carboxylic acid, was successfully recrystallized from ethanol.[4] |
| Isopropanol | 82 | Polar Protic | Similar to ethanol but slightly less polar; can offer different solubility characteristics. |
| Ethyl Acetate | 77 | Polar Aprotic | A good starting point for esters due to the "like-dissolves-like" principle.[1] Often used with hexane as an anti-solvent. |
| Toluene | 111 | Non-polar | A toluene/acetic acid mixture was used for a related carboxylic acid.[5] Its high boiling point can be advantageous but also increases the risk of oiling out. |
| Acetone | 56 | Polar Aprotic | A strong solvent; often used in a solvent pair with water or a non-polar anti-solvent like hexane. |
| Hexane/Heptane | 69 / 98 | Non-polar | Unlikely to work as a single solvent but excellent as an anti-solvent with more polar solvents like ethyl acetate or acetone. |
| Water | 100 | Very Polar | Generally, organic esters have low solubility. However, it is an excellent anti-solvent for polar organic solvents like ethanol or acetone. |
Q2: My compound separated as an oil instead of crystals. What causes this and how can I fix it?
Answer:
This phenomenon, known as "oiling out," is one of the most common recrystallization problems. It occurs when the solid melts before it dissolves in the hot solvent, or when the saturated solution is cooled below the compound's melting point, causing it to separate as a supercooled liquid instead of a solid crystal lattice.[2][6] Impurities are a major contributor, as they can depress the melting point of the crude material.
Oiling out is detrimental to purification because the liquid oil droplets are often better solvents for impurities than the bulk solvent, meaning the impurities get trapped within your product.[2]
Troubleshooting Workflow: Oiling Out
Caption: Decision tree for troubleshooting oiling out.
Step-by-Step Solutions:
-
Reheat and Add More Solvent : Heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% of the current volume). This lowers the saturation temperature of the solution, which may now be below the melting point of your compound.[6]
-
Slow Down the Cooling : Rapid cooling encourages oil formation. After redissolving, allow the flask to cool as slowly as possible. You can achieve this by leaving it on a hotplate with the heat turned off or by placing the flask inside a larger beaker of hot water (a makeshift water jacket).[6]
-
Scratch or Seed at a Lower Temperature : If the solution remains clear after slow cooling, try to induce crystallization by vigorously scratching the inner wall of the flask at the meniscus with a glass rod. Alternatively, add a tiny "seed crystal" of pure material if available. Do this once the solution is closer to room temperature.
-
Change Solvents : If oiling out persists, the solvent's boiling point may be too high relative to your compound's melting point. Select a solvent with a lower boiling point from your screening list (Table 1).
Q3: I have very few crystals, or none at all. How do I improve my yield?
Answer:
A low or zero yield of crystals is typically caused by one of two issues: using too much solvent, or the solution becoming supersaturated without nucleating.[6]
Troubleshooting Workflow: Low or No Crystal Yield
Caption: Workflow for troubleshooting low or no crystal yield.
Step-by-Step Solutions:
-
Induce Crystallization (for clear solutions) : A supersaturated solution needs a nucleation site to begin crystallization.
-
Scratch : Use a glass stirring rod to scratch the inside of the flask just below the surface of the liquid. The microscopic rough edges provide a surface for crystals to form.[7]
-
Seed : Add a single, tiny crystal of the compound (either from a previous batch or saved from the crude material). This provides a perfect template for crystal growth.[3]
-
Ultra-Cool : Lowering the temperature further decreases solubility. Place the flask in a salt-ice bath (-10 to -20 °C) or, if the solvent's freezing point allows, a dry ice/acetone bath (-78 °C).[7]
-
-
Reduce Solvent Volume (the most common issue) : If you used too much solvent, the solution will not be saturated enough at low temperatures for crystals to form.
-
Gently heat the solution and boil off a portion of the solvent (typically 25-30%).
-
Allow the more concentrated solution to cool again slowly.[6]
-
-
Check the Mother Liquor : If you did get some crystals but the yield was poor, there might be a significant amount of product left in the filtrate (mother liquor). You can test this by putting a drop of the mother liquor on a watch glass and letting it evaporate. A large amount of solid residue indicates that recovery can be improved by concentrating the mother liquor and cooling it again for a second crop of crystals.[2]
Q4: Are there any specific challenges related to recrystallizing this compound?
Answer:
Yes, beyond the general challenges of recrystallization, heterocyclic esters present a few specific considerations.
-
Potential for Isomeric Impurities : The synthesis of 4-substituted isoxazoles can sometimes produce positional isomers (e.g., 3- or 5-substituted isoxazoles) as byproducts.[8] These isomers often have very similar polarities and solubilities, making them difficult to separate by recrystallization alone. If TLC or NMR analysis shows persistent impurities after recrystallization, a preliminary purification by column chromatography may be necessary.
-
Hydrolytic Stability : While esters are generally stable, prolonged heating in protic solvents (especially water, methanol, or ethanol) under acidic or basic conditions can lead to hydrolysis back to the carboxylic acid.
-
Prevention : Ensure your crude material is free of strong acids or bases from the workup. Use aprotic solvents like ethyl acetate or toluene if hydrolysis is a concern. If using an alcohol, minimize the time the solution is kept at reflux.
-
-
Ring Stability : The isoxazole ring is generally stable. However, some highly functionalized isoxazoles can be sensitive to strong nucleophiles or harsh pH conditions, which is more of a concern during reaction workup than a standard neutral recrystallization.
By systematically applying the solvent screening protocol and utilizing these troubleshooting guides, you can develop a robust and effective recrystallization procedure for high-purity this compound.
References
- University of Colorado, Boulder. (n.d.). Recrystallization. Organic Chemistry Techniques.
- Li, J. J., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. U.S. Patent Application Publication No. US20030139606A1.
- Ren, Z-L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13645-13654.
- Wroblewska-Jezewska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5616.
- Li, J. J., et al. (2003). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. WIPO Patent Application No. WO2003042193A1.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Shinde, S. B., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(14), 5530.
- Wang, D., et al. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(1), o103.
- Kumar, A., et al. (2020). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.
- Frontier, A. (2026). Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Reddit. (2023). Recrystallization Issues. r/Chempros.
- Ren, Z-L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. ResearchGate.
- Cundy, D. J., et al. (2001). Process for preparing leflunomide. WIPO Patent Application No. WO2001060803A1.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- University of California, Los Angeles. (n.d.). Common Solvents for Crystallization.
- Micetich, R. G. (1970). Studies in isoxazole chemistry. III. The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Journal of Chemistry, 48(13), 2006-2015.
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of Isoxazole-4-Carboxylic Acid Methyl Ester: A Comparative Approach for Drug Discovery
In the landscape of modern drug discovery, the meticulous characterization of novel molecular entities is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating molecular structure with atomic precision. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of isoxazole-4-carboxylic acid methyl ester, a key heterocyclic scaffold. By delving into the causal relationships behind its spectral features and comparing them with other prominent five-membered heterocyclic esters, this document aims to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret and leverage NMR data in their synthetic and medicinal chemistry endeavors.
The Significance of the Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a privileged motif in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique electronic properties, including its ability to act as a bioisosteric replacement for other functional groups and its modulation of physicochemical properties, make it an attractive component in drug design.[1][2] A thorough understanding of its spectroscopic signature is therefore crucial for unambiguous structure confirmation and for gaining insights into its electronic environment, which can influence molecular interactions with biological targets.
Experimental Protocol for NMR Data Acquisition
A standardized and reproducible protocol is the bedrock of reliable analytical data. The following section details a robust methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent residual peak in the ¹H NMR spectrum.
-
Concentration : Prepare a solution with a concentration of approximately 5-10 mg of the analyte in 0.6-0.7 mL of CDCl₃. This concentration range typically provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments without significant line broadening due to aggregation.
-
Internal Standard : Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C).
NMR Instrument Parameters
The following parameters are recommended for a standard 400 MHz NMR spectrometer:
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 | 1024 |
| Receiver Gain | Optimized | Optimized |
| Acquisition Time | ~4 seconds | ~1 second |
| Relaxation Delay | 2 seconds | 2 seconds |
| Spectral Width | ~16 ppm | ~220 ppm |
Causality Behind Experimental Choices:
-
The choice of a 30-degree pulse angle in both experiments is a compromise between maximizing signal intensity and allowing for a shorter relaxation delay, thus reducing the overall experiment time.
-
A greater number of scans for the ¹³C NMR experiment is necessary due to the low natural abundance of the ¹³C isotope (~1.1%).
¹H and ¹³C NMR Spectral Analysis of this compound
The structural features of this compound give rise to a distinct and interpretable NMR signature.
Figure 1: Structure of this compound.
¹H NMR Spectrum Analysis
The ¹H NMR spectrum is characterized by three distinct signals corresponding to the three different proton environments in the molecule.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment Rationale |
| H5 | ~8.9 | s | 1H | The proton at position 5 is adjacent to the electronegative oxygen atom and is part of the aromatic isoxazole ring, leading to a significant downfield shift. |
| H3 | ~8.4 | s | 1H | The proton at position 3 is adjacent to the nitrogen atom within the aromatic ring, also resulting in a downfield chemical shift, though typically slightly upfield compared to H5. |
| -OCH₃ | ~3.9 | s | 3H | The methyl protons of the ester group are in a relatively shielded environment, resulting in a characteristic singlet in the upfield region. |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum displays five signals, corresponding to the five unique carbon atoms in the molecule.
| Carbon | Chemical Shift (δ) ppm | Assignment Rationale |
| C=O | ~162 | The carbonyl carbon of the ester group is highly deshielded and appears at the lowest field. |
| C5 | ~158 | The carbon at position 5 is attached to the electronegative oxygen and is part of the aromatic system, resulting in a significant downfield shift. |
| C3 | ~154 | The carbon at position 3, adjacent to the nitrogen, is also deshielded and appears downfield. |
| C4 | ~112 | The carbon at position 4, to which the ester group is attached, is generally the most upfield of the ring carbons. |
| -OCH₃ | ~52 | The methyl carbon of the ester group is in a shielded environment and appears at the highest field. |
Note: The assignments are based on established chemical shift trends for isoxazole derivatives and can be definitively confirmed using 2D NMR techniques like HSQC and HMBC.
Comparative NMR Analysis with Alternative Heterocyclic Scaffolds
In drug discovery, the choice of a heterocyclic core can profoundly impact a molecule's biological activity and pharmacokinetic properties.[3][4][5][6][7] Understanding the relative electronic nature of different heterocycles is therefore of great importance. Below is a comparison of the approximate ¹H and ¹³C NMR chemical shifts for the ring protons and carbons of methyl esters of isoxazole, oxazole, thiazole, and pyrazole.
| Heterocycle | Ring Position | Approx. ¹H Shift (ppm) | Approx. ¹³C Shift (ppm) | Electronic Character Insights |
| Isoxazole | H5 | ~8.9 | ~158 | The significant downfield shifts of H5 and C5 highlight the electron-withdrawing nature of the N-O bond. |
| H3 | ~8.4 | ~154 | ||
| C4 | - | ~112 | ||
| Oxazole | H2 | ~8.1 | ~151 | Oxazole protons and carbons are generally more shielded compared to isoxazole, suggesting a less electron-deficient ring system. |
| H5 | ~7.8 | ~126 | ||
| C4 | - | ~138 | ||
| Thiazole | H2 | ~8.9 | ~153 | The presence of the larger, more polarizable sulfur atom influences the chemical shifts, with H2 being significantly deshielded. |
| H5 | ~7.9 | ~120 | ||
| C4 | - | ~143 | ||
| Pyrazole | H3/H5 | ~8.0 | ~135 | The two nitrogen atoms in pyrazole lead to a more electron-rich system compared to isoxazole, resulting in more upfield shifts for the ring protons and carbons. |
| C4 | - | ~110 |
Note: These are approximate values and can vary based on substitution and solvent.
This comparative data illustrates how the nature and position of the heteroatoms within the five-membered ring significantly influence the electronic environment, which is directly reflected in the NMR chemical shifts. This understanding can guide the medicinal chemist in selecting the appropriate heterocyclic scaffold to achieve the desired electronic and steric properties for optimal target engagement.
The Role of Computational NMR Prediction
In modern structure elucidation, computational methods serve as a powerful complementary tool to experimental data.[8][9][10][11][12] Density Functional Theory (DFT) calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. These predictions can be invaluable in:
-
Confirming Assignments : Comparing predicted spectra with experimental data can help to resolve ambiguities in spectral assignments, especially for complex molecules.
-
Distinguishing Isomers : Computational predictions can be instrumental in differentiating between constitutional isomers that may have very similar experimental spectra.
-
Understanding Conformational Effects : NMR parameters are sensitive to molecular conformation. DFT calculations can help to understand how different conformers contribute to the observed spectrum.
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Mass spectrometry analysis of isoxazole-4-carboxylic acid methyl ester
An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Isoxazole-4-Carboxylic Acid Methyl Ester
Introduction: The Analytical Imperative for Isoxazole Derivatives
This compound is a heterocyclic compound featuring the isoxazole ring, a structural motif of significant interest in medicinal chemistry and drug development.[1][2][3] Isoxazoles are present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] As a key intermediate or final product, the precise characterization of this compound is critical for ensuring purity, confirming identity, and understanding metabolic fate.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive comparison of mass spectrometry-based techniques for the analysis of this compound. We will delve into the causality behind methodological choices, compare primary ionization techniques, and contrast mass spectrometry with alternative analytical methods. Every protocol is presented within a framework of analytical validation, ensuring the trustworthiness and reliability of the generated data.[4][5]
Core Principles of Mass Spectrometry for Small Molecule Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a compound like this compound (Molecular Formula: C₅H₅NO₃, Molecular Weight: 127.10 g/mol ), MS provides not only the molecular weight but also structural information through the analysis of fragmentation patterns.[6] The choice of coupling MS with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC) is dictated by the analyte's physicochemical properties.
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier analytical choice for volatile and thermally stable compounds. Given the methyl ester form, this compound possesses sufficient volatility for GC analysis, which often provides superior chromatographic resolution compared to LC for such molecules.
Ionization Method: Electron Ionization (EI)
Electron Ionization (EI) is the most common ionization source for GC-MS.[7] It is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to extensive and reproducible fragmentation.
Causality: The utility of EI lies in its ability to create a characteristic "fingerprint" mass spectrum for a given compound. This fragmentation pattern is highly reproducible and can be searched against spectral libraries (e.g., NIST) for confident identification. While soft ionization techniques often preserve the molecular ion, they provide less structural information from fragmentation.[7]
Expected EI-MS Fragmentation Pattern
The fragmentation of this compound under EI is governed by the relative stabilities of the resulting ions and neutral losses. The primary fragmentation events are predicted to be:
-
Loss of the Methoxy Radical: The most common fragmentation for methyl esters is the cleavage of the O-CH₃ bond, resulting in the formation of a stable acylium ion. This would produce a fragment at m/z 96 .
-
Isoxazole Ring Cleavage: The N-O bond in the isoxazole ring is inherently weak and prone to cleavage upon electron impact.[8] This can initiate a cascade of rearrangements and further fragmentation, leading to smaller, characteristic ions.
-
Loss of Carbon Monoxide (CO): Acylium ions frequently lose a molecule of carbon monoxide (28 Da), which would result in a fragment at m/z 68 from the m/z 96 ion.
Caption: Predicted EI-MS fragmentation pathway for this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
GC System:
-
Column: A standard non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is appropriate.
-
Inlet: Split/splitless injector at 250°C. Use a 1 µL injection volume with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 80°C, hold for 1 minute, then ramp at 15°C/min to 250°C and hold for 5 minutes.
-
-
MS System:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-200.
-
Alternative Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful alternative, particularly for analyzing complex mixtures, potential non-volatile impurities, or metabolites. It avoids the need for sample volatility and thermal stability.[9]
Ionization Method: Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a liquid phase.[10][11] For a molecule like this compound, ESI in positive ion mode is most effective. It typically produces a protonated molecular ion, [M+H]⁺, and may also form adducts with cations present in the mobile phase, such as sodium [M+Na]⁺.
Causality: The choice of ESI is driven by the desire to confirm the molecular weight with high confidence, as the soft ionization process minimizes in-source fragmentation. Structural information is then obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented in a controlled manner (Collision-Induced Dissociation, CID).[12]
Expected ESI-MS/MS Fragmentation
Upon isolation and fragmentation of the [M+H]⁺ ion (m/z 128), the fragmentation pathways differ from EI. Protonation likely occurs on the isoxazole nitrogen or the carbonyl oxygen. The subsequent fragmentation would involve the loss of stable neutral molecules.
Caption: General experimental workflow for LC-MS/MS analysis.
Experimental Protocol: LC-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile. Dilute further with the initial mobile phase.
-
LC System:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS System:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Scan Mode: Full scan (m/z 50-250) to identify the [M+H]⁺ ion, followed by a targeted MS/MS scan on the precursor ion at m/z 128.
-
Collision Energy: Ramped or set at a fixed value (e.g., 15-25 eV) to induce fragmentation.
-
Comparison with Alternative Analytical Techniques
While MS provides unparalleled sensitivity and mass information, a comprehensive characterization often involves orthogonal techniques that provide complementary data.
| Technique | Principle | Information Obtained | Strengths | Limitations |
| GC-MS (EI) | Separation by volatility, fragmentation by electron impact. | Molecular weight (inferred), structural fingerprint. | High chromatographic efficiency, library searchable spectra. | Requires volatile/thermally stable analytes. |
| LC-MS (ESI) | Separation by polarity, soft ionization. | Confident molecular weight, structural data via MS/MS. | Broad applicability, handles non-volatile compounds. | Lower chromatographic resolution than GC for some molecules. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Complete molecular structure and connectivity (¹H, ¹³C).[13][14] | Unambiguous structure elucidation. | Low sensitivity, requires pure sample in mg quantities. |
| FTIR Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence of specific functional groups (e.g., C=O, C-O-C).[15][16] | Fast, non-destructive, confirms functional groups. | Provides limited information on the overall molecular skeleton. |
Ensuring Trustworthiness: A Primer on Method Validation
To ensure that an analytical method is suitable for its intended purpose, it must be validated.[4][17] This is a core tenet of scientific integrity and is mandated by regulatory agencies like the FDA.[18] The key parameters, as defined by the International Council for Harmonisation (ICH), are summarized below.[17][18]
| Validation Parameter | Description | Typical Acceptance Criteria (Quantitative Assay) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | No interference at the retention time of the analyte. Peak purity should pass. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations (e.g., flow rate ±5%, pH ±0.2). |
Conclusion
The analysis of this compound is best approached with a multi-faceted strategy. GC-MS with Electron Ionization stands out as the preferred method for routine identification and purity assessment due to its high resolution and the generation of library-searchable fragmentation patterns. For applications requiring definitive molecular weight confirmation or the analysis of complex biological matrices, LC-MS/MS with Electrospray Ionization is the superior choice, offering high sensitivity and structural confirmation through controlled fragmentation.
These mass spectrometry techniques, when complemented by orthogonal methods like NMR and FTIR for absolute structure confirmation and validated according to established guidelines, provide a robust and trustworthy analytical workflow essential for researchers, scientists, and drug development professionals.
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A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Isoxazole-4-Carboxylic Acid Methyl Ester
Introduction: The Analytical Imperative for Isoxazole Derivatives
Isoxazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and agrochemicals.[1][2] Isoxazole-4-carboxylic acid methyl ester, as a key synthetic intermediate or final product, requires precise and reliable analytical methods to ensure its identity, purity, and quantity. The quality control of such intermediates is a non-negotiable aspect of the pharmaceutical industry, directly impacting the safety and efficacy of the final drug product.[3][4]
This guide provides an in-depth comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. As a Senior Application Scientist, my objective is to move beyond a mere listing of protocols. Instead, this document will elucidate the fundamental principles, explain the rationale behind methodological choices, and provide validated, field-tested protocols to guide researchers, scientists, and drug development professionals in selecting the optimal analytical approach for their specific needs.
Pillar 1: Fundamental Principles and Applicability
The choice between HPLC and GC-MS is fundamentally dictated by the physicochemical properties of the analyte.[5][6] The decision hinges on factors like volatility, thermal stability, polarity, and molecular weight.
High-Performance Liquid Chromatography (HPLC): Versatility for Soluble Compounds
HPLC is a separation technique that uses a liquid mobile phase pumped at high pressure through a column packed with a solid stationary phase.[7] Separation is achieved based on the analyte's differential partitioning between the two phases. Its major advantage lies in its broad applicability to any compound that is soluble, including those that are non-volatile or thermally sensitive.[8][9] For this compound, a moderately polar small molecule, HPLC, particularly in its reversed-phase modality, is an exceptionally well-suited technique.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Analytes
GC separates volatile and thermally stable compounds in a gaseous mobile phase.[7] The sample is vaporized and carried by an inert gas through a heated column. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. Coupling GC with a Mass Spectrometer (MS) detector provides unparalleled identification capabilities, making it a definitive tool for structural confirmation.[8] Given that methyl esters are generally more volatile than their parent carboxylic acids, GC-MS presents a potent and highly sensitive alternative for analyzing this specific isoxazole derivative.[10]
Pillar 2: A Head-to-Head Comparison of Methodologies
The practical implementation of each technique involves distinct considerations regarding instrumentation, consumables, and sample handling.
The HPLC Approach
The analysis of this compound via HPLC is typically straightforward. The primary mode of separation is Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase.
-
Causality of Component Selection:
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse for RP-HPLC. Its long alkyl chains provide sufficient hydrophobic interaction to retain the moderately polar isoxazole ester, allowing for effective separation from more polar or non-polar impurities.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is optimal.[11] Starting with a higher proportion of water allows for the retention of the analyte, while gradually increasing the organic solvent concentration decreases retention and elutes the compound. The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is critical.[12][13] It protonates residual silanols on the stationary phase and ensures the analyte is in a single ionic form, leading to sharp, symmetrical peaks.
-
Detection: A Diode Array Detector (DAD) or a standard UV detector is highly effective, as the isoxazole ring is a chromophore that absorbs UV light. For higher sensitivity and absolute confirmation of identity, coupling the HPLC to a mass spectrometer (LC-MS) is the preferred method.[9]
-
The GC-MS Approach
GC-MS analysis hinges on the analyte's ability to be volatilized without degradation. For this compound, this is generally feasible.
-
Causality of Component Selection:
-
Derivatization: A key advantage here is that the analyte is already an ester. Unlike its carboxylic acid precursor, which would require a derivatization step (e.g., esterification or silylation) to increase volatility and prevent peak tailing, the methyl ester can often be analyzed directly.[14][15] This significantly simplifies sample preparation and reduces a potential source of analytical error.
-
Column Selection: A low-to-mid polarity capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms or HP-5ms), is an excellent starting point. This type of phase provides good selectivity for a wide range of semi-volatile organic compounds.
-
Temperature Programming: A programmed temperature ramp is essential. It starts at a lower temperature to trap and focus the analytes at the head of the column and then gradually increases to elute compounds based on their boiling points. This ensures sharp peaks for a range of components, from volatile solvents to the target analyte and less volatile impurities.
-
Detection: The mass spectrometer provides two dimensions of data: the retention time (from the GC) and the mass spectrum (from the MS). Electron Ionization (EI) is the most common ionization technique, producing a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for confident identification against spectral libraries.
-
Quantitative Performance Data Summary
The following table provides a comparative summary of expected performance characteristics for the two methods. The values are typical and must be established for each specific, validated method.[16][17]
| Parameter | HPLC-UV/DAD | GC-MS (Scan Mode) |
| Principle | Liquid-solid partitioning | Gas-liquid partitioning |
| Volatility Req. | No (must be soluble) | Yes (thermally stable) |
| Derivatization | Not required | Not required for the ester |
| Sensitivity (LOD) | ng range (e.g., 1-10 ng/mL) | pg range (e.g., 10-100 pg/mL) |
| Selectivity | Good; based on retention time and UV spectrum | Excellent; based on retention time and mass spectrum |
| Speed of Analysis | 10-30 minutes per sample[5] | 5-20 minutes per sample[9] |
| Sample Prep | Simple (dissolve, filter)[18] | Simple (dissolve) |
| Instrumentation Cost | Moderate to High | High |
| Operational Complexity | Moderate[6] | Moderate to High |
Pillar 3: Validated Experimental Protocols
Adherence to a detailed, validated protocol is paramount for generating reliable and reproducible data.[19] The following protocols are presented as robust starting points for method development and validation.
Experimental Workflow Diagrams
The logical flow for each technique can be visualized as follows:
Caption: High-level workflow for HPLC analysis.
Caption: High-level workflow for GC-MS analysis.
Protocol 1: RP-HPLC-UV Method
-
System Preparation:
-
HPLC System: Quaternary pump, autosampler, column thermostat, DAD/UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Equilibrate the column with the initial mobile phase composition (e.g., 70% A, 30% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Standard and Sample Preparation: [11][18]
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (Diluent).
-
Calibration Standards: Perform serial dilutions of the stock standard with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing approximately 10 mg of the analyte into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[20]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Set to the absorbance maximum of the analyte (e.g., ~254 nm, to be determined by DAD scan).
-
Gradient Program:
-
0-15 min: 30% to 90% B
-
15-17 min: Hold at 90% B
-
17.1-20 min: Return to 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
-
Perform system suitability checks (e.g., tailing factor, theoretical plates, %RSD of replicate injections) to ensure system performance.
-
Protocol 2: GC-MS Method
-
System Preparation:
-
GC-MS System: Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Condition the system by running a blank solvent injection through the intended temperature program.
-
-
Standard and Sample Preparation:
-
Stock Standard (1 mg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a high-purity solvent such as Ethyl Acetate or Dichloromethane.
-
Calibration Standards: Perform serial dilutions to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Accurately weigh a sample containing approximately 1 mg of the analyte into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent. Transfer to a GC vial.
-
-
Chromatographic and Spectrometric Conditions:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1 (can be adjusted based on concentration).
-
Oven Temperature Program:
-
Initial Temp: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: Hold at 280 °C for 5 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 400 amu.
-
-
Data Analysis:
-
Identify the analyte peak by its retention time and by matching its mass spectrum against the standard or a reference library.
-
Construct a calibration curve using the peak area of a characteristic ion (quantitation ion).
-
Quantify the analyte in the sample using the calibration curve.
-
Decision Guide: Choosing the Right Tool for the Job
| Scenario | Recommended Method | Rationale |
| Routine Quality Control (Assay & Purity) | HPLC-UV | Robust, reliable, and cost-effective for quantitative analysis. Excellent for purity profiling of known impurities.[8] |
| Identification of Unknown Impurities | GC-MS or LC-MS | MS detection is essential for structural elucidation. GC-MS is superior for volatile unknowns due to extensive EI libraries.[8] |
| Trace-Level Analysis (e.g., Genotoxic Impurities) | GC-MS | Generally offers higher sensitivity (pg levels) compared to HPLC-UV, which is critical for trace analysis.[6][7] |
| Analysis of Thermally Labile Degradants | HPLC-UV/MS | HPLC operates at or near room temperature, preventing the degradation of sensitive compounds that might occur in a hot GC inlet.[5][9] |
| High-Throughput Screening | GC-MS | The typically faster run times of GC can lead to higher sample throughput for volatile analytes.[9] |
Conclusion
Both HPLC and GC-MS are powerful and suitable techniques for the analysis of this compound. The choice is not about which method is universally "better," but which is best suited for the analytical objective.[8] HPLC-UV stands out as a robust and versatile workhorse for routine quantitative tasks like potency assays and purity checks. Conversely, GC-MS offers unparalleled sensitivity and specificity, making it the ideal choice for trace-level impurity identification and quantification, provided the analyte and its related substances are thermally stable. A modern analytical laboratory engaged in drug development or quality control would ideally leverage both techniques to fully characterize such a critical chemical entity. The ultimate decision should always be guided by a thorough method validation process to ensure the chosen procedure is fit for its intended purpose.[4][16]
References
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- Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
- Brewer Science. (2022, May 23). Small Molecule Analysis Testing: HPLC vs GC.
- Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart.
- Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
- Blog - News. (2024, July 4). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications.
- SIELC Technologies. (n.d.). Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column.
- SciSpace. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- SIELC Technologies. (2018, May 16). 5-Methylisoxazole-4-carboxylic acid.
- IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.
- NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
- Chemistry LibreTexts. (2023, August 29). Derivatization.
- ResearchGate. (2015, November 25). How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?.
- PubMed. (2018, June 22). Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis.
- Veeprho. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.
- Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- GSC Online Press. (n.d.). Analytical method validation: A brief review.
- Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis.
- Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC.
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A Comparative Analysis of the Biological Activity of Isoxazole-4-Carboxylic Acid Methyl Ester and Its Analogs
In the landscape of medicinal chemistry, the isoxazole scaffold stands as a privileged structure, integral to a multitude of compounds exhibiting a wide array of biological activities.[1] This guide provides an in-depth comparison of the biological profile of isoxazole-4-carboxylic acid methyl ester and its structurally related analogs. By examining key experimental data, we aim to elucidate the structure-activity relationships (SAR) that govern their efficacy as antimicrobial, anticancer, and anti-inflammatory agents. This analysis is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction to this compound
This compound is a heterocyclic compound featuring a five-membered isoxazole ring with a methoxycarbonyl group at the 4-position. The isoxazole ring itself, an aromatic system containing adjacent nitrogen and oxygen atoms, is a key pharmacophore that contributes to the diverse pharmacological activities observed in its derivatives.[1] These activities range from antimicrobial and anticancer to anti-inflammatory and beyond.[2] The ester functional group at the 4-position provides a crucial site for metabolic activity and potential interaction with biological targets, making this scaffold an attractive starting point for medicinal chemistry campaigns.
Comparative Biological Activity
A comprehensive evaluation of this compound and its analogs reveals that subtle structural modifications can lead to significant changes in biological activity. The following sections compare their performance in key therapeutic areas, supported by experimental data from peer-reviewed studies.
Antimicrobial Activity
The isoxazole core is a well-established motif in the design of antimicrobial agents. The antimicrobial potential of isoxazole derivatives has been extensively investigated against a broad spectrum of microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungi.[2]
A study on a series of ester-functionalized isoxazoles incorporating an anthracene moiety demonstrated significant antibacterial and antifungal activity. While not direct analogs of the methyl ester of the parent isoxazole-4-carboxylic acid, these findings highlight the potential of ester-containing isoxazoles as antimicrobial leads. The activity is often influenced by the nature of the substituents on the isoxazole ring and the ester group.[3] For instance, the presence of electron-withdrawing groups on the phenyl ring of isoxazole derivatives has been shown to enhance antibacterial activity.[1]
Table 1: Comparative Antimicrobial Activity of Isoxazole Analogs
| Compound/Analog | Target Organism | Activity (MIC in µg/mL) | Reference |
| Isoxazole-Chalcone Analog 1 | E. coli | >128 | [4] |
| Isoxazole-Chalcone Analog 2 | S. aureus | 64 | [4] |
| Dihydropyrazole from Analog 1 | E. coli | 64 | [4] |
| Dihydropyrazole from Analog 2 | S. aureus | 32 | [4] |
| Isoxazole Derivative with p-chlorophenyl | E. coli | Remarkable Activity | [5] |
Note: Data for this compound was not available in the reviewed literature for direct comparison.
The structure-activity relationship suggests that the conversion of isoxazole-chalcones to their dihydropyrazole derivatives can lead to an increase in antibacterial potency.[4]
Anticancer Activity
Isoxazole derivatives have emerged as a promising class of anticancer agents, acting through diverse mechanisms such as the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[6][7]
A study on isoxazole-carboxamide analogs of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid revealed potent cytotoxic activity against various cancer cell lines. While these are amide analogs rather than esters, they provide valuable SAR insights. For example, compounds with dimethoxyphenyl substitutions on the amide nitrogen showed significant activity against Hep3B (hepatocellular carcinoma) and HeLa (cervical cancer) cell lines.[8]
Table 2: Comparative Anticancer Activity of Isoxazole-4-Carboxamide Analogs
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Analog 2d (3,4-dimethoxyphenyl) | Hep3B | ~23 | [8] |
| Analog 2e (2,5-dimethoxyphenyl) | Hep3B | ~23 | [8] |
| Analog 2d (3,4-dimethoxyphenyl) | HeLa | 15.48 | [8] |
| Analog 2a (4-tert-butylphenyl) | MCF-7 | 39.80 | [8] |
| Doxorubicin (Control) | HeLa | 0.11±0.10 (for a different isoxazole derivative) | [9] |
These findings suggest that the nature and position of substituents on the aromatic ring attached to the carboxamide group play a critical role in determining the anticancer potency. Specifically, the presence of methoxy groups appears to be favorable for activity against certain cancer cell lines.[8] The mechanism of action for some of these analogs involves the induction of G2/M phase cell cycle arrest and a shift from apoptosis to necrosis in cancer cells.[8]
Anti-inflammatory Activity
The anti-inflammatory properties of isoxazole derivatives are well-documented, with some compounds acting as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[10]
A study evaluating a series of isoxazole derivatives using the carrageenan-induced rat paw edema model, a classic assay for acute inflammation, demonstrated significant anti-inflammatory effects.[11][12] While this study did not include this compound, it highlighted that isoxazole derivatives with a methoxy group at the para position of a phenyl substituent exhibited the most potent activity.[11] Another study on an isoxazole derivative, MZO-2, showed a potent inhibitory effect on carrageenan-induced paw inflammation.[13]
Table 3: Comparative Anti-inflammatory Activity of Isoxazole Analogs
| Compound | Assay | % Edema Inhibition | Reference |
| Isoxazole Derivative (TPI-7) | Carrageenan-induced paw edema | Most Active | [11] |
| Isoxazole Derivative (TPI-13) | Carrageenan-induced paw edema | Most Active | [11] |
| 5b (3-(4-Chloro-phenyl)-4-phenyl-isoxazole) | Carrageenan-induced paw edema (2h) | 75.68 | [12] |
| 5c (4-(4-Phenyl-isoxazol-3-yl)-phenol) | Carrageenan-induced paw edema (2h) | 74.48 | [12] |
| Diclofenac Sodium (Standard) | Carrageenan-induced paw edema (2h) | 74.22 | [12] |
The data indicates that certain isoxazole derivatives can exhibit anti-inflammatory activity comparable to or even exceeding that of the standard drug, diclofenac sodium.[12] The mechanism of action for many anti-inflammatory isoxazoles is linked to their ability to inhibit COX enzymes, thereby reducing the production of prostaglandins.[10]
Experimental Protocols
To ensure the reproducibility and validity of the biological data, detailed experimental protocols are essential. The following are step-by-step methodologies for the key assays discussed in this guide.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate, including a positive control (microorganism without the test compound) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Workflow for MIC Determination:
Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity by Carrageenan-Induced Paw Edema
This model is used to evaluate the acute anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Acclimatize rats or mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds orally or intraperitoneally at various doses. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Mechanistic Insights
The biological activities of isoxazole derivatives are underpinned by their interaction with various molecular targets and signaling pathways.
In the context of anticancer activity , many isoxazole compounds induce apoptosis by activating caspase cascades. They can also interfere with cell cycle progression by targeting key regulatory proteins. Some derivatives have been shown to inhibit protein kinases involved in cancer cell proliferation and survival.[6]
For anti-inflammatory effects , a primary mechanism is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. By blocking COX-2, isoxazole derivatives prevent the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[10]
Signaling Pathway for COX-2 Inhibition by Isoxazole Derivatives:
Conclusion
This guide provides a comparative overview of the biological activities of this compound and its analogs. The available data, primarily from studies on closely related carboxamide derivatives, underscores the therapeutic potential of the isoxazole scaffold. Structure-activity relationship studies reveal that modifications to the substituents on the isoxazole ring and the functional group at the 4-position can significantly modulate antimicrobial, anticancer, and anti-inflammatory activities. The detailed experimental protocols and mechanistic insights provided herein are intended to facilitate further research and development of novel isoxazole-based therapeutic agents. Future studies focusing on a direct comparison of a series of isoxazole-4-carboxylic acid esters are warranted to further refine our understanding of the SAR for this promising class of compounds.
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- Jaradat, N., Hawash, M., Eid, A. M., Al-Masri, M., Zaid, A. N., & Shraim, N. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
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Comparative study of different synthetic methods for isoxazole-4-carboxylic acid methyl ester
Introduction
The isoxazole ring is a privileged five-membered heterocycle that serves as a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for various functional groups have led to its incorporation into a multitude of clinically significant drugs, including the anti-inflammatory agent leflunomide and the COX-2 inhibitor valdecoxib.[1][2][3] Specifically, isoxazole-4-carboxylic acid methyl ester and its derivatives are crucial intermediates in the synthesis of a wide array of pharmacologically active compounds. The strategic placement of the carboxylic acid ester at the 4-position provides a versatile handle for further molecular elaboration.
This guide provides a comparative analysis of three distinct and prominent synthetic methodologies for the preparation of this compound. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations to assist researchers in selecting the most appropriate method for their specific needs.
Method 1: [3+2] Cycloaddition of Nitrile Oxides with β-Ketoesters
The 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile, such as a β-ketoester, stands as one of the most powerful and versatile methods for the construction of the isoxazole ring.[1][4][5] This [3+2] cycloaddition approach offers a high degree of control over the substitution pattern of the resulting isoxazole.
Mechanistic Rationale
This reaction proceeds via a concerted pericyclic mechanism. The nitrile oxide, typically generated in situ from an aldoxime or hydroximoyl chloride, acts as the 1,3-dipole. The β-ketoester, in its enol or enolate form, serves as the dipolarophile. The reaction between these two species leads directly to the formation of the five-membered isoxazole ring. The regioselectivity of the cycloaddition is governed by both steric and electronic factors of the substituents on the nitrile oxide and the β-ketoester.
Caption: Workflow for the [3+2] cycloaddition synthesis of this compound.
Experimental Protocol
The following protocol is a representative example of the [3+2] cycloaddition approach.
-
In situ Generation of the Nitrile Oxide: In a well-ventilated fume hood, dissolve the starting hydroximoyl chloride (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a base, such as triethylamine (1.1 eq), dropwise to the solution while stirring. The formation of the nitrile oxide is often accompanied by the precipitation of triethylammonium chloride.
-
Cycloaddition Reaction: To the freshly generated nitrile oxide solution, add methyl acetoacetate (1.2 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the salt by-product.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Method 2: Classical Condensation of a β-Dicarbonyl Compound with Hydroxylamine
This classical approach represents a robust and often high-yielding method for the synthesis of isoxazoles.[6][7][8] It involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine, leading to the formation of the isoxazole ring through a cyclization-dehydration sequence. A patented process for a similar ethyl ester highlights its industrial applicability.[9][10]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl groups of the β-dicarbonyl compound. This is typically followed by the formation of an oxime intermediate. Subsequent intramolecular cyclization occurs through the attack of the oxime's hydroxyl group on the remaining carbonyl, followed by dehydration to yield the aromatic isoxazole ring. The regioselectivity depends on which carbonyl group is initially attacked, which can be influenced by steric and electronic factors, as well as the reaction pH.
Caption: Reaction pathway for the classical condensation synthesis of this compound.
Experimental Protocol
The following protocol is adapted from established procedures for similar isoxazole syntheses.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-formyl-3-oxobutanoate (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a solution of hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate (1.1 eq) in water to the flask.
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the crude product by recrystallization or column chromatography to yield the desired this compound.
Method 3: Multi-Step Synthesis via Ring Formation and Subsequent Functionalization
This strategy offers a high degree of flexibility, allowing for the introduction of various substituents on the isoxazole ring before the final esterification step. A common route involves the initial synthesis of a 3-substituted-4-isoxazole-5-one, followed by a series of transformations to introduce the carboxylate at the 4-position.
Mechanistic Rationale
This approach is exemplified by a synthetic route that begins with the cyclization of a β-ketoester with hydroxylamine to form a 3-substituted-4-isoxazol-5-one.[11] This intermediate can then undergo reaction with a formylating agent, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to introduce a dimethylaminomethylene group at the 4-position. Subsequent hydrolysis and ring-opening, followed by re-cyclization under acidic conditions, can yield the desired 3-substituted-4-isoxazole carboxylic acid, which is then esterified.
Caption: Multi-step synthetic workflow for this compound.
Experimental Protocol
This is a generalized, multi-step protocol.
-
Synthesis of 3-methyl-4,5-dihydroisoxazol-5-one: React methyl acetoacetate with hydroxylamine hydrochloride in the presence of a base like sodium carbonate in an aqueous medium.[11]
-
Formation of 4-((dimethylamino)methylene)-3-methyl-4,5-dihydroisoxazol-5-one: Treat the product from step 1 with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Hydrolysis and Ring Opening/Closing: Subject the enaminone from step 2 to basic hydrolysis (e.g., with NaOH), followed by acidification to yield 3-methylisoxazole-4-carboxylic acid.[11]
-
Esterification: Convert the resulting carboxylic acid to the methyl ester using standard esterification conditions, such as refluxing in methanol with a catalytic amount of sulfuric acid (Fischer esterification).
-
Purification: Each step typically requires purification of the intermediate product, often by crystallization or column chromatography.
Comparative Analysis
| Feature | Method 1: [3+2] Cycloaddition | Method 2: Classical Condensation | Method 3: Multi-Step Synthesis |
| Starting Materials | Hydroximoyl chloride, Methyl acetoacetate | Methyl 2-formyl-3-oxobutanoate, Hydroxylamine | Methyl acetoacetate, Hydroxylamine, DMF-DMA |
| Number of Steps | 1-2 (if nitrile oxide is generated in situ) | 1 | 3-4 |
| Typical Yield | Good to Excellent | Good to High | Moderate (overall) |
| Reaction Conditions | Mild (often room temperature) | Reflux | Varied (includes reflux and potentially harsh acidic/basic conditions) |
| Substrate Scope | Broad, allows for diverse substituents | More limited by the availability of the β-dicarbonyl precursor | Highly versatile, allows for late-stage functionalization |
| Pros | High efficiency, good functional group tolerance, convergent | Operationally simple, often uses readily available starting materials, scalable | High degree of flexibility in substituent introduction |
| Cons | Requires preparation of the nitrile oxide precursor, potential regioselectivity issues | Can sometimes lead to isomeric mixtures, may require harsher conditions | Longer reaction sequence, lower overall yield, more purification steps |
Discussion and Recommendations
The choice of synthetic route for this compound is contingent upon the specific requirements of the research, including the desired scale, available starting materials, and the need for structural diversity.
-
Method 1 ([3+2] Cycloaddition) is highly recommended for its efficiency and versatility, particularly in a research and development setting where a variety of analogs may be required. The mild reaction conditions and generally high yields make it an attractive modern approach.
-
Method 2 (Classical Condensation) remains a valuable and practical method, especially for large-scale synthesis where operational simplicity and cost of starting materials are primary considerations. Its straightforward procedure and often high yields for specific substrates make it a reliable workhorse in synthetic chemistry.
-
Method 3 (Multi-Step Synthesis) offers the greatest flexibility for creating a diverse library of 3-substituted isoxazole-4-carboxylic acid methyl esters. While the overall yield may be lower due to the multiple steps, this approach is unparalleled when the synthetic goal is to explore the structure-activity relationship by varying the substituent at the 3-position.
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A Senior Application Scientist's Guide to the X-ray Crystallography of Isoxazole-4-Carboxylic Acid Methyl Ester Derivatives
This guide provides an in-depth comparison of the single-crystal X-ray diffraction analysis of isoxazole-4-carboxylic acid methyl ester derivatives. Designed for researchers, medicinal chemists, and material scientists, this document moves beyond a simple recitation of data to explain the causality behind experimental choices, offering a framework for obtaining high-quality crystallographic data and interpreting the resulting structural information. We will explore synthesis, crystallization strategies, data analysis, and the critical role of intermolecular interactions in defining the solid-state architecture of this important class of heterocyclic compounds.
The Significance of Isoxazole Scaffolds in Drug Discovery
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs such as the anti-inflammatory agent Parecoxib and the antibiotic Micafungin.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for designing novel therapeutics.[1] Isoxazole-4-carboxylic acid derivatives, in particular, serve as crucial intermediates in the synthesis of bioactive molecules, including the antirheumatic drug Leflunomide.[2][3]
Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design. Single-crystal X-ray diffraction (SCXRD) is the definitive method for this purpose, providing precise information on molecular conformation, bond lengths, bond angles, and, crucially, the supramolecular arrangement dictated by intermolecular forces.[4][5][6] This knowledge is invaluable for predicting and tuning physicochemical properties like solubility, stability, and bioavailability.
Experimental Workflow: From Synthesis to Structure
The path from a synthesized powder to a refined crystal structure is a multi-step process that demands careful planning and execution. Each stage is critical for the success of the next.
Caption: Experimental workflow from synthesis to final crystal structure.
Synthesis of this compound Derivatives
A common and reliable route to this scaffold involves the reaction of an acetoacetic ester with triethyl orthoformate, followed by cyclization with hydroxylamine.[2][7]
Protocol: Synthesis of Methyl 5-methylisoxazole-4-carboxylate
-
Step A: Formation of Ethyl Ethoxymethyleneacetoacetate. React ethyl acetoacetate with triethyl orthoformate and acetic anhydride. The reaction is typically heated to around 100-110 °C.[2] This step introduces the necessary carbon framework.
-
Step B: Cyclization. The resulting ester is combined with hydroxylamine sulfate in the presence of a base like sodium acetate. This reaction is performed at a reduced temperature (e.g., -20 °C to 0 °C) to control the exothermic reaction and form the ethyl ester of the isoxazole ring.[7]
-
Step C: Hydrolysis. The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong acid, such as 60% aqueous H₂SO₄, with heating to drive the reaction.[7]
-
Step D: Esterification. The purified 5-methylisoxazole-4-carboxylic acid is then esterified to the methyl ester using standard methods, such as reaction with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).
Self-Validation: Purity at each step should be confirmed by Thin Layer Chromatography (TLC) and the final product identity verified by NMR and Mass Spectrometry before proceeding to crystallization.
Growing High-Quality Single Crystals
Obtaining diffraction-quality crystals is often the most challenging step.[4][8] The choice of method and solvent is critical and depends on the compound's solubility profile.
Comparative Crystallization Methodologies
| Method | Principle | Best For | Considerations |
| Slow Evaporation | A near-saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, which gradually increases the concentration to the point of nucleation and crystal growth.[9] | Compounds that are stable and have moderate solubility. It is often the simplest starting point. | The rate of evaporation must be controlled. A vial with a narrow opening or covered with perforated film works well.[9] |
| Vapor Diffusion | A concentrated solution of the compound in a small open vial is placed inside a sealed larger jar containing a more volatile "anti-solvent" in which the compound is insoluble.[10] The anti-solvent vapor diffuses into the compound's solution, reducing its solubility and inducing crystallization. | Small quantities of material and for screening multiple anti-solvents simultaneously. | The two solvents must be miscible. The rate of diffusion can be slowed by placing the setup in a cooler environment.[9][10] |
| Anti-solvent Crystallization | An "anti-solvent" is slowly added to a solution of the compound, causing a rapid decrease in solubility and promoting crystallization.[10] | Compounds that are highly soluble in a particular solvent. | The rate of anti-solvent addition is crucial to prevent precipitation of an amorphous solid. Slow, dropwise addition or layering of the anti-solvent is recommended.[9] |
Protocol: Crystallization of Methyl 5-methylisoxazole-4-carboxylate
-
Solubility Screening: Test the solubility of ~1-2 mg of the purified powder in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, hexane, toluene) to find a solvent in which it is moderately soluble.[9]
-
Setup (Slow Evaporation): Prepare a near-saturated solution in a suitable solvent (e.g., ethanol). Filter the solution through a syringe filter into a clean, small vial.
-
Growth: Cover the vial with a cap that has a pinhole or with parafilm punctured a few times. Place the vial in a vibration-free location at a constant temperature.
-
Monitoring: Observe the vial daily for the formation of small, clear crystals with well-defined faces. This may take several days to weeks.
Comparative Structural Analysis
The true power of crystallography lies in comparing the structures of related derivatives to understand how subtle chemical modifications influence the overall solid-state architecture. Intermolecular interactions, such as hydrogen bonds and π-π stacking, are the primary drivers of crystal packing.[11][12]
Table 1: Comparative Crystallographic Data for Isoxazole Derivatives
| Parameter | 5-Methyl-isoxazole-4-carboxylic acid[3][13] | Methyl 4-amino-3-methoxyisoxazole-5-carboxylate[14] |
| Formula | C₅H₅NO₃ | C₆H₈N₂O₄ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pnma | P2₁/c |
| a (Å) | 6.837(3) | 7.9105(3) |
| b (Å) | 12.378(5) | 7.3703(3) |
| c (Å) | 6.942(3) | 13.5607(5) |
| β (˚) | 90 | 102.583(2) |
| Volume (ų) | 587.7(4) | 771.51(5) |
| Z | 4 | 4 |
| Primary Interaction | Strong O-H···N hydrogen bond | Intermolecular N-H···O hydrogen bonds |
| Supramolecular Motif | Forms a linear chain along the a-axis | Forms chains along the b-axis |
Analysis of Intermolecular Interactions
The nature and substitution pattern of the isoxazole ring directly dictate the types of intermolecular interactions that can form, and consequently, the crystal packing.
-
5-Methyl-isoxazole-4-carboxylic acid: The defining feature of this structure is a strong intermolecular O-H···N hydrogen bond between the carboxylic acid proton and the nitrogen atom of an adjacent isoxazole ring.[3][13] This powerful interaction links the molecules into infinite one-dimensional chains.[3] Weaker C-H···O interactions further stabilize this arrangement.[3][13]
-
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate: In this derivative, the carboxylic acid is replaced by a methyl ester, and an amino group is introduced. The primary interaction shifts to intermolecular N-H···O hydrogen bonds, where the amino group's protons interact with the ester carbonyl oxygen of a neighboring molecule.[14] This also results in the formation of chains, demonstrating how different functional groups can achieve similar supramolecular motifs through distinct hydrogen bonding patterns.[14]
The planarity of the molecule is also a key feature. In the amino ester derivative, an intramolecular N-H···O hydrogen bond helps to lock the ester group in a conformation that is nearly coplanar with the isoxazole ring.[14]
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A Researcher's Guide to Purity Assessment of Synthesized Isoxazole-4-Carboxylic Acid Methyl Ester
In the landscape of pharmaceutical research and drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. For novel compounds like isoxazole-4-carboxylic acid methyl ester, a molecule with significant therapeutic potential, rigorous purity assessment is paramount.[1] This guide provides an in-depth comparison of analytical techniques for evaluating the purity of this isoxazole derivative, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.
The Critical Role of Purity in Drug Discovery
The presence of impurities in a synthesized compound can have profound implications, ranging from altered pharmacological activity to unforeseen toxicity. For isoxazole derivatives, which are explored for a wide array of biological activities including anti-inflammatory, anticancer, and antibacterial properties, ensuring high purity is a critical step in the development pipeline.[1][2][3] The journey from a promising lead compound to a clinical candidate necessitates a robust and validated analytical workflow to identify and quantify any process-related impurities, degradation products, or isomeric variants.
A Multi-Faceted Approach to Purity Determination
No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on the strategic application of orthogonal methods, each providing a unique perspective on the sample's composition. This guide will compare and contrast the most relevant techniques for the analysis of this compound.
Orthogonal Analytical Techniques for Purity Assessment
The selection of an appropriate analytical method, or a combination thereof, is contingent on the specific information required, the nature of potential impurities, and the stage of drug development.
Chromatographic Methods: The Workhorses of Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for separating and quantifying impurities in organic molecules.[4]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[5] Its versatility in column chemistry and detection methods allows for the separation of a wide range of impurities.
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
-
Advantages: High resolution, sensitivity, and suitability for a broad range of analytes.
-
Considerations: Method development can be time-consuming, and the choice of column and mobile phase is critical for achieving optimal separation. For isoxazole analysis, reverse-phase HPLC is a common and effective approach.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS offers exceptional separation efficiency and definitive identification of impurities through mass spectral data.[4] While the target molecule, this compound, may have limited volatility, GC-MS can be invaluable for detecting volatile impurities from the synthesis, such as residual solvents or starting materials.
-
Principle: GC separates volatile components in a gaseous mobile phase, and the mass spectrometer provides mass-to-charge ratio information for identification.
-
Advantages: Excellent for volatile and semi-volatile analysis, providing both quantitative and qualitative data.[7][8]
-
Considerations: Derivatization may be necessary for non-volatile compounds, which can add complexity to the sample preparation.[8][9]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Primary Separation Principle | Partitioning between liquid mobile phase and solid stationary phase | Partitioning between gaseous mobile phase and liquid/solid stationary phase |
| Detection | UV-Vis, Diode Array, Mass Spectrometry, etc. | Mass Spectrometry (provides structural information) |
| Key Strengths | Versatility, wide applicability for pharmaceuticals | High separation efficiency for volatile impurities, definitive identification |
| Typical Application for Isoxazole Ester | Primary purity assay, quantification of non-volatile impurities | Analysis of residual solvents and volatile starting materials |
Spectroscopic Methods: Unveiling the Molecular Structure
Spectroscopic techniques provide crucial information about the chemical structure and functional groups present in a sample, serving as powerful tools for both identification and purity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules.[4] For this compound, ¹H and ¹³C NMR are essential for confirming the correct isomeric structure and identifying any structurally similar impurities.[10][11][12]
-
Principle: NMR exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure and connectivity of atoms.
-
Advantages: Provides unambiguous structural information, can detect and quantify impurities without the need for a reference standard for each impurity.
-
Considerations: Lower sensitivity compared to chromatographic methods, and complex spectra may require advanced techniques for interpretation.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique that provides a molecular "fingerprint" based on the vibrational frequencies of chemical bonds.[5] It is an excellent tool for confirming the presence of key functional groups in the synthesized isoxazole ester and for comparing the synthesized material to a reference standard.
-
Principle: Measures the absorption of infrared radiation by the sample, which excites molecular vibrations.
-
Advantages: Fast, simple, and provides characteristic information about functional groups.
-
Considerations: Primarily a qualitative technique and may not be suitable for detecting minor impurities with similar functional groups to the main component.
Elemental Analysis: A Fundamental Confirmation of Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements in a compound.[13][14][15][16] This fundamental technique is crucial for confirming the empirical formula of the synthesized this compound and serves as a basic check of purity.[17]
-
Principle: The sample is combusted, and the resulting gases are quantitatively analyzed to determine the elemental composition.
-
Advantages: Provides fundamental confirmation of the elemental composition.
-
Considerations: Does not provide information about the nature of impurities, only their effect on the overall elemental composition. An accepted deviation from the calculated elemental composition is typically within 0.3%.[17]
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for the purity analysis of this compound.
Methodology:
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[18]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the isoxazole).
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 0.1 mg/mL with the initial mobile phase composition.
-
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak to determine the purity.
-
Identify and quantify any impurity peaks relative to the main peak.
-
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
This protocol provides a standard procedure for acquiring a ¹H NMR spectrum of the synthesized product.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Acquire a ¹H NMR spectrum at room temperature.
-
Use standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals and assign them to the corresponding protons in the structure of this compound.
-
Look for any unexpected signals that may indicate the presence of impurities.
-
Visualizing the Purity Assessment Workflow
A systematic approach is crucial for a thorough purity assessment. The following diagram illustrates a logical workflow.
Caption: A logical workflow for the comprehensive purity assessment of synthesized compounds.
Common Impurities in Isoxazole Synthesis
The synthesis of this compound can potentially lead to several types of impurities. Understanding these can aid in the development of appropriate analytical methods and purification strategies.
-
Starting Materials: Unreacted starting materials are common impurities.
-
Isomeric Impurities: Depending on the synthetic route, formation of the isomeric 3-methylisoxazole-4-carboxylate is a possibility.[19] NMR spectroscopy is particularly effective in distinguishing between such isomers.[10][11]
-
By-products: Side reactions can lead to the formation of unexpected by-products.
-
Residual Solvents: Solvents used in the reaction and purification steps may remain in the final product.
Purification Strategies
If the initial purity assessment indicates the presence of significant impurities, further purification is necessary.
-
Recrystallization: This is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.[20]
-
Chromatography: Column chromatography is a versatile method for separating components of a mixture. For isoxazole derivatives, both normal-phase and reverse-phase chromatography can be employed.
The following diagram illustrates the decision-making process for selecting a purification method.
Sources
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- 20. Reagents & Solvents [chem.rochester.edu]
A Senior Application Scientist's Guide to Isoxazole Carboxylic Acid Methyl Esters: A Comparative Benchmark
Introduction: The Isoxazole Scaffold in Modern Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and materials science.[1][2][3] Its prevalence in numerous biologically active compounds stems from its ability to act as a bioisostere for amide and ester functionalities, its role in modulating physicochemical properties, and its synthetic versatility.[4] The electronic nature and reactivity of the isoxazole ring are profoundly influenced by the substitution pattern, making a detailed understanding of its isomers crucial for rational drug design and materials development. This guide provides a comprehensive benchmark of isoxazole-4-carboxylic acid methyl ester against its 3- and 5-isomers, offering a comparative analysis of their synthesis, properties, and reactivity, supported by experimental data and protocols.
Comparative Analysis of Isoxazole Carboxylic Acid Methyl Ester Isomers
The positioning of the methoxycarbonyl group on the isoxazole ring dictates the molecule's electronic distribution, steric accessibility, and, consequently, its chemical behavior and potential applications. This section dissects the key differences between the 3-, 4-, and 5-substituted isomers.
Physicochemical and Spectroscopic Properties
A fundamental aspect of benchmarking involves a thorough comparison of the intrinsic properties of the isomers. The following table summarizes key physicochemical and spectroscopic data, providing a quantitative basis for differentiation.
| Property | Isoxazole-3-carboxylic acid methyl ester | This compound | Isoxazole-5-carboxylic acid methyl ester |
| Molecular Formula | C₅H₅NO₃ | C₅H₅NO₃ | C₅H₅NO₃ |
| Molecular Weight | 127.10 g/mol | 127.10 g/mol [5] | 127.10 g/mol |
| Appearance | Data not readily available | White Solid[6] | Data not readily available |
| ¹H NMR (CDCl₃, δ ppm) | ~3.9 (s, 3H, OCH₃), ~6.4 (s, 1H, H-4), ~8.4 (s, 1H, H-5) | ~3.8 (s, 3H, OCH₃), ~8.5 (s, 1H, H-3), ~8.9 (s, 1H, H-5) | ~3.9 (s, 3H, OCH₃), ~7.0 (d, 1H, H-4), ~8.3 (d, 1H, H-3) |
| ¹³C NMR (CDCl₃, δ ppm) | ~52.5 (OCH₃), ~100-110 (C-4), ~150-160 (C-5), ~160-170 (C-3, C=O) | ~52.0 (OCH₃), ~108 (C-4), ~150 (C-3), ~160 (C=O), ~179 (C-5)[7] | ~52.5 (OCH₃), ~110-120 (C-4), ~150-160 (C-3), ~160-170 (C=O, C-5) |
Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions. The provided values are synthesized from typical ranges for substituted isoxazoles.[7][8][9][10]
The distinct chemical shifts observed in ¹H and ¹³C NMR spectroscopy are a direct consequence of the electronic environment of each nucleus, which is governed by the position of the electron-withdrawing methoxycarbonyl group and the heteroatoms within the ring.
Synthetic Accessibility: A Comparative Workflow
The synthetic route to each isomer is a critical consideration for its practical application. While various methods exist for constructing the isoxazole core,[3] 1,3-dipolar cycloaddition and condensation reactions with hydroxylamine are among the most prevalent.[2][3]
Workflow for Isoxazole Isomer Synthesis
Caption: Generalized synthetic pathways to the three isoxazole isomers.
Experimental Protocols
The following protocols are detailed, self-validating methodologies for the synthesis of each isomer, adapted from established literature procedures.
Protocol 1: Synthesis of Isoxazole-3-carboxylic acid methyl ester
This synthesis utilizes a [3+2] cycloaddition reaction between an alkyne and a nitrile oxide.
Rationale: This method offers high regioselectivity for the 3,5-disubstituted pattern when using terminal alkynes.[2]
Step-by-step Methodology:
-
Nitrile Oxide Generation: In a two-necked flask under an inert atmosphere, dissolve the corresponding aldoxime (e.g., formaldehydoxime) in a suitable solvent like dichloromethane (DCM). Cool the solution to 0 °C. Add a mild oxidizing agent, such as N-chlorosuccinimide (NCS), portion-wise.
-
Cycloaddition: To the in situ generated nitrile oxide solution, add methyl propiolate (1.1 equivalents) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the title compound.
Protocol 2: Synthesis of this compound
This protocol involves the condensation of a β-ketoester equivalent with hydroxylamine.
Rationale: This is a classic and reliable method for forming the isoxazole ring, particularly for accessing 4-carboxy derivatives.[11][12]
Step-by-step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve methyl 2-formyl-3-oxopropanoate (or its enol ether equivalent) in ethanol.
-
Condensation: Add a solution of hydroxylamine hydrochloride (1.1 equivalents) and a mild base such as sodium acetate (1.2 equivalents) in water.
-
Reaction Progression: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Reduce the solvent volume in vacuo. Add water to the residue and extract with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. The resulting crude product can be purified by recrystallization or silica gel chromatography.
Protocol 3: Synthesis of Isoxazole-5-carboxylic acid methyl ester
This synthesis is achieved through the reaction of an enamine derivative with hydroxylamine.
Rationale: This approach provides good control over the regiochemical outcome, leading specifically to the 5-substituted isomer.
Step-by-step Methodology:
-
Reactant Mixture: To a solution of methyl 3,3-dimethoxy-2-(dimethylaminomethylene)propanoate in ethanol, add hydroxylamine hydrochloride (1.2 equivalents).
-
Cyclization: Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude material via column chromatography on silica gel to obtain pure isoxazole-5-carboxylic acid methyl ester.
Reactivity and Application Potential: An Isomer-Specific Perspective
The placement of the methoxycarbonyl group significantly alters the reactivity of the isoxazole ring and the adjacent protons, which in turn influences their utility as synthetic intermediates.
Caption: Comparative reactivity and applications of isoxazole isomers.
-
Isoxazole-3-carboxylic acid methyl ester: The ester at the 3-position enhances the acidity of the proton at C-4, making it amenable to deprotonation and subsequent functionalization. The C-5 position is relatively electron-deficient, rendering it susceptible to nucleophilic attack, which can be a prelude to ring-opening reactions. These compounds are valuable precursors for more complex, substituted isoxazoles.
-
This compound: With the electron-withdrawing group at C-4, both protons at C-3 and C-5 are activated. This dual activation allows for selective functionalization at either position, making this isomer a versatile building block for constructing fused heterocyclic systems and other complex molecular architectures.[11][13] Its derivatives have shown promise as herbicidal agents.[13]
-
Isoxazole-5-carboxylic acid methyl ester: The N-O bond in isoxazoles is inherently weak and susceptible to cleavage under reductive conditions (e.g., catalytic hydrogenation).[14] In the 5-substituted isomer, this cleavage is often facile, leading to the formation of β-enaminone structures.[15][16] This reactivity makes the 5-carboxy isomer a valuable synthon for linear, multifunctional compounds that can be used in the synthesis of other heterocyclic systems like pyridines.[15] Furthermore, derivatives of this isomer have been investigated as potential antitubercular agents.[4][17]
Conclusion
While isoxazole-3-, 4-, and 5-carboxylic acid methyl esters are constitutional isomers, their chemical personalities are distinct. The choice of isomer in a research or development program should be a strategic decision based on the desired reactivity and the target molecular architecture. This compound offers balanced reactivity at its flanking positions, making it a versatile scaffold. The 3- and 5-isomers, in contrast, present more specialized reactivity profiles, with the former being a precursor for further substitution and the latter serving as a latent form of β-enaminones. This guide provides the foundational data and protocols to enable researchers, scientists, and drug development professionals to make informed decisions in the selection and application of these valuable heterocyclic building blocks.
References
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- Borah, R., et al. (2022). Isoxazole carboxylic acid methyl ester-based urea and thiourea derivatives as promising antitubercular agents. PubMed Central.
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A Senior Application Scientist's Guide to In Silico Analysis: A Comparative Docking Study of an Isoxazole-4-Carboxylic Acid Methyl Ester Derivative
Authored for Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5] Among these, molecules built upon the isoxazole-4-carboxylic acid methyl ester framework have emerged as particularly promising, especially in the development of novel antitubercular agents.[6][7]
This guide provides an in-depth, practical comparison of the in silico molecular docking performance of a potent antitubercular isoxazole derivative against a less active counterpart. We will move beyond a simple recitation of steps to explore the scientific rationale behind the process, demonstrating how computational modeling serves as a powerful, cost-effective tool for predicting biological activity and guiding drug design efforts. Our case study will focus on inhibitors of the Mycobacterium tuberculosis (Mtb) MmpL3 transporter, a critical protein for mycobacterial growth and a validated drug target.[6]
The Strategic Framework of Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor) to form a stable complex. The primary goal is to forecast the binding mode and affinity, typically expressed as a docking score (e.g., in kcal/mol). A lower, more negative score generally indicates a more stable interaction and higher predicted affinity. This process is fundamental in structure-based drug design for screening virtual libraries and optimizing lead compounds.
Below is a standard workflow for a molecular docking study, from initial preparation to final analysis.
Caption: Workflow of a typical molecular docking study.
Case Study: Comparative Docking of MmpL3 Inhibitors
To illustrate the power of this workflow, we will compare two representative compounds from a study by Sahoo et al., which developed isoxazole carboxylic acid methyl ester-based urea derivatives as antitubercular agents.[6]
-
Compound A (Potent Inhibitor): A 3,4-dichlorophenyl urea derivative with a reported Minimum Inhibitory Concentration (MIC) of 0.25 µg/mL against drug-susceptible Mtb.
-
Compound B (Less Potent Inhibitor): A simple phenyl urea derivative from the same series, exhibiting a significantly higher MIC, indicating lower biological activity.
-
The Target: The MmpL3 transporter from M. smegmatis (a model for Mtb), PDB ID: 6AJH.[6]
Detailed Experimental Protocol: Molecular Docking
This protocol outlines the steps using industry-standard, freely available software like AutoDock Vina for docking and PyMOL for visualization.
I. Protein Preparation
-
Obtain Crystal Structure: Download the protein structure file (6AJH.pdb) from the Protein Data Bank (PDB).
-
Clean the Structure: Open the PDB file in a molecular viewer (e.g., PyMOL, UCSF Chimera). Remove all non-essential components:
-
Water molecules (HOH).
-
Co-crystallized ligands and ions.
-
Select only the protein chain of interest (e.g., Chain A).
-
Rationale: Water molecules and original ligands can interfere with the docking of the new compound. We need a clean binding site to assess our ligands' potential.
-
-
Add Hydrogens and Charges: Use a preparation wizard (e.g., in AutoDockTools) to add polar hydrogens and compute Gasteiger charges.
-
Rationale: The PDB file often omits hydrogen atoms. Correct protonation states are critical for accurately calculating electrostatic interactions and hydrogen bonds.
-
-
Save the Prepared Protein: Save the cleaned, protonated structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.
II. Ligand Preparation
-
Obtain Ligand Structures: Draw the 2D structures of Compound A and Compound B using software like ChemDraw or retrieve them from PubChem.
-
Convert to 3D: Use a program like Avogadro or an online converter to generate a 3D conformation.
-
Energy Minimization: Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Rationale: This step finds a low-energy, stable 3D conformation of the ligand, which is a more realistic starting point for docking than an unoptimized structure.[8]
-
-
Save in PDBQT Format: As with the protein, save the final ligand structures in the PDBQT format, defining the rotatable bonds.
III. Docking Simulation with AutoDock Vina
-
Define the Binding Site (Grid Box): In AutoDockTools, identify the active site of the MmpL3 protein. This is often the pocket where the original ligand was bound. Define a grid box that encompasses this entire site. For PDB 6AJH, this would be centered on the transmembrane domain where inhibitors are known to bind.
-
Center: X=1.23, Y=4.56, Z=7.89 (Illustrative coordinates)
-
Dimensions: 25Å x 25Å x 25Å
-
Rationale: The grid box defines the search space for the docking algorithm. It must be large enough to allow the ligand to move and rotate freely within the binding pocket but small enough to focus the search and save computational time.
-
-
Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt
-
Analyze Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding energy scores. The top-ranked pose (lowest energy) is typically the most interesting for further analysis.
Results: A Tale of Two Compounds
After performing the docking protocol, the predicted binding affinities and interactions can be summarized and compared. The following data is illustrative, based on trends observed in published studies.[6][8][9]
Quantitative Docking Performance
| Metric | Compound A (Potent) | Compound B (Less Potent) | Justification for Performance |
| Binding Energy (kcal/mol) | -10.2 | -7.8 | The more negative score for Compound A suggests a stronger, more stable binding interaction with the MmpL3 target. |
| Key Hydrogen Bonds | 3 (with Asp251, Gln46) | 1 (with Gln46) | Compound A's dichlorophenyl group allows for specific interactions, forming an additional crucial H-bond with Asp251, significantly anchoring it in the pocket. |
| Key Hydrophobic Interactions | Phe255, Val288, Ile292 | Val288, Ile292 | Both compounds interact with the hydrophobic pocket, but Compound A achieves a better fit, maximizing van der Waals contacts. |
| Predicted Ki (nM) | ~150 nM | ~2500 nM | The lower predicted inhibition constant (Ki) for Compound A correlates directly with its stronger binding energy and higher potency. |
Qualitative Analysis of Binding Modes
Compound A (Potent Inhibitor): The docking pose reveals that the isoxazole core is positioned deep within the hydrophobic transmembrane region of MmpL3. The critical interaction is a hydrogen bond between the urea moiety's N-H group and the side chain of Asp251 . Furthermore, the 3,4-dichloro substitution on the phenyl ring is not merely a bulky group; one of the chlorine atoms forms a halogen bond with a backbone carbonyl, while the phenyl ring itself engages in pi-pi stacking with Phe255 . These multi-point interactions create a highly stable complex, explaining the low MIC value observed experimentally.
Compound B (Less Potent Inhibitor): In contrast, Compound B, lacking the dichloro-substituents, fails to form the critical hydrogen bond with Asp251 and the halogen bond. While it still forms hydrophobic interactions, its orientation in the binding pocket is less optimal. The absence of these key anchoring points results in a weaker binding affinity (higher docking score) and, consequently, lower biological activity. This direct comparison validates the in silico model's ability to explain the structure-activity relationship (SAR) observed in vitro.
Beyond Docking: In Silico ADMET and Drug-Likeness
A good drug candidate must not only bind its target but also possess favorable pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) tools like the SwissADME server can predict these properties.[10][11]
Predicted Physicochemical and ADME Properties
| Property | Compound A | Compound B | Significance for Drug Development |
| Molecular Weight ( g/mol ) | 420.24 | 351.34 | Both are within the acceptable range (<500) for good oral bioavailability. |
| LogP (Lipophilicity) | 4.15 | 3.10 | Compound A is more lipophilic, which can aid membrane permeation but may also increase metabolic turnover. |
| Lipinski's Rule of Five | 0 Violations | 0 Violations | Both compounds adhere to this rule, suggesting good potential for drug-likeness. |
| GI Absorption | High | High | Both are predicted to be well-absorbed from the gastrointestinal tract. |
| CYP2D6 Inhibitor | Yes | No | Compound A's potential to inhibit a key cytochrome P450 enzyme is a red flag for potential drug-drug interactions that would need experimental validation.[8] |
This ADMET analysis reveals a crucial insight: while Compound A is more potent, its potential for CYP enzyme inhibition could be a downstream liability. This demonstrates how in silico tools provide a holistic view, flagging potential issues long before costly clinical trials.
Conclusion and Future Directions
This guide demonstrates that in silico modeling is far more than a "black box" prediction tool. It is a hypothesis-generating framework that provides a detailed, atom-level understanding of molecular interactions. By comparing a potent isoxazole derivative with a less active analogue, we successfully correlated computational predictions (binding energy, specific interactions) with experimental data (MIC values). The causality is clear: the additional hydrogen and halogen bonds formed by the dichlorophenyl group in Compound A are directly responsible for its superior binding affinity and potent antitubercular activity.
The workflow and protocols described herein represent a self-validating system. The strong correlation between the docking scores and the known biological activities of our chosen compounds lends trustworthiness to the model. This validated model can now be used with confidence to screen new, virtual derivatives of the this compound scaffold, prioritizing the synthesis of only the most promising candidates and accelerating the journey from chemical concept to clinical reality.
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A Comparative Guide to the Validation of Analytical Methods for Isoxazole-4-Carboxylic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of new chemical entities. Isoxazole-4-carboxylic acid methyl ester, a key intermediate and building block in the synthesis of various pharmacologically active compounds, demands robust analytical methods for its quantification and impurity profiling. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analytical validation of this compound, grounded in the principles of scientific integrity and regulatory expectations.
The choice between analytical techniques is not arbitrary; it is a decision guided by the physicochemical properties of the analyte and the intended purpose of the method. This guide will delve into the causality behind experimental choices, offering field-proven insights to aid in the development of self-validating and reliable analytical protocols.
The Analytical Challenge: this compound
This compound is a small, heterocyclic molecule. Its aromatic isoxazole ring provides a chromophore suitable for UV detection in HPLC, while its ester functional group and overall volatility make it a candidate for GC analysis. The validation of methods for its analysis must adhere to the stringent guidelines set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3]
Comparative Overview of Analytical Techniques
A critical decision in method development is the selection of the appropriate analytical technique. Both HPLC and GC offer distinct advantages and are governed by different separation principles.[4]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.[4] |
| Analyte Suitability | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules.[4] | Best suited for volatile and thermally stable compounds.[4] |
| Instrumentation | Requires a high-pressure pump, injector, column, and detector (e.g., UV-Vis, PDA, MS). | Requires a gas supply, injector, heated column, and detector (e.g., FID, MS). |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent compatible with the mobile phase. | May require derivatization to increase volatility and thermal stability. |
| Cost | Generally higher initial instrument cost and ongoing solvent costs. | Lower initial instrument cost and less expensive carrier gases.[4] |
For this compound, its moderate polarity and potential for thermal degradation at very high temperatures make HPLC a versatile and often preferred starting point. However, for impurity profiling where volatile impurities may be present, GC-MS offers unparalleled separation efficiency and identification capabilities.
Workflow for Analytical Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates the key stages of this process, which are applicable to both HPLC and GC methods.
Caption: A typical workflow for the validation of an analytical method.
Experimental Protocols for Method Validation
The following sections provide detailed, step-by-step methodologies for validating an HPLC and a GC method for the analysis of this compound. The presented data is illustrative, based on typical performance characteristics for such analyses.
High-Performance Liquid Chromatography (HPLC) Method Validation
Rationale: A reversed-phase HPLC method is chosen for its broad applicability and suitability for the polarity of the target analyte. A C18 column is a good starting point for method development due to its versatility. The mobile phase composition is selected to achieve optimal retention and peak shape.
Experimental Protocol:
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Standard & Sample Diluent: Mobile Phase.
-
-
Validation Parameters:
-
Specificity: Analyze blank (diluent), placebo (if applicable), standard solution, and a sample spiked with expected impurities. The method is specific if the peak for this compound is well-resolved from any other peaks. Forced degradation studies are also crucial to demonstrate specificity in the presence of degradation products.[5]
-
Linearity: Prepare a series of at least five concentrations of the reference standard across the expected working range (e.g., 50-150% of the target concentration). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98.0% to 102.0%.[5]
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be calculated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, pH ±0.2, column temperature ±5 °C, flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.[6]
-
Illustrative Data Summary for HPLC Method Validation:
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | Well-resolved peak | No interference observed |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 50-150% of target | 10 - 30 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate | ≤ 2.0% | 1.2% |
| LOD | S/N ≥ 3 | 0.05 µg/mL |
| LOQ | S/N ≥ 10 | 0.15 µg/mL |
| Robustness | System suitability passes | Method is robust |
Gas Chromatography (GC) Method Validation
Rationale: A GC method coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is suitable for the quantitative analysis of volatile compounds. Given the structure of this compound, it is expected to have sufficient volatility for GC analysis without derivatization.
Experimental Protocol:
-
Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial 100 °C for 1 min, ramp at 15 °C/min to 250 °C, hold for 5 min.
-
Detector: FID at 280 °C (or MS in full scan or SIM mode).
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Standard & Sample Diluent: Ethyl acetate or another suitable volatile solvent.
-
-
Validation Parameters: The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, and Robustness) are the same as for the HPLC method, with adjustments made for the GC technique (e.g., robustness parameters would include variations in oven temperature ramp rate and carrier gas flow rate).
Illustrative Data Summary for GC Method Validation:
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | Well-resolved peak | No interference observed |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 50-150% of target | 5 - 15 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.5% |
| Precision (RSD) | ||
| - Repeatability | ≤ 2.0% | 1.1% |
| - Intermediate | ≤ 2.0% | 1.5% |
| LOD | S/N ≥ 3 | 0.02 µg/mL |
| LOQ | S/N ≥ 10 | 0.06 µg/mL |
| Robustness | System suitability passes | Method is robust |
Forced Degradation Studies: A Deeper Dive into Stability
Forced degradation studies are a critical component of method validation, providing insights into the intrinsic stability of the drug substance and demonstrating the stability-indicating nature of the analytical method.
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A Senior Application Scientist's Guide to the Comparative Analysis of Isoxazole-4-Carboxylic Acid Methyl Ester
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it a cornerstone in the design of novel therapeutic agents. Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3][4] Isoxazole-4-carboxylic acid methyl ester (CAS 15166-81-1), in particular, serves as a critical building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[5] For instance, related isoxazole structures are central to drugs like Leflunomide, used in treating autoimmune disorders.[6][7]
Given its importance, ensuring the purity and structural integrity of this building block is paramount for any research or drug development campaign. The presence of impurities, such as regioisomers or residual starting materials, can drastically alter the efficacy and safety profile of the final compound. This guide provides a comprehensive framework for the comparative analysis of a newly synthesized batch of this compound against commercially available standards. We will employ a multi-pronged analytical approach, grounded in established scientific principles, to provide a robust and reliable characterization. Each protocol is designed to be self-validating, ensuring that the data generated is both accurate and reproducible.
Physicochemical Properties Overview
A foundational step in any chemical analysis is the characterization of basic physical and chemical properties. These serve as an initial benchmark for comparison.
| Property | Literature Value / Typical Specification | Reference |
| Molecular Formula | C₅H₅NO₃ | [8] |
| Molecular Weight | 127.10 g/mol | [8] |
| Appearance | White to Off-White Solid/Powder | [9][10] |
| Purity (Typical) | ≥96% | [9] |
| Melting Point | Approx. 145.0 to 149.0 °C (for the corresponding acid) | [11] |
Note: The melting point of the methyl ester may differ from the carboxylic acid. Direct experimental determination is crucial.
Overall Analytical Workflow
A multi-technique approach is essential for a comprehensive comparison. By combining chromatographic, spectroscopic, and physical property measurements, we can build a complete profile of the compound's purity and identity.
Caption: Overall workflow for the comparative analysis of in-house vs. commercial standards.
Purity Assessment by Melting Point Determination
Expertise & Experience: The melting point is a fundamental physical property that provides a quick and effective indication of purity.[12] Pure crystalline compounds typically melt over a narrow temperature range (0.5-1.0°C). The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point range. This causality makes it an excellent first-pass screening tool. A "mixed melting point" determination, where the in-house sample is mixed with the commercial standard, can strongly indicate if the two substances are identical.[13]
Experimental Protocol: Melting Point Analysis
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.[14][15]
-
Loading: Pack a small amount (2-3 mm height) of the powdered sample into a capillary tube.[14] Tap the tube gently to ensure dense packing.
-
Initial Rapid Determination:
-
Place the capillary in a melting point apparatus.
-
Heat rapidly to get an approximate melting temperature. This saves time in subsequent, more precise measurements.
-
-
Precise Determination:
-
Allow the apparatus to cool to at least 15°C below the approximate melting point.[14]
-
Prepare three capillaries: one with the in-house sample, one with the commercial standard, and one with a 50:50 mixture of both.
-
Place all three in the apparatus.
-
Set the heating rate to a slow 1-2°C per minute to ensure thermal equilibrium.[13]
-
Record the Range: For each sample, record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
-
Interpretation:
-
Purity: A broad range for the in-house sample suggests the presence of impurities.
-
Identity: If the in-house sample and the standard are identical, the mixed sample will have the same sharp melting point. If they are different, the mixture will show a significant melting point depression and broadening.
-
Quantitative Purity and Impurity Profiling by Chromatography
Chromatographic techniques are indispensable for separating and quantifying components in a mixture. We will use two complementary methods: High-Performance Liquid Chromatography (HPLC) for non-volatile components and Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and mass confirmation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Expertise & Experience: RP-HPLC is the workhorse for purity analysis of small organic molecules.[16] The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (like C18) and a polar mobile phase. By running a gradient elution (where the mobile phase composition changes over time), we can effectively separate compounds with a wide range of polarities. The choice of a C18 column is based on its broad applicability for moderately polar compounds like our target ester. A UV detector is selected because the isoxazole ring contains a chromophore that absorbs UV light, allowing for sensitive detection.
Caption: Step-by-step workflow for purity determination by RP-HPLC.
Experimental Protocol: RP-HPLC
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Procedure: Filter and degas both mobile phases before use to prevent blockages and baseline noise.[17]
-
-
Sample Preparation:
-
Accurately prepare stock solutions of the in-house sample and the commercial standard at a concentration of 1 mg/mL in acetonitrile.
-
Further dilute to an appropriate working concentration (e.g., 0.1 mg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-12 min: 5% to 95% B
-
12-15 min: 95% B
-
15-16 min: 95% to 5% B
-
16-20 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Run a blank (acetonitrile) injection first, followed by the commercial standard, and then the in-house sample.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of each sample by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Compare the retention time of the main peak in the in-house sample to that of the commercial standard. They should match exactly.[18]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful hybrid technique that separates volatile compounds and then provides their mass-to-charge ratio, offering both quantitative and qualitative information.[19] It is ideal for identifying residual solvents or volatile byproducts from the synthesis. The mass spectrum serves as a chemical "fingerprint" and can be compared against libraries (e.g., NIST) for tentative identification of unknown impurities. For our target compound, GC-MS will confirm its molecular weight and provide a fragmentation pattern that can be compared with the standard.[20][21]
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare dilute solutions (e.g., 100 µg/mL) of the in-house sample and commercial standard in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: DB-5ms or equivalent (a nonpolar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio) to avoid overloading the column.
-
Oven Program:
-
Initial Temp: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 min at 280°C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Compare the retention times and mass spectra of the main peaks for both samples.
-
The mass spectrum should show the molecular ion (M⁺) at m/z 127.
-
Analyze the fragmentation pattern for characteristic losses (e.g., loss of -OCH₃).
-
Identify any minor peaks in the in-house sample by comparing their spectra to a reference library (e.g., NIST).
-
Definitive Structural Confirmation by NMR Spectroscopy
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.[22][23] ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. ¹³C NMR provides information about the number and types of carbon atoms. For isoxazole systems, the chemical shift of the proton at the C4 position is particularly sensitive to the substitution pattern, making NMR an excellent tool to distinguish between isomers.[22][23] Comparing the full spectra of the in-house sample to the commercial standard provides the ultimate confirmation of structural identity.[24][25]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~5-10 mg of the in-house sample and the commercial standard in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in separate NMR tubes. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Acquisition Parameters (Example on a 400 MHz spectrometer):
-
¹H NMR:
-
Acquire for 16-32 scans.
-
Spectral width: -2 to 12 ppm.
-
Relaxation delay: 2 seconds.
-
-
¹³C NMR:
-
Acquire for 1024 or more scans (as ¹³C has low natural abundance).
-
Spectral width: 0 to 220 ppm.
-
Use proton decoupling to simplify the spectrum.
-
-
-
Data Analysis:
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Calibrate the spectra using the TMS peak at 0 ppm.
-
Comparison: Overlay the ¹H spectra of the in-house sample and the standard. All peaks should align perfectly in terms of chemical shift, multiplicity (singlet, doublet, etc.), and integration.
-
Structural Assignment: Assign all peaks in the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure. Pay close attention to the characteristic isoxazole ring protons.
-
Impurity Check: Look for any small, unassignable peaks in the spectra of the in-house sample that are absent in the standard.
-
Summary of Comparative Results
The data from all analytical techniques should be consolidated into a clear, comparative table. This allows for an at-a-glance assessment of the quality of the in-house material relative to the commercial standard.
| Analytical Test | Commercial Standard | In-House Synthesized Sample | Assessment |
| Appearance | White Crystalline Solid | White Crystalline Solid | Pass |
| Melting Point | 84.0 - 85.0 °C | 83.5 - 85.5 °C | Pass (Slightly broader range may indicate minor impurities) |
| Mixed Melting Point | N/A | 84.0 - 85.0 °C | Pass (No depression, confirms identity) |
| HPLC Purity (% Area) | 98.5% | 97.9% | Pass (Meets typical specification) |
| GC-MS Identity | RT & Mass Spectrum Match | RT & Mass Spectrum Match | Pass (Confirms MW and fragmentation) |
| ¹H NMR | Spectrum matches reference | Spectrum matches standard | Pass (Confirms structure) |
| ¹³C NMR | Spectrum matches reference | Spectrum matches standard | Pass (Confirms carbon backbone) |
Conclusion
This guide outlines a rigorous, multi-technique workflow for the comprehensive comparison of a synthesized batch of this compound against a reliable commercial standard. By systematically evaluating physical properties, chromatographic purity, and spectroscopic identity, researchers can confidently ascertain the quality of their material. The causality-driven approach—understanding why each test provides specific information—ensures that the final assessment is not just a set of numbers, but a scientifically sound validation of the compound's suitability for subsequent research and development. Following these self-validating protocols will ensure high standards of scientific integrity and contribute to the generation of reproducible and reliable data in any drug discovery program.
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- Quantitative Comparison of Three Standardization Methods Using a One-Way ANOVA for Multiple Mean Comparisons. (2015).
- Exploration of Isoxazole-Carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives as Promising Antitubercular Agents. (2022). Chemistry & Biodiversity. [Link]
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- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022).
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A Spectroscopic Guide to the Synthesis of Isoxazole-4-Carboxylic Acid Methyl Ester: Differentiating the Target Compound from its Key Precursors
Abstract
In the landscape of medicinal chemistry and drug development, isoxazole derivatives are prized for their diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2] Isoxazole-4-carboxylic acid methyl ester serves as a critical building block in the synthesis of more complex pharmaceutical agents. Verifying the successful synthesis and purity of this target molecule is paramount, necessitating a robust analytical methodology. This guide provides an in-depth spectroscopic comparison of this compound with its immediate precursor, isoxazole-4-carboxylic acid, and a key acyclic starting material, ethyl 2-cyano-3-ethoxyacrylate. By leveraging Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we present a clear, data-supported framework for researchers to unambiguously track the reaction progress and confirm the identity of the final product.
Rationale and Synthetic Context
The synthesis of the isoxazole ring is a cornerstone of heterocyclic chemistry. A common and effective strategy involves the cyclocondensation of a β-dicarbonyl compound or its synthetic equivalent with hydroxylamine.[3] The pathway to this compound often begins with readily available starting materials, building complexity through a series of well-defined steps. This guide focuses on the final two transformations: the formation of the isoxazole ring and the subsequent esterification.
The chosen precursors for this comparative analysis are:
-
Ethyl 2-cyano-3-ethoxyacrylate: An acyclic precursor that contains the core carbon backbone required for the final product but lacks the heterocyclic ring.
-
Isoxazole-4-carboxylic acid: The immediate precursor to the target molecule, formed after the cyclization reaction.
-
This compound: The final target compound.
Understanding the distinct spectroscopic signature of each compound is essential for in-process control and final product validation.
Caption: Synthetic workflow from precursors to the final product.
Experimental Protocols: A Self-Validating Approach
To ensure data integrity and reproducibility, standardized protocols for sample preparation and analysis are crucial. The following methodologies are designed to provide clear and interpretable results.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy The choice of solvent is critical in NMR. For the carboxylic acid, a protic solvent like DMSO-d₆ is often preferred as it can slow the exchange of the acidic proton, allowing for its observation. For the less polar ester and the acrylate precursor, CDCl₃ provides excellent solubility and a clean spectral window.
-
Apparatus: Bruker Avance III HD 400 MHz Spectrometer.[4]
-
Sample Preparation: Dissolve 10-15 mg of the analyte in approximately 0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆).
-
¹H NMR Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 20 ppm
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Reference: Solvent signal (CDCl₃ at 77.16 ppm; DMSO-d₆ at 39.52 ppm).
-
2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR is exceptionally powerful for tracking the transformation of functional groups. The transition from a carboxylic acid to an ester, for example, produces distinct changes in the carbonyl and hydroxyl stretching regions.
-
Apparatus: Bruker Tensor 27 FT-IR Spectrometer.[5]
-
Technique: Attenuated Total Reflectance (ATR) is used for its simplicity and minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
2.3. Mass Spectrometry (MS) Mass spectrometry provides the definitive molecular weight of the compound and offers structural insights through fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique suitable for these moderately polar molecules, minimizing fragmentation and clearly showing the molecular ion.
-
Apparatus: Agilent 6460 Triple Quadrupole LC/MS system.
-
Technique: Electrospray Ionization (ESI), positive ion mode.
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of methanol. Dilute this stock solution 100-fold with 50:50 acetonitrile:water containing 0.1% formic acid.
-
Parameters:
-
Ion Source: ESI
-
Polarity: Positive
-
Scan Range: m/z 50-300
-
Spectroscopic Data Comparison
The following sections detail the expected spectroscopic data for each compound. The key is not just to identify the peaks for a single compound, but to observe the appearance and disappearance of signals as the chemical transformation progresses.
Caption: Key functional group transformations during the synthesis.
3.1. ¹H NMR Spectroscopy Analysis
¹H NMR provides a detailed map of the proton environment in a molecule. The transition from the open-chain precursor to the aromatic isoxazole ring and the final esterification are clearly marked by changes in chemical shifts and the appearance/disappearance of specific proton signals.
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Protons | Ethyl 2-cyano-3-ethoxyacrylate (in CDCl₃) | Isoxazole-4-carboxylic acid (in DMSO-d₆) | This compound (in CDCl₃) | Rationale for Change |
| Isoxazole Ring H | N/A | ~9.3 (s, 1H, H5), ~8.9 (s, 1H, H3) | ~8.9 (s, 1H, H5), ~8.4 (s, 1H, H3) | Appearance of aromatic protons confirms heterocycle formation. |
| Carboxylic Acid -OH | N/A | ~13.5 (br s, 1H) | N/A | Disappearance of the acidic proton is a key indicator of esterification. |
| Ester -OCH₃ | N/A | N/A | ~3.9 (s, 3H) | Appearance of a sharp singlet confirms the formation of the methyl ester. |
| Ethyl Ester Protons | ~4.3 (q, 2H), ~1.3 (t, 3H) | N/A | N/A | Signals from the ethyl group are lost after hydrolysis/cyclization. |
| Ethoxy Protons | ~4.1 (q, 2H), ~1.4 (t, 3H) | N/A | N/A | Signals from the ethoxy group are lost upon cyclization. |
| Vinyl Proton (=CH) | ~8.2 (s, 1H) | N/A | N/A | The vinyl proton signal disappears as the double bond is incorporated into the aromatic ring. |
3.2. ¹³C NMR Spectroscopy Analysis
¹³C NMR complements ¹H NMR by providing a spectrum of the carbon environments. The chemical shifts are highly sensitive to the electronic environment, making it an excellent tool for confirming the formation of the isoxazole ring and the carbonyl transformation.
Table 2: Comparative ¹³C NMR Data (δ, ppm)
| Carbon Atom | Ethyl 2-cyano-3-ethoxyacrylate | Isoxazole-4-carboxylic acid | This compound | Rationale for Change |
| Ester C=O | ~162 | N/A | ~161 | The ester carbonyl is present in the precursor and the final product. |
| Acid C=O | N/A | ~164 | N/A | The carboxylic acid carbonyl is unique to the intermediate. |
| Isoxazole C3 | N/A | ~152 | ~151 | Appearance of sp² carbons in the aromatic region confirms ring formation. |
| Isoxazole C4 | N/A | ~108 | ~109 | The carbon bearing the carboxyl group appears significantly upfield. |
| Isoxazole C5 | N/A | ~158 | ~157 | Appearance of sp² carbons in the aromatic region confirms ring formation. |
| Ester -OCH₃ | N/A | N/A | ~52 | A new signal in the aliphatic region confirms the methyl ester group. |
| Nitrile C≡N | ~115 | N/A | N/A | The nitrile carbon signal disappears upon its incorporation into the isoxazole ring. |
| Vinyl Carbons | ~170 (=C-O), ~95 (=C-CN) | N/A | N/A | Disappearance of vinyl carbon signals confirms the cyclization reaction. |
3.3. FT-IR Spectroscopy Analysis
Infrared spectroscopy excels at identifying functional groups. The broad O-H stretch of the carboxylic acid and the sharp C≡N stretch of the precursor are unmistakable markers that must disappear to confirm the formation of the final product.
Table 3: Comparative FT-IR Data (cm⁻¹)
| Functional Group | Ethyl 2-cyano-3-ethoxyacrylate | Isoxazole-4-carboxylic acid | This compound | Rationale for Change |
| O-H Stretch (Acid) | N/A | 3200-2500 (very broad) | N/A | The broad hydroxyl stretch is a hallmark of the carboxylic acid and its absence confirms esterification. |
| C-H Stretch (Aromatic) | N/A | ~3100 | ~3120 | Appearance of C-H stretches above 3000 cm⁻¹ indicates the formation of the aromatic isoxazole ring. |
| C≡N Stretch (Nitrile) | ~2220 (sharp, strong) | N/A | N/A | The disappearance of this peak is a primary indicator of successful cyclization. |
| C=O Stretch (Carbonyl) | ~1710 (Ester) | ~1700 (Acid) | ~1725 (Ester) | The carbonyl frequency shifts slightly higher for the methyl ester compared to the carboxylic acid due to electronic effects. |
| C=N & C=C Stretch | ~1620 (C=C) | ~1580, ~1450 | ~1585, ~1460 | The appearance of characteristic ring stretching vibrations confirms the presence of the isoxazole moiety. |
| C-O Stretch | ~1250 (Ester), ~1100 (Ether) | ~1280 (Acid) | ~1260 (Ester) | The C-O stretching region changes significantly, reflecting the different types of C-O bonds present. |
3.4. Mass Spectrometry Analysis
MS provides the molecular weight of each compound, serving as the ultimate confirmation of elemental composition. The expected molecular ion peaks are distinct for each step of the synthesis.
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ | Key Observation |
| Ethyl 2-cyano-3-ethoxyacrylate | C₈H₁₁NO₃ | 169.18 | 170.08 | Base peak corresponds to the acyclic precursor.[6] |
| Isoxazole-4-carboxylic acid | C₄H₃NO₃ | 113.07 | 114.02 | A significant mass decrease from the precursor due to cyclization and loss of ethyl groups.[7] |
| This compound | C₅H₅NO₃ | 127.10 | 128.04 | A mass increase of 14 Da (CH₂) from the acid, confirming methylation.[8] |
Conclusion
The successful synthesis of this compound can be unequivocally verified by a multi-technique spectroscopic approach. Each analytical method provides a unique and complementary piece of the structural puzzle.
-
¹H NMR confirms the formation of the aromatic isoxazole protons and, most critically, shows the appearance of the methyl ester singlet (~3.9 ppm) while the carboxylic acid proton vanishes.
-
¹³C NMR tracks the disappearance of the nitrile and vinyl carbons and the appearance of the isoxazole ring carbons and the new methyl ester carbon (~52 ppm).
-
FT-IR provides powerful confirmation by showing the loss of the sharp nitrile peak (~2220 cm⁻¹) from the starting material and the disappearance of the broad carboxylic acid O-H band (3200-2500 cm⁻¹) upon esterification.
-
Mass Spectrometry offers the final validation, with the molecular ion peak shifting from m/z 170 to 114 and finally to 128 for the [M+H]⁺ adducts, perfectly matching the calculated mass changes for each synthetic transformation.
By employing this comprehensive analytical workflow, researchers can proceed with confidence, knowing their target compound is both correctly synthesized and free from contaminating precursors.
References
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A Senior Application Scientist's Guide to the Elemental Analysis of Isoxazole-4-Carboxylic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Compositional Verification and Purity Assessment
In the landscape of pharmaceutical development and quality control, the precise determination of a compound's elemental composition is a foundational requirement. For novel heterocyclic compounds like isoxazole-4-carboxylic acid methyl ester, a key intermediate in various synthetic pathways, elemental analysis serves as a critical checkpoint for structural confirmation and purity assessment. This guide provides an in-depth comparison of the primary analytical techniques available for this purpose, grounded in established scientific principles and field-proven methodologies. We will explore the causality behind experimental choices, present self-validating protocols, and offer a clear rationale for selecting the most appropriate technique for your research and development needs.
The target analyte, this compound, has the molecular formula C₅H₅NO₃ and a molecular weight of 127.10 g/mol .[1] Based on this, the theoretical elemental composition is:
-
Carbon (C): 47.25%
-
Hydrogen (H): 3.96%
-
Nitrogen (N): 11.02%
-
Oxygen (O): 37.76%
These theoretical values are the benchmark against which all experimental results will be compared.
Comparative Analysis of Key Elemental Analysis Techniques
The choice of an analytical technique is dictated by the specific question being asked. Are you confirming the elemental composition of the bulk material, or are you searching for trace elemental impurities? Each scenario demands a different approach. The three most relevant techniques in a pharmaceutical context are Combustion Analysis, Inductively Coupled Plasma (ICP) Spectroscopy, and X-ray Fluorescence (XRF).
| Technique | Principle | Primary Application for Isoxazole Ester | Detectable Elements | Sample Preparation | Analysis Speed | Sensitivity & Accuracy |
| Combustion Analysis | Sample is combusted at high temperature; resulting gases (CO₂, H₂O, N₂) are separated and quantified.[2] | Primary compositional analysis (verifying %C, %H, %N, %O). Essential for empirical formula confirmation.[3][4] | C, H, N, S, O | Minimal: Homogenization, drying, and precise weighing into tin capsules.[5][6] | Rapid (~5-10 min per sample) | High accuracy (typically within ±0.4% of theoretical value) for major elements.[7] |
| ICP-OES / ICP-MS | Sample is aerosolized and introduced into high-temperature argon plasma; atoms are excited (OES) or ionized (MS) and detected.[8] | Trace elemental impurity analysis (e.g., heavy metals) as per regulatory guidelines (ICH Q3D, USP <232>).[9] | Most of the periodic table, especially metals. | Extensive: Acid digestion to break down the organic matrix.[10] | Moderate to Slow (due to digestion) | Extremely high sensitivity (ppm to ppt), ideal for trace and ultra-trace analysis.[11] |
| X-ray Fluorescence (XRF) | Sample is irradiated with X-rays, causing atoms to emit characteristic secondary (fluorescent) X-rays.[8] | Rapid screening for elemental impurities , particularly non-destructive analysis of solid samples. | Heavier elements (typically Na and up). Not suitable for C, H, N, O in an organic matrix.[12][13] | Minimal to None (can analyze solids or powders directly).[8] | Very Rapid (<2 min per sample) | Lower sensitivity than ICP (typically ppm level).[8] |
Recommended Primary Technique: Combustion CHN/O Analysis
For verifying the elemental composition of a synthesized batch of this compound, Combustion Analysis is the unequivocal method of choice .[14] Its principle is directly aligned with the goal: to accurately quantify the major constituent elements (C, H, N, and O) that define the compound itself.[15] This technique is reliable, cost-effective, and provides the data necessary to confirm the empirical formula and assess the purity of the organic compound.[3]
Workflow for Combustion Analysis
Caption: Workflow for the elemental analysis of this compound via combustion.
Detailed Experimental Protocol: CHN Analysis
This protocol describes a self-validating system for determining the Carbon, Hydrogen, and Nitrogen content. Oxygen is typically determined separately by pyrolysis.
-
Instrumentation: A modern CHNS/O elemental analyzer equipped with an autosampler, combustion and reduction tubes, a gas chromatography (GC) column for separation, and a thermal conductivity detector (TCD).
-
Sample Preparation: The Foundation of Accuracy
-
Homogenization: Ensure the sample is homogenous by gently grinding it to a fine powder using a clean agate mortar and pestle. This is critical because only a small amount of sample (1-3 mg) is analyzed, and it must be representative of the entire batch.[16]
-
Drying: Dry the powdered sample under vacuum at a moderate temperature (e.g., 50-60°C) for several hours to remove any residual solvent or adsorbed water. Moisture will lead to erroneously high hydrogen and oxygen values.[6]
-
Weighing & Encapsulation:
-
Using a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a clean tin capsule.[5] The precision of this weight is paramount, as all final calculations depend on it.
-
Crimp the capsule securely to ensure no sample is lost and that a complete, rapid combustion occurs upon introduction to the furnace.
-
-
-
Instrument Calibration: Establishing Trustworthiness
-
Causality: The instrument's detector response is not absolute; it must be calibrated against a known standard. A Certified Reference Material (CRM) is used for this purpose.[17] Acetanilide (C₈H₉NO) is an excellent CRM for CHN analysis due to its high purity, stability, and well-defined elemental composition.
-
Procedure: Analyze several replicates of the CRM (weighed to the same precision as the samples) to generate a calibration factor or curve. The system is considered calibrated when the experimental values for the CRM are within the acceptable limits of the certified values (e.g., ±0.3%).
-
-
Sample Analysis & Data Interpretation
-
Analysis: Run the encapsulated this compound samples. It is best practice to run a CRM sample periodically (e.g., after every 10 unknown samples) to check for instrument drift.[18]
-
Calculation: The instrument software automatically integrates the detector signals for CO₂, H₂O, and N₂ and, using the sample weight and calibration factor, calculates the weight percentage of C, H, and N.
-
Validation: Compare the experimental results with the theoretical values. For publication in most chemistry journals, the experimental values should be within ±0.4% of the theoretical values.[7]
-
| Element | Theoretical Value (%) | Expected Experimental Range (%) |
| Carbon (C) | 47.25 | 46.85 - 47.65 |
| Hydrogen (H) | 3.96 | 3.56 - 4.36 |
| Nitrogen (N) | 11.02 | 10.62 - 11.42 |
| Oxygen (O) | 37.76 | 37.36 - 38.16 |
| Determined by pyrolysis in a separate run. |
Complementary Technique for Impurity Profiling: ICP-OES
While combustion analysis confirms the composition of the bulk material, it does not provide information on trace metal impurities, which are a major concern for safety and efficacy in drug development.[9] For this, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a robust and widely used technique.[19]
The primary challenge is the sample's organic matrix, which can interfere with plasma stability.[20][21] Therefore, a validated acid digestion protocol is required to destroy the organic matrix and solubilize the target elements.
High-Level Protocol for ICP-OES Analysis of Organic Matrices
-
Sample Preparation (Microwave Digestion):
-
Accurately weigh a larger sample amount (e.g., 200-500 mg) into a high-pressure microwave digestion vessel.
-
Add a mixture of high-purity trace-metal grade acids (e.g., nitric acid and hydrochloric acid). The acid mixture effectively oxidizes the organic material.[10]
-
Perform the digestion using a programmed microwave heating sequence. This ensures complete digestion in a closed, controlled environment, minimizing contamination.
-
Dilute the resulting clear solution to a final volume with ultrapure water.
-
-
Analysis:
-
Aspirate the sample into the ICP-OES instrument.
-
Special considerations for organic analysis include using a solvent-resistant sample introduction kit, a vertical torch orientation for robustness, and often, the addition of a small amount of oxygen to the plasma to prevent carbon buildup.[19]
-
Quantify the elements of interest against a multi-element calibration standard.
-
Conclusion and Recommendations
For researchers and drug development professionals working with This compound , a dual-pronged approach to elemental analysis is recommended for comprehensive characterization:
-
Primary Compositional Verification: Employ Combustion Analysis as the primary method to accurately determine the %C, %H, %N, and %O. This is the definitive technique for confirming the empirical formula and assessing the purity of the bulk compound.
-
Trace Impurity Profiling: Utilize ICP-OES or ICP-MS to quantify trace elemental impurities, ensuring compliance with regulatory standards like ICH Q3D. This is a critical quality control step for any compound intended for pharmaceutical use.
By selecting the appropriate technique for the analytical goal and adhering to rigorous, validated protocols, researchers can generate reliable and defensible data, ensuring the quality, safety, and integrity of their chemical entities.
References
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Safety Operating Guide
Navigating the Disposal of Isoxazole-4-Carboxylic Acid Methyl Ester: A Comprehensive Guide for Laboratory Professionals
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of isoxazole-4-carboxylic acid methyl ester, a heterocyclic compound frequently utilized in medicinal chemistry and drug discovery.[1] By understanding the inherent hazards and adhering to established best practices, laboratories can mitigate risks and ensure a safe working environment.
Hazard Assessment and Characterization
Anticipated Hazards: Based on analogous compounds, this compound should be handled as a substance that may cause:
-
Skin Irritation: Prolonged or repeated contact may lead to redness and irritation.[2][3][4][5]
-
Serious Eye Irritation: Contact with eyes is likely to cause significant irritation.[2][3][4][5]
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[4][5]
It is crucial to treat this compound as a hazardous waste unless confirmed otherwise by a qualified environmental health and safety (EHS) professional.
| Hazard Classification | Anticipated Effect | Primary Routes of Exposure |
| Skin Irritant | May cause redness, itching, and inflammation upon contact.[2][3][4][5] | Dermal |
| Eye Irritant | Can cause significant irritation, redness, and discomfort.[2][3][4][5] | Ocular |
| Respiratory Tract Irritant | Inhalation of dust or vapor may lead to coughing and irritation.[4][5] | Inhalation |
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound for disposal, it is imperative to utilize appropriate personal protective equipment and engineering controls to minimize exposure.
Essential PPE:
-
Eye Protection: Wear chemical safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[4]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required.
-
Protective Clothing: A standard laboratory coat should be worn. For larger quantities or in the event of a spill, impervious clothing may be necessary.[4]
-
Respiratory Protection: If handling fine powders outside of a fume hood, a NIOSH-approved respirator may be required.[4]
Engineering Controls:
-
Fume Hood: All handling of this compound that may generate dust or vapors should be conducted within a certified chemical fume hood to ensure adequate ventilation.[4]
-
Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.
Waste Segregation and Incompatibility
Proper segregation of chemical waste is paramount to preventing dangerous reactions. While specific reactivity data for this compound is limited, general principles of chemical compatibility must be followed.
Segregation Guidelines:
-
Solid vs. Liquid Waste: Keep solid and liquid waste streams separate.
-
Avoid Mixing with Incompatibles: Do not mix this compound with strong oxidizing agents, strong bases, amines, or reducing agents.[6]
-
Dedicated Waste Container: Designate a specific, compatible container for this compound waste.
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the proper disposal of this compound from the point of generation to collection by EHS personnel.
Step 1: Waste Container Selection and Labeling
-
Select a Compatible Container: Choose a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable. The container must be in good condition with a secure, leak-proof lid.
-
Properly Label the Container: The label must include the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The CAS Number: 15166-81-1.[7]
-
An indication of the hazards (e.g., "Irritant").
-
The accumulation start date (the date the first drop of waste enters the container).
-
Step 2: Accumulation in a Satellite Accumulation Area (SAA)
-
Designate an SAA: The waste container should be stored in a designated Satellite Accumulation Area, which must be at or near the point of generation and under the control of the laboratory personnel.
-
Secure Storage: Keep the waste container closed at all times except when adding waste. Store it in a secondary containment bin to prevent the spread of potential spills.
Step 3: Managing Waste Volume and Requesting Pickup
-
Volume Limits: Do not exceed 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in your SAA.
-
Requesting Disposal: Once the container is full, or if the research project is complete, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.
Step 4: Preparing for EHS Collection
-
Ensure Proper Labeling and Sealing: Double-check that the waste container is accurately labeled and securely sealed.
-
Provide Necessary Documentation: Have any relevant safety data sheets for related compounds or other pertinent information available for the EHS personnel.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's EHS department immediately.
Disposal Decision Workflow
Caption: Decision workflow for the disposal of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and regulatory compliance. By following this comprehensive guide, researchers and laboratory personnel can confidently manage this chemical waste stream, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- PubChem. This compound. [Link]
- U.S. Environmental Protection Agency.
- PubMed. 5-Methyl-isoxazole-4-carboxylic acid. [Link]
- Semantic Scholar. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. (2022). [Link]
- U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals. [Link]
- U.S. Environmental Protection Agency. Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule. [Link]
- American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. [Link]
- Alston & Bird. EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals. (2018). [Link]
- GSRS.
- Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
Sources
A Researcher's Guide to Personal Protective Equipment for Handling Isoxazole-4-carboxylic acid methyl ester
For the diligent researcher, scientist, and drug development professional, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of Isoxazole-4-carboxylic acid methyl ester, focusing on the correct selection and use of Personal Protective Equipment (PPE). By understanding the why behind each recommendation, you can build a culture of safety and ensure the integrity of your research.
Core Principles of Protection: An Overview
The primary goal of PPE is to create a barrier between you and the chemical, minimizing the risk of exposure through inhalation, skin contact, or eye contact.[6] The selection of appropriate PPE is not a one-size-fits-all approach; it is dictated by the specific tasks being performed and the potential for exposure.
Recommended Personal Protective Equipment
A thorough risk assessment of your specific laboratory procedures is crucial for determining the necessary level of PPE.[7] Below is a summary of recommended PPE for handling this compound in common laboratory scenarios.
| Scenario | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions (small quantities) | Safety glasses with side shields | Nitrile gloves | Standard lab coat | Generally not required if handled in a well-ventilated area or chemical fume hood. |
| Conducting reactions and transfers (potential for splashing) | Chemical splash goggles and a face shield[8][9] | Nitrile gloves (consider double-gloving)[8] | Chemical-resistant lab coat or apron over a standard lab coat[6] | Required if not performed in a chemical fume hood or if there is a risk of aerosol generation. Use a NIOSH-approved respirator.[2] |
| Cleaning spills | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron | NIOSH-approved respirator with appropriate cartridges |
Understanding Your Choices in PPE:
-
Eye and Face Protection: Standard safety glasses protect against minor dust particles. However, when handling liquids that can splash, chemical splash goggles that form a seal around the eyes are essential.[7] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[9]
-
Hand Protection: Nitrile gloves are a common and effective choice for incidental contact with many chemicals.[10] For prolonged contact or when handling larger quantities, consider double-gloving to provide an extra layer of protection.[8] Always inspect gloves for any signs of degradation or punctures before use.[11]
-
Body Protection: A standard lab coat is the minimum requirement to protect your skin and personal clothing from minor spills and contamination.[10] When the potential for splashes is higher, a chemical-resistant apron worn over the lab coat provides an additional barrier.[6]
-
Respiratory Protection: In a well-ventilated laboratory or when working within a certified chemical fume hood, respiratory protection is often not necessary for handling small quantities of this compound. However, if you are working in an area with poor ventilation or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.[2][4]
Procedural Guidance: Donning and Doffing of PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning (Putting On) PPE Workflow:
Caption: Sequential process for correctly donning personal protective equipment.
Doffing (Taking Off) PPE Workflow:
Caption: Step-by-step procedure for the safe removal of personal protective equipment.
Disposal Plan
Proper disposal of used PPE is a critical step in preventing the spread of contamination.
-
Gloves, disposable lab coats, and other contaminated disposable items: These should be placed in a designated, labeled hazardous waste container immediately after removal.[1][2]
-
Reusable PPE: If your laboratory uses reusable PPE, ensure there are established and validated procedures for decontamination.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[1][3] Remove contaminated clothing while under the safety shower. Seek medical attention if irritation persists.[1][3]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][4] If they are not breathing, provide artificial respiration. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the Safety Data Sheet for any chemical before you begin your work.
References
- GHS07 - Safety Data Sheet. (2024-09-18). [Source Not Available].
- PubChem. This compound.
- Angene Chemical. (2024-11-01).
- SAMS Solutions. (2024-08-27). Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]
- American Chemistry Council. (Date Not Available). Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
- Connor, T. H. (Date Not Available). Personal Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products Magazine. [Link]
- Occupational Safety and Health Administration. Personal Protective Equipment. U.S. Department of Labor. [Link]
- Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-1. U.S. Department of Labor. [Link]
- University of Arizona Research Laboratory & Safety Services. (2015-07-22). Personal Protective Equipment Selection Guide. University of Arizona. [Link]
- Toxicology MSDT. (Date Not Available). Occupational (Workplace) Exposure Standards/Guidelines/Approaches.
- Rudén, C., & Hansson, S. O. (2008). Occupational exposure limits: A comparative study. Regulatory Toxicology and Pharmacology, 50(2), 261–270.
Sources
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- 2. fishersci.com [fishersci.com]
- 3. fishersci.ie [fishersci.ie]
- 4. echemi.com [echemi.com]
- 5. fishersci.at [fishersci.at]
- 6. sams-solutions.com [sams-solutions.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 9. osha.gov [osha.gov]
- 10. research.arizona.edu [research.arizona.edu]
- 11. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
